molecular formula C26H32N2O5 B1353986 Fmoc-Lys(amino aldehyde)-Boc CAS No. 146803-44-3

Fmoc-Lys(amino aldehyde)-Boc

Cat. No.: B1353986
CAS No.: 146803-44-3
M. Wt: 452.5 g/mol
InChI Key: APPXMECEIFEZAO-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate is a specialized chiral building block critical in synthetic organic chemistry, particularly for the solid-phase peptide synthesis (SPPS) of complex peptide sequences . Its molecular formula is C26H32N2O5 . The compound features orthogonal amine-protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group . This protection strategy allows for selective deprotection in multi-step syntheses, providing researchers with precise control over the sequential assembly of peptide chains. The (5S) chiral center ensures the correct stereochemistry is incorporated during synthesis. The terminal oxo (ketone) group offers a versatile chemical handle for further functionalization, such as conjugation or the creation of specialized linkages, making this reagent highly valuable for developing novel peptide-based compounds for advanced life sciences research . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses, or for personal use.

Properties

IUPAC Name

tert-butyl N-[(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O5/c1-26(2,3)33-24(30)27-15-9-8-10-18(16-29)28-25(31)32-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,16,18,23H,8-10,15,17H2,1-3H3,(H,27,30)(H,28,31)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPXMECEIFEZAO-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801118517
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-formylpentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146803-44-3
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-formylpentyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146803-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-formylpentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling Fmoc-Lys(amino aldehyde)-Boc: A Technical Primer for Advanced Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A specialized lysine (B10760008) derivative, Fmoc-Lys(amino aldehyde)-Boc, is emerging as a critical tool for researchers and drug development professionals engaged in advanced peptide synthesis and modification. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the generation of reactive peptide crosslinkers. Characterized by its sensitivity to acid and heat, this compound facilitates innovative approaches in solid-phase peptide synthesis (SPPS).

Core Properties and Specifications

This compound, formally known as Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysin-δ-al, is a uniquely functionalized amino acid building block. The presence of a terminal aldehyde group on the lysine side chain, orthogonally protected by Fmoc and Boc groups, allows for selective deprotection and subsequent modification, making it a valuable reagent for creating complex peptide architectures.

PropertyValueReference
Molecular Weight 452.54 g/mol [1]
Chemical Formula C26H32N2O5
General Description Lysine derivative for solid-phase synthesis
Key Characteristics Sensitive to acid and heat

Synthesis and Handling

The synthesis of this compound for solid-phase applications necessitates a strategic approach to protect the reactive aldehyde functionality during peptide chain elongation. A common strategy involves the use of a semicarbazone protecting group, which is stable under the conditions of Fmoc-based SPPS. The aldehyde is then regenerated on the solid support prior to its intended reaction.

Experimental Protocol: Synthesis of Fmoc-Lys(semicarbazone)-Boc

This protocol is adapted from methodologies aimed at protecting aldehyde functionalities during solid-phase synthesis.

  • Starting Material: Commercially available Fmoc-Lys(Boc)-OH is the precursor.

  • Oxidation: The carboxylic acid of Fmoc-Lys(Boc)-OH is converted to the corresponding alcohol, which is then oxidized to the aldehyde.

  • Semicarbazone Formation: The resulting aldehyde is reacted with semicarbazide (B1199961) hydrochloride in a suitable solvent system, such as a mixture of pyridine (B92270) and an organic solvent, to form the stable semicarbazone.

  • Purification: The product, Fmoc-Lys(semicarbazone)-Boc, is purified by column chromatography.

Experimental Protocol: On-Resin Regeneration of the Amino Aldehyde

This procedure outlines the regeneration of the aldehyde from its semicarbazone precursor on the solid support.

  • Peptide Synthesis: The Fmoc-Lys(semicarbazone)-Boc is incorporated into the desired peptide sequence using standard Fmoc-SPPS protocols.

  • Deprotection of Semicarbazone: Following peptide synthesis, the resin-bound peptide is treated with a solution of pyruvic acid and acetic acid in water to cleave the semicarbazone and regenerate the free aldehyde on the lysine side chain.

  • Washing: The resin is thoroughly washed with water, dimethylformamide (DMF), and dichloromethane (B109758) (DCM) to remove excess reagents.

  • Further Modification: The peptide with the now-exposed amino aldehyde is ready for subsequent reactions, such as crosslinking.

Applications in Peptide Crosslinking

A primary application of this compound is in the synthesis of peptide-based crosslinkers. The aldehyde group provides a reactive handle for various ligation chemistries, enabling the formation of well-defined and stable linkages between peptide chains or with other molecules.

Experimental Protocol: Synthesis of a Reactive Peptide Crosslinker

The following is a generalized workflow for creating a peptide crosslinker using this compound, based on the strategy described by He and Jabbari (2006).

  • Peptide Synthesis: A peptide sequence is synthesized on a solid support using standard Fmoc chemistry. Fmoc-Lys(semicarbazone)-Boc is incorporated at the desired position.

  • Selective Deprotection: The N-terminal Fmoc group is removed using a standard piperidine/DMF solution.

  • Aldehyde Regeneration: The semicarbazone protecting group on the lysine side chain is removed as described previously to yield the free amino aldehyde.

  • Crosslinking Reaction: The resin-bound peptide, now possessing a reactive N-terminal amine and a side-chain aldehyde, can be subjected to various crosslinking reactions. For instance, reductive amination with another amine-containing molecule can form a stable secondary amine linkage.

  • Cleavage and Purification: The final crosslinked peptide is cleaved from the resin and purified using standard procedures, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow and Diagrams

The synthesis and application of this compound in creating a peptide crosslinker can be visualized as a multi-step process involving protection, incorporation, deprotection, and reaction.

Synthesis_and_Application_of_Fmoc_Lys_amino_aldehyde_Boc cluster_synthesis Synthesis of Building Block cluster_spoke Solid-Phase Peptide Synthesis cluster_modification On-Resin Modification & Crosslinking cluster_final Final Product A Fmoc-Lys(Boc)-OH B Oxidation & Semicarbazone Formation A->B C Fmoc-Lys(semicarbazone)-Boc B->C D Incorporate into Peptide Sequence C->D E Peptide-Resin with Protected Aldehyde D->E F Regenerate Aldehyde E->F G Peptide-Resin with Free Aldehyde F->G H Crosslinking Reaction G->H I Crosslinked Peptide-Resin H->I J Cleavage & Purification I->J K Purified Crosslinked Peptide J->K

Workflow for this compound.

Deprotection_Scheme cluster_reagents Deprotection Reagents cluster_products Deprotected Moieties start Peptide-Resin -Lys(semicarbazone)- reagent1 Piperidine/DMF start->reagent1 Removes Fmoc group reagent2 Pyruvic acid/Acetic acid/H2O start->reagent2 Removes semicarbazone product1 Free N-terminal Amine reagent1->product1 product2 Free Side-chain Aldehyde reagent2->product2

Orthogonal Deprotection Strategy.

References

Unraveling Fmoc-Lys(amino aldehyde)-Boc: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Reactive Lysine (B10760008) Derivative and its Role in Peptide Chemistry

For researchers, scientists, and professionals in drug development, the precise control of reactive functional groups in peptide synthesis is paramount. The compound "Fmoc-Lys(amino aldehyde)-Boc" represents a specialized and reactive derivative of lysine, crucial for applications such as peptide crosslinking. This technical guide elucidates the nature of this compound, drawing from available scientific literature, and provides a comprehensive overview of its context within advanced peptide synthesis.

Deciphering the Chemical Identity of this compound

The nomenclature "this compound" suggests a lysine residue with three key modifications:

  • Nα-Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group on the alpha-amino group, standard for solid-phase peptide synthesis (SPPS).

  • (amino aldehyde) on the side chain: This indicates that the epsilon-amino group of the lysine side chain has been converted into or derivatized with an aldehyde functionality. Aldehydes are highly reactive electrophiles, making them valuable for forming covalent bonds with nucleophiles.

  • Boc (tert-butyloxycarbonyl): An acid-labile protecting group. Its position in the structure as named is ambiguous without further clarification from primary literature.

The primary reference mentioning a compound by a similar name, "this compound," describes it as a lysine derivative that is highly sensitive to acid and heat and is utilized in solid-phase synthesis. The context of this reference is the creation of reactive peptide crosslinkers.

It is crucial to note that "this compound" is not a standard, commercially available reagent. Its preparation is likely a multi-step process starting from a more common protected lysine derivative, such as Nα-Fmoc-Nε-Boc-L-lysine. The synthesis would involve the selective deprotection of the ε-amino group, followed by a reaction to introduce the aldehyde functionality.

Physicochemical Properties and Handling

Due to the reactive nature of the aldehyde group, this compound is expected to have limited stability. The compound is reported to be sensitive to both acid and heat.

PropertyValueCitation
Description A lysine derivative used in solid-phase synthesis.[1]
Sensitivity Sensitive to acid and heat.[1]

Table 1: Physicochemical properties of this compound.

Given its reactivity, this compound would likely be synthesized in situ or used immediately after preparation. Proper handling under inert and anhydrous conditions would be essential to prevent degradation or unwanted side reactions.

Synthesis and Experimental Protocols

General Protocol for the Oxidation of a Protected Amino Alcohol to an Amino Aldehyde

This protocol is a generalized procedure and would require optimization for the specific substrate.

Materials:

  • Nα-Fmoc-Nε-Boc-L-lysinol

  • Dess-Martin periodinane (DMP) or other mild oxidizing agent (e.g., pyridinium (B92312) chlorochromate - PCC)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Sodium bicarbonate (saturated solution)

  • Sodium thiosulfate (B1220275) (saturated solution)

  • Anhydrous magnesium sulfate

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve Nα-Fmoc-Nε-Boc-L-lysinol in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (approximately 1.5 equivalents) to the solution in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product, this compound, should be used immediately without further purification if possible, due to its potential instability. If purification is necessary, flash chromatography on silica (B1680970) gel with a suitable eluent system may be attempted, though care must be taken to minimize exposure to silica, which can be acidic.

Visualization of the Synthetic Pathway and Application Workflow

The following diagrams illustrate the conceptual synthetic pathway and a potential application workflow for a reactive peptide crosslinker.

synthesis_pathway Synthetic Pathway for a Lysine Aldehyde Derivative cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Fmoc-Lys(Boc)-OH Fmoc-Lys(Boc)-OH Fmoc-Lys(Boc)-ol Fmoc-Lys(Boc)-ol Fmoc-Lys(Boc)-OH->Fmoc-Lys(Boc)-ol  Reduction (e.g., BH3-THF) Fmoc-Lys(CHO)-Boc This compound Fmoc-Lys(Boc)-ol->Fmoc-Lys(CHO)-Boc  Mild Oxidation (e.g., DMP)

Caption: Conceptual synthesis of a lysine aldehyde derivative.

experimental_workflow Experimental Workflow for Peptide Crosslinking Start Start SPPS Solid-Phase Peptide Synthesis (incorporating the aldehyde derivative) Start->SPPS Cleavage Cleavage from Resin and Deprotection SPPS->Cleavage Purification Purification of the Aldehyde-Containing Peptide Cleavage->Purification Crosslinking Crosslinking Reaction (e.g., with a di-nucleophile) Purification->Crosslinking Analysis Analysis of Crosslinked Product (e.g., Mass Spectrometry) Crosslinking->Analysis End End Analysis->End

Caption: Workflow for utilizing a reactive peptide aldehyde.

Applications in Research and Drug Development

The primary application of a lysine derivative containing a reactive aldehyde is in bioconjugation and the synthesis of complex peptide structures.

  • Peptide Crosslinking: The aldehyde can react with nucleophilic side chains of other amino acids (such as the ε-amino group of another lysine or the sulfhydryl group of cysteine) to form stable covalent bonds, leading to the formation of cyclic or branched peptides.

  • Bioconjugation: Peptides containing an aldehyde functionality can be site-specifically conjugated to other molecules, such as proteins, antibodies, or small-molecule drugs that possess a compatible nucleophilic group (e.g., a hydrazide or an aminooxy group to form a hydrazone or oxime linkage, respectively).

  • Drug Delivery: The reactive handle provided by the aldehyde can be used to attach the peptide to a drug delivery vehicle, such as a nanoparticle or a polymer.

Conclusion

This compound represents a specialized and highly reactive building block for advanced peptide synthesis. While not a standard off-the-shelf reagent, its conceptual structure highlights the sophisticated chemical strategies employed by researchers to create peptides with novel functionalities. A thorough understanding of its synthesis, handling, and reactivity is essential for its successful application in the development of innovative peptide-based therapeutics and research tools. Further investigation into the primary literature is recommended for researchers intending to synthesize and utilize such reactive intermediates.

References

An In-depth Technical Guide to Fmoc-Lys(amino aldehyde)-Boc: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Lysine(amino aldehyde)-Boc is a specialized derivative of the amino acid lysine (B10760008), incorporating an aldehyde functional group. This modification makes it a valuable reagent in bioconjugation, peptide modification, and the synthesis of complex biomolecules. The presence of the α-amino group protected by a base-labile Fmoc (Fluorenylmethyloxycarbonyl) group and the ε-amino group protected by an acid-labile Boc (tert-Butoxycarbonyl) group allows for orthogonal deprotection strategies, enabling site-specific modifications. This guide provides a comprehensive overview of the properties, synthesis, and handling of this reactive compound.

Physicochemical Properties

Fmoc-Lys(amino aldehyde)-Boc is a lysine derivative that is highly sensitive to both acidic conditions and heat.[1] Proper storage and handling are crucial to prevent its degradation.

PropertyValueReference
Molecular Formula C₂₆H₃₂N₂O₅[1]
Molecular Weight 452.54 g/mol [1]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in organic solvents such as DMF, DMSO, and DCMInferred from similar compounds
Stability Sensitive to acid and heat[1]
Storage Store at -20°C under an inert atmosphereRecommended for reactive aldehydes

Synthesis of this compound

Therefore, a proposed synthetic route is presented here, based on well-established methods for the conversion of protected amino acids to their corresponding aldehydes. This two-step process involves the reduction of the carboxylic acid of the readily available precursor, Fmoc-Lys(Boc)-OH, to the corresponding alcohol, followed by a mild oxidation to the aldehyde.

Proposed Synthetic Workflow

G start Fmoc-Lys(Boc)-OH step1 Reduction (e.g., Borane-THF complex) start->step1 intermediate Fmoc-Lys(Boc)-ol step1->intermediate step2 Oxidation (Dess-Martin Periodinane) intermediate->step2 end This compound step2->end

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Reduction of Fmoc-Lys(Boc)-OH to Fmoc-Lys(Boc)-ol

This protocol is adapted from standard procedures for the reduction of N-protected amino acids.

  • Materials:

    • Fmoc-Lys(Boc)-OH

    • Anhydrous Tetrahydrofuran (THF)

    • Borane-tetrahydrofuran complex solution (1 M in THF)

    • Methanol (B129727)

    • Ethyl acetate (B1210297)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve Fmoc-Lys(Boc)-OH in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the borane-THF complex solution dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0°C and cautiously quench the excess borane (B79455) by the slow, dropwise addition of methanol until gas evolution ceases.

    • Remove the solvents under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-Lys(Boc)-ol.

    • Purify the product by flash column chromatography on silica (B1680970) gel.

Step 2: Oxidation of Fmoc-Lys(Boc)-ol to this compound

This protocol is based on the widely used Dess-Martin periodinane oxidation of primary alcohols to aldehydes.[4]

  • Materials:

    • Fmoc-Lys(Boc)-ol

    • Anhydrous Dichloromethane (DCM)

    • Dess-Martin Periodinane (DMP)

    • Saturated aqueous sodium bicarbonate solution

    • Sodium thiosulfate

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve Fmoc-Lys(Boc)-ol in anhydrous DCM under an inert atmosphere.

    • Add Dess-Martin Periodinane to the solution and stir at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

    • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

    • Stir vigorously until the layers become clear.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Due to its reactivity, it is often recommended to use the crude product immediately in the next step or to purify it quickly by flash chromatography, taking care to avoid prolonged exposure to silica gel which can be acidic.

Stability and Handling

Amino aldehydes are known to be prone to oxidation, polymerization, and racemization. Therefore, this compound should be handled with care.

  • Storage: Store at low temperatures (-20°C or below) under an inert atmosphere (argon or nitrogen).

  • Handling: Use anhydrous solvents and inert atmosphere conditions during reactions. Avoid exposure to strong acids, bases, and oxidizing agents. It is advisable to use the compound as fresh as possible after synthesis or purification.

Applications in Research and Development

The aldehyde functionality of this compound makes it a versatile tool for various bioconjugation techniques.

Schiff Base Formation and Reductive Amination

The aldehyde group can readily react with primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine residue) to form a Schiff base (imine). This reversible linkage can be stabilized by reduction with a mild reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine bond.

G start This compound step1 Schiff Base Formation start->step1 reagent Peptide with Primary Amine (R-NH2) reagent->step1 intermediate Imine Intermediate step1->intermediate step2 Reductive Amination (e.g., NaBH3CN) intermediate->step2 end Stable Peptide Conjugate step2->end

References

Technical Guide: Fmoc-Lys(amino aldehyde)-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Fmoc-Nε-Boc-L-lysin-ε-al, commonly referred to as Fmoc-Lys(amino aldehyde)-Boc, is a specialized amino acid derivative designed for advanced applications in peptide chemistry and drug development. The incorporation of a reactive aldehyde functionality on the lysine (B10760008) side chain, while the α-amino and ε-amino groups are orthogonally protected, provides a powerful tool for site-specific peptide modification, cyclization, and the synthesis of complex peptide conjugates. This guide details the synthesis, properties, and applications of this versatile building block.

While a specific CAS number for this compound is not readily found in major chemical databases, its synthesis and utility can be inferred from established methods for the preparation and application of N-protected amino aldehydes. The aldehyde group is known for its high reactivity, which makes this compound particularly useful for chemoselective ligations. However, this reactivity also contributes to its sensitivity to acidic conditions and heat.

Synthesis of this compound

The most plausible synthetic route to this compound starts from the commercially available and widely used Fmoc-Lys(Boc)-OH. The synthesis involves a two-step process: the reduction of the carboxylic acid to a primary alcohol, followed by the selective oxidation of the alcohol to the corresponding aldehyde.

Synthetic Pathway

Synthesis_Pathway A Fmoc-Lys(Boc)-OH B Fmoc-Lys(Boc)-ol (Fmoc-Lysinol(Boc)) A->B Reduction (e.g., BH₃·THF or NaBH₄/I₂) C This compound B->C Oxidation (e.g., DMP, Swern, or Parikh-Doering)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Reduction of Fmoc-Lys(Boc)-OH to Fmoc-Lys(Boc)-ol

A common method for the reduction of a carboxylic acid to an alcohol in the presence of other sensitive functional groups is through the use of borane (B79455) reagents.

  • Materials:

  • Procedure:

    • Dissolve Fmoc-Lys(Boc)-OH (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C in an ice bath.

    • Slowly add BH₃·THF solution (2-3 equivalents) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow dropwise addition of methanol until gas evolution ceases.

    • Remove the solvents under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield Fmoc-Lys(Boc)-ol.

Step 2: Oxidation of Fmoc-Lys(Boc)-ol to this compound

The oxidation of the primary alcohol to the aldehyde can be achieved using several mild oxidation reagents to avoid over-oxidation to a carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is a widely used and effective method.[1][2]

  • Materials:

    • Fmoc-Lys(Boc)-ol

    • Dess-Martin periodinane (DMP)

    • Anhydrous dichloromethane (B109758) (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Fmoc-Lys(Boc)-ol (1 equivalent) in anhydrous DCM under an inert atmosphere.

    • Add Dess-Martin periodinane (1.2-1.5 equivalents) to the solution in one portion at room temperature.

    • Stir the reaction mixture for 1-3 hours, monitoring its progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Stir vigorously until the layers are clear.

    • Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting this compound is often used in the next step without further purification due to its sensitivity. If necessary, purification can be attempted by rapid silica gel chromatography.

Properties and Stability

N-protected amino aldehydes are known to be sensitive compounds. Their stability is influenced by several factors.

PropertyObservation
Physical State Typically an amorphous solid or a viscous oil.
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide.
Stability Prone to racemization, especially under basic or acidic conditions. The aldehyde functionality can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It is also sensitive to heat.
Storage Should be stored under an inert atmosphere at low temperatures (-20 °C is recommended) and used as soon as possible after preparation.

Applications in Peptide Chemistry

The aldehyde functionality on the lysine side chain of this compound is a versatile handle for various chemoselective ligation and modification strategies.

Reductive Amination for Peptide Cross-linking and Labeling

The aldehyde can react with a primary amine (e.g., the N-terminus of a peptide or the ε-amino group of another lysine residue) to form a Schiff base, which can then be reduced to a stable secondary amine linkage. This is a powerful method for creating branched peptides, cyclic peptides, or for conjugating labels such as fluorescent dyes or biotin.

Reductive_Amination cluster_0 Peptide Modification Workflow A Peptide with This compound C Schiff Base Intermediate A->C B Primary Amine (e.g., R-NH₂) B->C D Stable Secondary Amine Linkage C->D Reduction E Reducing Agent (e.g., NaBH₃CN)

Caption: Workflow for peptide modification via reductive amination.

Oxime and Hydrazone Ligation

The aldehyde group reacts chemoselectively with aminooxy or hydrazine-functionalized molecules to form stable oxime or hydrazone linkages, respectively. This type of "click chemistry" is highly efficient and proceeds under mild, aqueous conditions, making it ideal for bioconjugation.

Pictet-Spengler Ligation

The aldehyde can participate in Pictet-Spengler reactions with N-terminal tryptophan or histidine residues to form new heterocyclic ring systems, enabling the synthesis of complex, constrained peptide architectures.

Conclusion

This compound is a valuable, albeit sensitive, building block for chemical biologists and peptide chemists. Its ability to undergo chemoselective ligations opens up a wide range of possibilities for synthesizing modified peptides with enhanced properties or novel functionalities. Careful handling and optimized reaction conditions are crucial for the successful application of this versatile reagent.

References

Orthogonal Protection Strategy for Lysine in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the precise assembly of amino acids into complex peptides is paramount. This is particularly crucial in drug development and biomedical research, where the synthesis of modified peptides such as branched, cyclic, or conjugated molecules is often required. The ε-amino group of lysine (B10760008) is a key functional handle for such modifications, necessitating a robust and selective protection strategy. This technical guide provides a comprehensive overview of orthogonal protection strategies for lysine in SPPS, focusing on the chemical properties, deprotection kinetics, and detailed experimental protocols for the most commonly employed protecting groups.

The Principle of Orthogonality in SPPS

The core of modern peptide synthesis lies in the concept of orthogonality. An orthogonal protection scheme employs a set of protecting groups that are removable under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of others.[1] In the context of Fmoc-based SPPS, this typically involves three layers of protection:

  • Temporary Nα-Fmoc group: Labile to basic conditions (e.g., piperidine), removed at each cycle of amino acid addition.

  • Permanent side-chain protecting groups (e.g., Boc, tBu): Stable to the basic conditions of Fmoc removal but cleaved by strong acid (e.g., TFA) during the final cleavage from the resin.

  • Semi-permanent, orthogonal side-chain protecting groups: Stable to both base (for Fmoc removal) and strong acid (for final cleavage), but removable by a unique, third set of conditions. This allows for selective on-resin modification of specific amino acid side chains.

For lysine, the use of such a semi-permanent orthogonal protecting group on its ε-amino group is essential for synthesizing complex peptide architectures.

Key Orthogonal Protecting Groups for Lysine

A variety of protecting groups have been developed for the orthogonal protection of the lysine side chain in Fmoc-SPPS. The choice of protecting group is dictated by the desired on-resin modification and the overall synthetic strategy. The most common and versatile of these are the Mtt, ivDde, and Alloc groups.

The Trityl-Based Family: Mtt and Mmt

The 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups are highly acid-labile protecting groups. Their extreme sensitivity to dilute acid allows for their selective removal in the presence of more robust acid-labile groups like Boc and tBu.[2][3]

  • Mtt (4-methyltrityl): Cleaved by very mild acidic conditions, typically 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[2] This allows for the selective deprotection of the lysine side chain while the peptide remains attached to the resin and other acid-labile protecting groups are retained.

  • Mmt (4-methoxytrityl): Even more acid-labile than Mtt.[4] This enhanced lability can be advantageous for very sensitive peptides but requires careful handling to prevent premature deprotection.

The Hydrazine-Labile Family: Dde and ivDde

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups are removable under mild, non-acidic conditions using hydrazine (B178648).[5]

  • Dde: While effective, the Dde group has been reported to be susceptible to migration to an unprotected lysine side chain, particularly during Fmoc removal with piperidine (B6355638).[4]

  • ivDde: The more sterically hindered ivDde group was developed to overcome the migration issue associated with Dde.[4] It is more stable during prolonged syntheses and is the preferred choice for hydrazine-labile protection.[5]

The Palladium-Catalyzed Group: Alloc

The allyloxycarbonyl (Alloc) group is stable to both the acidic and basic conditions used in Fmoc-SPPS. Its removal is achieved under neutral conditions via a palladium(0)-catalyzed reaction in the presence of a scavenger.[6] This provides a truly orthogonal deprotection strategy, compatible with a wide range of other protecting groups.

Quantitative Data on Lysine Protecting Groups

The selection of an appropriate protecting group is a critical step in the design of a synthetic strategy. The following tables summarize key quantitative data for the most common orthogonal protecting groups for lysine.

Protecting GroupCleavage ConditionsStability to 20% Piperidine/DMFStability to 95% TFA
Boc Strong Acid (e.g., 50-95% TFA)StableLabile
Mtt Mild Acid (e.g., 1-2% TFA in DCM)StableLabile
Mmt Very Mild Acid (e.g., AcOH/TFE/DCM)StableLabile
ivDde 2-5% Hydrazine in DMFStableStable
Alloc Pd(0) catalyst and scavengerStableStable

Table 1: General Cleavage Conditions and Stability of Lysine Protecting Groups.

Protecting GroupDeprotection ConditionsTimeExtent of CleavageReference
Mmt Acetic acid:Trifluoroethanol:DCM (1:1:8)30 min75-80%[4]
Mtt Acetic acid:Trifluoroethanol:DCM (1:1:8)30 min3-8%[4]
ivDde 2% Hydrazine in DMF3 x 3 min~50%[7]
ivDde 4% Hydrazine in DMF3 x 3 minNearly complete[7]

Table 2: Comparative Cleavage Kinetics of Lysine Protecting Groups.

Protecting Group StrategyPeptide SynthesizedCrude PurityReference
Lys(Mmt) gp41(659–671) branched variant79%[8]
Lys(Alloc) gp41(659–671) branched variant82%[8]
Lys(ivDde) gp41(659–671) branched variant93%[8]

Table 3: Purity of Branched Peptides Synthesized Using Different Orthogonal Protection Strategies.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for the successful implementation of orthogonal protection strategies. The following sections provide step-by-step methodologies for the incorporation and selective deprotection of Mtt, ivDde, and Alloc protecting groups on the lysine side chain.

Protocol 1: Incorporation of Fmoc-Lys(Protecting Group)-OH

This protocol describes the general procedure for coupling an Fmoc-protected lysine with an orthogonal side-chain protecting group during SPPS.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 1-2 hours in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF. Agitate the mixture for 5-10 minutes at room temperature. Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min).

  • Coupling:

    • Prepare the activation solution: In a separate vial, dissolve Fmoc-Lys(Protecting Group)-OH (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 10-15 minutes.

  • Washing: Wash the resin with DMF and DCM. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Selective On-Resin Deprotection of Lys(Mtt)

This protocol outlines the selective removal of the Mtt group from a lysine side chain.

  • Resin Preparation: After assembly of the peptide chain, wash the peptide-resin with DCM (5 x 1 min).

  • Deprotection Cocktail Preparation: Prepare a solution of 1-2% Trifluoroacetic acid (TFA) and 1-5% Triisopropylsilane (TIS) as a scavenger in DCM.

  • Cleavage Reaction: Add the deprotection cocktail to the resin. Agitate the mixture at room temperature. The reaction progress can be monitored by the appearance of a yellow color due to the released trityl cation.

  • Reaction Time: The reaction is typically complete within 2-10 minutes, performed in several short cycles (e.g., 5 x 2 min).

  • Washing: Drain the reaction mixture. Wash the resin extensively with DCM (5x), DMF (5x), and a neutralizing solution of 10% DIPEA in DMF (2 x 5 min) to remove any residual acid. Finally, wash with DMF and DCM again to prepare for the subsequent on-resin modification.

Protocol 3: Selective On-Resin Deprotection of Lys(ivDde)

This protocol describes the selective removal of the ivDde group using hydrazine.

  • Resin Preparation: Wash the fully assembled, Nα-Fmoc protected peptide-resin with DMF (5 x 1 min).

  • Deprotection Cocktail Preparation: Prepare a solution of 2-5% hydrazine monohydrate in DMF. Note: Higher concentrations of hydrazine may be required for difficult sequences, but can also lead to side reactions.[9]

  • Cleavage Reaction: Add the hydrazine solution to the resin. Agitate the mixture at room temperature.

  • Reaction Time: The reaction is typically performed in short, repeated cycles (e.g., 3 x 3-10 minutes).[7][9] The progress of the deprotection can be monitored spectrophotometrically by the absorbance of the indazole byproduct at 290 nm.[5]

  • Washing: Drain the reaction mixture. Wash the resin extensively with DMF (5x) and DCM (5x) to remove all traces of hydrazine and the cleavage byproducts. The resin is now ready for subsequent modification.

Protocol 4: Selective On-Resin Deprotection of Lys(Alloc)

This protocol details the palladium(0)-catalyzed removal of the Alloc group.

  • Resin Preparation: Wash the fully assembled, Nα-Fmoc protected peptide-resin with anhydrous, degassed DCM (5 x 1 min).

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 equivalents relative to resin loading), in DCM. Add a scavenger, such as Phenylsilane (PhSiH₃) (20-40 equivalents).

  • Cleavage Reaction: Add the deprotection cocktail to the resin. Agitate the mixture under an inert atmosphere for 30-60 minutes at room temperature. The reaction may turn from colorless to yellow/orange.

  • Reaction Repetition: For complete deprotection, it is often necessary to drain the solution and repeat the treatment with a fresh batch of the deprotection cocktail.

  • Washing: Drain the reaction mixture. Wash the resin extensively with DCM (5x), DMF (5x), a solution of 0.5% DIPEA in DMF to scavenge residual palladium, and finally with DMF and DCM again.

Visualizing Orthogonal Strategies

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical relationships and workflows in orthogonal SPPS.

Orthogonal_SPPS_Workflow Resin Solid Support AA1 Couple Fmoc-AA-OH Resin->AA1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) AA1->Deprotect1 AA2 Couple Fmoc-Lys(Orthogonal)-OH Deprotect1->AA2 Deprotect2 Fmoc Deprotection AA2->Deprotect2 AA3 Couple Fmoc-AA-OH Deprotect2->AA3 Deprotect_Orthogonal Selective Orthogonal Group Deprotection AA3->Deprotect_Orthogonal Modify On-Resin Modification (e.g., Branching, Cyclization) Deprotect_Orthogonal->Modify Cleave Final Cleavage & Deprotection (TFA Cocktail) Modify->Cleave Peptide Modified Peptide Cleave->Peptide Orthogonality_Concept Peptide Peptide on Resin Nα-Fmoc ε-Lys(Orthogonal) Side-Chain(tBu) Base Base (Piperidine) Base->Peptide:n Removes Fmoc Orthogonal_Reagent Orthogonal Reagent (e.g., Mild Acid, Hydrazine, Pd(0)) Orthogonal_Reagent->Peptide:lys Removes Orthogonal Group Strong_Acid Strong Acid (TFA) Strong_Acid->Peptide:side Removes tBu & Cleaves Protecting_Group_Selection Start Select Orthogonal Protecting Group for Lysine Acid_Sensitive Is the peptide sensitive to acid? Start->Acid_Sensitive Metal_Tolerant Is the use of a metal catalyst acceptable? Acid_Sensitive->Metal_Tolerant Yes Mtt_Mmt Use Mtt or Mmt Acid_Sensitive->Mtt_Mmt No Migration_Risk Is Dde migration a concern? Metal_Tolerant->Migration_Risk No Alloc Use Alloc Metal_Tolerant->Alloc Yes ivDde_Dde Use ivDde or Dde Migration_Risk->ivDde_Dde No Migration_Risk->ivDde_Dde Yes, use ivDde

References

The Architect's Choice: A Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, influencing yield, purity, and the feasibility of synthesizing complex peptide sequences. This technical guide provides an in-depth analysis of the two most prominent α-amino protecting group strategies: Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc). We will delve into the core chemical principles, compare their performance metrics, and provide detailed experimental protocols to inform and guide researchers in their synthetic endeavors.

Core Principles: Orthogonality and Deprotection Chemistry

The foundation of modern solid-phase peptide synthesis (SPPS) lies in the principle of orthogonality, which allows for the selective removal of one type of protecting group in the presence of others.[1] This is achieved by employing protecting groups that are labile under distinct chemical conditions.[2] The choice between the Fmoc and Boc strategies fundamentally dictates the entire synthetic approach, from resin selection to the final cleavage of the peptide from the solid support.

The Fmoc Strategy: This approach utilizes the base-labile Fmoc group for the temporary protection of the α-amino group.[] Deprotection is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1][4] The side-chain protecting groups are acid-labile, commonly tert-butyl (tBu) based, and are removed during the final cleavage step with a strong acid, such as trifluoroacetic acid (TFA).[5][6] This orthogonality, where the Nα-protecting group is removed by a base and the side-chain protecting groups by an acid, is a key advantage of the Fmoc strategy.[]

The Boc Strategy: As a more traditional method, the Boc strategy employs the acid-labile Boc group for Nα-protection.[] The removal of the Boc group is accomplished with a moderately strong acid, typically TFA in dichloromethane (B109758) (DCM).[6][8] The side-chain protecting groups are based on the benzyl (B1604629) (Bzl) group and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage.[9][10] This difference in acid lability between the Boc and benzyl groups provides a degree of selectivity, though it is not a truly orthogonal system.[6]

Quantitative Performance Comparison

The selection of a protecting group strategy directly impacts the efficiency and outcome of peptide synthesis. The following table summarizes key quantitative and qualitative performance metrics for the Fmoc and Boc methodologies.

FeatureFmoc StrategyBoc Strategy
Nα-Deprotection Reagent 20% Piperidine in DMF25-50% Trifluoroacetic Acid (TFA) in DCM
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strong acid-labile (e.g., Bzl)
Final Cleavage Reagent Trifluoroacetic Acid (TFA)Hydrofluoric Acid (HF) or TFMSA
Orthogonality Fully Orthogonal[6][]Partial (both acid-labile)[10]
Typical Coupling Yield Generally high, often exceeding 99% per step[][11]High, but can be affected by aggregation in long sequences[11]
Typical Peptide Purity High, benefits from milder deprotection[10]High, but harsh final cleavage can generate byproducts[10][11]
Automation Friendliness Highly amenable to automation[][10]Less common in modern automated synthesizers[12]
Safety Considerations Avoids the use of highly corrosive and toxic HF[10]Requires specialized equipment for handling HF[9][13]

Chemical Mechanisms and Workflows

To visualize the distinct chemical pathways and experimental sequences of the Fmoc and Boc strategies, the following diagrams illustrate their respective deprotection mechanisms and the overall solid-phase peptide synthesis workflow.

Deprotection Mechanisms

Fmoc_Deprotection cluster_Fmoc Fmoc Deprotection (β-Elimination) Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene β-Elimination Carbamic_Acid H2N-Peptide-Resin + Carbamic Acid Intermediate Deprotected_Peptide H2N-Peptide-Resin Carbamic_Acid->Deprotected_Peptide - CO2 CO2 CO2

Caption: Fmoc deprotection via a base-catalyzed β-elimination reaction.

Boc_Deprotection cluster_Boc Boc Deprotection (Acidolysis) Boc_Peptide Boc-NH-Peptide-Resin Protonated_Boc Protonated Boc-Peptide Boc_Peptide->Protonated_Boc + H+ TFA TFA (H+) tert_Butyl_Cation tert-Butyl Cation Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation Deprotected_Peptide H3N+-Peptide-Resin Carbamic_Acid->Deprotected_Peptide - CO2 CO2 CO2 SPPS_Workflow cluster_Fmoc Fmoc SPPS Workflow cluster_Boc Boc SPPS Workflow F_Start Start with Resin F_Swell Swell Resin in DMF F_Start->F_Swell F_Deprotect Fmoc Deprotection (20% Piperidine/DMF) F_Swell->F_Deprotect F_Wash1 Wash (DMF) F_Deprotect->F_Wash1 F_Couple Couple Fmoc-Amino Acid (e.g., with HBTU/DIEA) F_Wash1->F_Couple F_Wash2 Wash (DMF) F_Couple->F_Wash2 F_Repeat Repeat Cycle F_Wash2->F_Repeat F_Repeat->F_Deprotect Next Amino Acid F_Final_Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) F_Repeat->F_Final_Cleavage Final Amino Acid F_End Purify Peptide F_Final_Cleavage->F_End B_Start Start with Resin B_Swell Swell Resin in DCM B_Start->B_Swell B_Deprotect Boc Deprotection (TFA/DCM) B_Swell->B_Deprotect B_Wash1 Wash (DCM) B_Deprotect->B_Wash1 B_Neutralize Neutralization (e.g., DIEA/DCM) B_Wash1->B_Neutralize B_Wash2 Wash (DCM) B_Neutralize->B_Wash2 B_Couple Couple Boc-Amino Acid (e.g., with HBTU/DIEA) B_Wash2->B_Couple B_Wash3 Wash (DCM) B_Couple->B_Wash3 B_Repeat Repeat Cycle B_Wash3->B_Repeat B_Repeat->B_Deprotect Next Amino Acid B_Final_Cleavage Final Cleavage & Side-Chain Deprotection (HF or TFMSA) B_Repeat->B_Final_Cleavage Final Amino Acid B_End Purify Peptide B_Final_Cleavage->B_End

References

A Technical Guide to Chemoselective Ligation Chemistry: Core Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles of chemoselective ligation, a set of powerful chemical reactions that enable the precise joining of molecular fragments in complex environments. These techniques have become indispensable in chemical biology, drug development, and materials science, allowing for the synthesis of complex proteins, the development of antibody-drug conjugates (ADCs), and the labeling of biomolecules in living systems.

Introduction to Chemoselective Ligation

Chemoselective ligation refers to any chemical reaction that selectively forms a covalent bond between two functional groups in the presence of many other potentially reactive groups.[1][2] An ideal chemoselective reaction proceeds in high yield under mild, typically aqueous conditions, without the need for protecting groups, and generates a stable, well-defined product.

A crucial subset of chemoselective chemistry is bioorthogonal chemistry . Coined by Carolyn R. Bertozzi, this term describes reactions whose participating functional groups are abiotic; they do not interact or interfere with native biological processes within living organisms.[3][] This unique characteristic allows chemists to "click" molecules together in the complex milieu of a cell or even a whole organism, providing a powerful tool for in vivo imaging, tracking, and drug delivery.[3][5]

Key criteria for a bioorthogonal reaction include:

  • High Selectivity: The reactive partners must only react with each other, ignoring the vast array of endogenous functional groups like amines and thiols.[3][5]

  • Favorable Kinetics: The reaction must be fast enough to proceed at the low concentrations typical of biological systems.[][5]

  • Biocompatibility: The reactants, catalyst (if any), and the resulting linkage must be non-toxic and not perturb the biological system under study.[5][6]

  • Stability: The newly formed covalent bond must be stable in a physiological environment.[6][7]

G cluster_0 Core Concept cluster_1 Key Principles cluster_2 Advanced Application: Bioorthogonality Concept Chemoselective Ligation P1 High Selectivity Concept->P1 P2 Mild, Aqueous Conditions Concept->P2 P3 High Yield Concept->P3 P4 Stable Product Concept->P4 B1 Abiotic Functional Groups P1->B1 extends to B2 No Interference with Biology P2->B2 enables B3 Enables In Vivo Chemistry B1->B3 B2->B3

Major Classes of Chemoselective Ligation Reactions

Several robust ligation chemistries have been developed, each with unique mechanisms, kinetics, and applications. The choice of ligation strategy depends on the specific context, such as the nature of the molecules to be joined, the required reaction speed, and whether the reaction needs to be performed in a living system.

G Start Start: Need to Conjugate Molecule A to B Q1 Is the reaction for a living system? Start->Q1 R_Bioorthogonal Choose Bioorthogonal Chemistry: SPAAC, IEDDA, Tetrazine Ligation Q1->R_Bioorthogonal Yes R_NonBio Consider other Chemoselective Ligations: NCL, Staudinger, CuAAC Q1->R_NonBio No Q2 Are extremely fast kinetics required? R_Fast Choose IEDDA / Tetrazine Ligation Q2->R_Fast Yes R_Default Select based on functional group availability: SPAAC, Staudinger, Oxime Q2->R_Default No Q3 Need to form a native peptide bond? Q4 Is reversibility a desired feature? Q3->Q4 No R_NCL Use Native Chemical Ligation (NCL) Q3->R_NCL Yes R_Oxime Use Oxime/ Hydrazone Ligation Q4->R_Oxime Yes Q4->R_Default No R_Bioorthogonal->Q2 R_NonBio->Q3

Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the assembly of large polypeptides from smaller, unprotected peptide fragments.[8] The reaction occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue.[8][9] The process is highly chemoselective and proceeds in aqueous solution at neutral pH, resulting in the formation of a native peptide bond at the ligation site.[8][9]

Mechanism: The reaction proceeds via a two-step mechanism.[8][9] First, a reversible transthioesterification occurs where the thiol of the N-terminal cysteine attacks the C-terminal thioester, forming a thioester-linked intermediate.[9] This is followed by a rapid, irreversible intramolecular S-to-N acyl shift, which rearranges the intermediate to form a stable, native amide bond.[9] Thiol additives like 4-mercaptophenylacetic acid (MPAA) are often used to catalyze the initial exchange.[10]

G P1 Peptide 1 (C-terminal Thioester) Intermediate Thioester-linked Intermediate P1->Intermediate + Peptide 2 P2 Peptide 2 (N-terminal Cysteine) P2->Intermediate + Peptide 1 Intermediate->P1 Reversible Transthioesterification Product Ligated Protein (Native Peptide Bond) Intermediate->Product Spontaneous S-to-N Acyl Shift (Irreversible)

Staudinger Ligation

Developed as one of the first bioorthogonal reactions, the Staudinger ligation forms an amide bond from the reaction of an azide (B81097) with a specifically engineered triarylphosphine.[11] In its classic form, an azide reacts with a phosphine (B1218219) bearing an ortho-ester group.[11] The initial Staudinger reaction forms an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield a stable amide linkage and a phosphine oxide byproduct.[7][12] The "traceless" version of this reaction was later developed to avoid the incorporation of the phosphine oxide into the final product.[7][12]

Click Chemistry: SPAAC and CuAAC

The term "click chemistry" describes a class of reactions that are modular, wide in scope, high-yielding, and generate inoffensive byproducts. The premier example is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely efficient and high-yielding but requires a copper(I) catalyst, which is toxic to living systems, limiting its bioorthogonal applications.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of CuAAC, SPAAC was developed. This reaction uses a strained cyclooctyne (B158145) (e.g., BCN, DBCO) that reacts readily with azides without the need for a metal catalyst.[5][6] The release of ring strain provides the driving force for the reaction, making it an ideal tool for in vivo bioconjugation.[5][6]

G A Molecule A (with Azide group) TS Cyclic Transition State (1,3-Dipolar Cycloaddition) A->TS B Molecule B (with Strained Alkyne, e.g., DBCO) B->TS P Conjugate A-B (Stable Triazole Linkage) TS->P Release of Ring Strain

Oxime and Hydrazone Ligation

This class of reactions involves the condensation of an aldehyde or ketone with an aminooxy or hydrazide functional group, respectively, to form a stable C=N bond (an oxime or hydrazone).[13] These reactions are typically fastest at a slightly acidic pH (4-5) but can proceed at neutral pH, often accelerated by catalysts like aniline (B41778).[13][14] A key feature is their potential reversibility under acidic conditions, which can be exploited for drug release applications.[14]

Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation

The IEDDA reaction, particularly between a tetrazine and a strained alkene (like trans-cyclooctene, TCO), is one of the fastest bioorthogonal reactions known to date.[15] The reaction is driven by the unique electronic properties of the electron-poor tetrazine (diene) and the electron-rich strained alkene (dienophile).[15] It proceeds rapidly and irreversibly, releasing nitrogen gas as the only byproduct, making it exceptionally well-suited for applications requiring rapid labeling at very low concentrations.[15]

Quantitative Data Comparison

The efficacy of a ligation reaction, especially for biological applications, is often determined by its speed. The second-order rate constant (k₂) is a critical parameter for comparing different chemistries, as it reflects how quickly the product is formed at given reactant concentrations. A higher k₂ value indicates a faster reaction.

Ligation ChemistryReactant 1Reactant 2Catalyst/ConditionsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
IEDDA Ligation Tetrazinetrans-Cyclooctene (TCO)None (Bioorthogonal)~10³ - 10⁶
SPAAC (Click Chemistry) AzideDBCO (Cyclooctyne)None (Bioorthogonal)~10⁻¹ - 1
SPAAC (Click Chemistry) AzideBCN (Cyclooctyne)None (Bioorthogonal)~10⁻² - 10⁻¹
Oxime Ligation AldehydeAminooxyAniline catalyst, pH 7~10¹ - 10³[14]
Hydrazone Ligation AldehydeHydrazideAniline catalyst, pH 7~10² - 10³[14]
Staudinger Ligation (Traceless) AzidePhosphinothioesterNone (Bioorthogonal)~10⁻² - 10⁻³[7][12][16]
Native Chemical Ligation (NCL) Peptide-ThioesterN-terminal Cysteine-PeptideThiol catalyst (MPAA), pH 7~10⁻¹ - 10¹ (highly sequence-dependent)[17][18]

Note: Rate constants are approximate and can vary significantly based on the specific substrates, solvent, temperature, and pH.

Detailed Experimental Protocols

The following protocols provide generalized step-by-step procedures for three common chemoselective ligation reactions. Researchers should optimize concentrations, reaction times, and purification methods for their specific system.

Protocol: Native Chemical Ligation (NCL) of Two Peptides

This protocol describes the general procedure for ligating a peptide with a C-terminal thioester to a peptide with an N-terminal cysteine.[9]

  • Peptide Preparation:

    • Synthesize and purify the two peptide fragments (Peptide-A-thioester and Cys-Peptide-B) using standard solid-phase peptide synthesis (SPPS) and HPLC purification.

    • Confirm the mass of each peptide by mass spectrometry. Ensure peptide purity is >95%.[9]

    • Lyophilize the purified peptides.

  • Ligation Buffer Preparation:

    • Prepare a ligation buffer consisting of 6 M Guanidine HCl, 200 mM sodium phosphate, pH 7.0-7.5.[9][19]

    • Degas the buffer thoroughly by bubbling with nitrogen or argon for at least 15-20 minutes to prevent oxidation of the cysteine thiol.

  • Ligation Reaction:

    • In an oxygen-free environment (e.g., a glove box or under a stream of argon), dissolve the lyophilized Cys-Peptide-B in the degassed ligation buffer to a final concentration of 1-5 mM.

    • Add the Peptide-A-thioester to the solution to an equimolar concentration (e.g., 1:1 or 1:1.1 ratio).[9][19]

    • Initiate the ligation by adding a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA) or thiophenol, to a final concentration of 20-50 mM.[19]

    • Gently mix the solution and allow the reaction to proceed at room temperature or 37°C.

  • Monitoring and Purification:

    • Monitor the reaction progress by taking small aliquots at various time points (e.g., 1, 4, 8, 24 hours), quenching with 0.1% TFA, and analyzing by analytical RP-HPLC and mass spectrometry.

    • Once the reaction is complete (typically indicated by the disappearance of the starting materials), quench the entire reaction mixture by acidifying with trifluoroacetic acid (TFA) to a pH of ~2-3.

    • Purify the final ligated protein product using preparative RP-HPLC.

    • Confirm the mass of the final product and lyophilize for storage.

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-modified protein with a BCN- or DBCO-containing reagent.[6]

  • Reagent Preparation:

    • Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer (e.g., PBS, pH 7.4).[6] Determine the protein concentration accurately.

    • Prepare a stock solution (e.g., 10 mM) of the strained alkyne reagent (e.g., BCN-PEG4 or DBCO-NHS ester) in an anhydrous organic solvent like DMSO.[6]

  • SPAAC Reaction:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add the strained alkyne stock solution to the protein solution. A 2- to 10-fold molar excess of the alkyne reagent over the protein is a common starting point.[6]

    • Note: Keep the final concentration of the organic solvent (e.g., DMSO) low (ideally <5% v/v) to avoid protein denaturation.[6]

    • Gently mix the components by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction mixture. Typical incubation times are 2-12 hours at room temperature or 12-24 hours at 4°C.[6] The optimal time depends on the reactants and their concentrations.

  • Purification and Analysis:

    • Remove the excess, unreacted alkyne reagent using a desalting column (e.g., PD-10), spin filtration, or dialysis, exchanging the buffer as needed.

    • Analyze the final conjugate product to confirm successful ligation. This can be done using SDS-PAGE (which should show a mass shift), mass spectrometry (MALDI-TOF or ESI-MS), or functional assays if the alkyne reagent contained a reporter tag (e.g., a fluorophore).

Protocol: Oxime Ligation on a Protein

This protocol describes the labeling of an aldehyde-containing protein with an aminooxy-functionalized probe.[13][14]

  • Reagent Preparation:

    • Prepare the protein containing an aldehyde or ketone group. This is often achieved by site-specific enzymatic modification or incorporation of an unnatural amino acid. Buffer exchange the protein into a reaction buffer (e.g., 100-300 mM sodium phosphate, pH 7).[14]

    • Prepare a stock solution of the aminooxy-containing probe (e.g., aminooxy-biotin) in an appropriate solvent (e.g., water or DMSO).

    • Prepare a stock solution of an aniline catalyst (e.g., 200 mM aniline) in the same reaction buffer.[14]

  • Ligation Reaction:

    • In a reaction tube, combine the aldehyde-protein with the aminooxy probe. Molar ratios can vary, but a 5- to 20-fold excess of the aminooxy probe is often used to drive the reaction.

    • Add the aniline catalyst stock solution to the reaction mixture to a final concentration of 10-100 mM.[13][14]

    • Gently mix and incubate the reaction at room temperature for 2-16 hours.

  • Monitoring and Purification:

    • Monitor the reaction by mass spectrometry to observe the mass shift corresponding to the covalent addition of the probe.

    • Once complete, the excess small-molecule probe and catalyst can be removed by size-exclusion chromatography (e.g., desalting column) or dialysis.

    • Characterize the final conjugate to determine the labeling efficiency.

References

Navigating the Synthesis of Novel Peptides: A Technical Guide to Fmoc-Lys(amino aldehyde)-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis and drug discovery, the incorporation of non-standard amino acids is a critical strategy for developing novel therapeutics with enhanced properties. One such building block, Fmoc-Lys(amino aldehyde)-Boc, offers a unique reactive handle for site-specific modification and conjugation of peptides. This technical guide provides a comprehensive overview of the available supplier information, purity standards for related compounds, and general experimental protocols relevant to the application of this specialized amino acid derivative.

Supplier and Purity Landscape

Direct sourcing of this compound can be challenging due to its specialized nature. Our research has identified the following supplier:

SupplierCompound NameCatalog NumberPurity Data
MedChemExpressThis compoundHY-112516HNMR report available upon request.[1]

While a specific purity percentage for this compound is not readily published, the availability of an HNMR spectrum from the supplier allows researchers to assess the structural integrity and potential impurities of the compound.

For the purpose of contextualizing purity standards within this class of reagents, the following table summarizes the purity of the more common related compound, Fmoc-Lys(Boc)-OH, from various suppliers. This data provides a benchmark for the quality that can be expected for Fmoc-protected lysine (B10760008) derivatives.

SupplierCompound NamePurity
CEM CorporationFmoc-Lys(Boc)-OH≥ 99.0% (HPLC), ≥ 99.8% (Enantiomeric)[2]
AnaSpecFmoc-Lys(Boc)-OH≥95% (HPLC)[3]
Sigma-AldrichFmoc-Lys(Boc)-OH≥98.0% (HPLC)[4]
MedChemExpressFmoc-L-Lys (Boc)-OH99.94%[5]

Experimental Protocols: A General Framework

Detailed experimental protocols for the direct application of this compound are not widely published. However, established methods for solid-phase peptide synthesis (SPPS) and chemoselective ligation can be adapted for its use.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based SPPS. The aldehyde functionality on the lysine side chain is protected by the Boc group during synthesis.

spss_workflow Resin Resin Support Fmoc_AA1 Couple Fmoc-AA1 Resin->Fmoc_AA1 Deprotection1 Fmoc Deprotection (Piperidine) Fmoc_AA1->Deprotection1 Fmoc_Lys_Aldehyde Couple this compound Deprotection1->Fmoc_Lys_Aldehyde Deprotection2 Fmoc Deprotection (Piperidine) Fmoc_Lys_Aldehyde->Deprotection2 Fmoc_AA_n Couple Fmoc-AA(n) Deprotection2->Fmoc_AA_n Cleavage Cleavage & Side-Chain Deprotection (TFA) Fmoc_AA_n->Cleavage Peptide Peptide with Lysine (amino aldehyde) Cleavage->Peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Methodology:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF.

  • Coupling of this compound: Activate the carboxyl group of this compound using a suitable coupling reagent (e.g., HBTU/DIPEA) and couple it to the deprotected N-terminus of the growing peptide chain.

  • Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from the lysine side chain) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). This final step reveals the reactive aldehyde functionality.

Chemoselective Ligation: Oxime Formation

The aldehyde group introduced via this compound is a versatile handle for post-synthetic modifications. One of the most common applications is the formation of a stable oxime bond through reaction with an aminooxy-functionalized molecule.

oxime_ligation Peptide_Aldehyde Peptide with Lys(amino aldehyde) Ligation Oxime Ligation Peptide_Aldehyde->Ligation Aminooxy_Molecule Aminooxy-functionalized Molecule (e.g., Drug, Fluorophore) Aminooxy_Molecule->Ligation Conjugate Peptide Conjugate Ligation->Conjugate

Caption: Schematic of oxime ligation for peptide conjugation.

Methodology:

  • Peptide Preparation: Synthesize and purify the peptide containing the deprotected lysine amino aldehyde.

  • Ligation Reaction: Dissolve the peptide and the aminooxy-functionalized molecule of interest in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5).

  • Incubation: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification: Purify the resulting peptide conjugate using reverse-phase HPLC.

Potential Signaling Pathway Application

While no specific signaling pathways are directly modulated by this compound itself, peptides synthesized with this building block can be used to probe or target various biological pathways. For instance, a peptide designed to bind to a specific cell surface receptor could be conjugated to a cytotoxic drug via the aldehyde handle, creating a targeted drug delivery system.

targeted_drug_delivery Peptide_Drug_Conjugate Peptide-Drug Conjugate (via Aldehyde Ligation) Binding Binding Peptide_Drug_Conjugate->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Internalization Binding->Internalization Drug_Release Drug Release Internalization->Drug_Release Apoptosis Cellular Apoptosis Drug_Release->Apoptosis

Caption: Conceptual pathway for targeted drug delivery using a peptide-drug conjugate.

This diagram illustrates a logical relationship where a peptide, functionalized via the lysine aldehyde, directs a conjugated drug to a specific cellular target, leading to a therapeutic outcome.

Conclusion

This compound is a valuable, albeit specialized, tool for peptide chemists and drug developers. While direct supplier and purity information is limited, the availability of the compound from MedChemExpress provides a viable source for researchers. By leveraging established protocols for SPPS and chemoselective ligation, scientists can effectively incorporate this versatile building block to create novel peptide constructs for a wide range of applications, from basic research to the development of targeted therapeutics. The purity benchmarks of related compounds suggest that high-quality material should be attainable, and researchers are encouraged to request analytical data from the supplier to ensure the success of their synthetic endeavors.

References

Methodological & Application

Synthesis of Fmoc-Lys(amino aldehyde)-Boc: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introducing a detailed guide for the synthesis of Fmoc-Lys(amino aldehyde)-Boc, a critical building block for the development of peptide-based therapeutics and probes. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and two distinct, robust protocols for the synthesis of this versatile amino aldehyde derivative.

This compound is a lysine (B10760008) derivative where the α-amino group is protected by a base-labile Fmoc group, the ε-amino group is protected by an acid-labile Boc group, and the C-terminus is an aldehyde. This unique combination of protecting groups makes it an invaluable tool in solid-phase peptide synthesis (SPPS) for the construction of peptides with a C-terminal aldehyde functionality. Peptide aldehydes are a well-established class of reversible inhibitors for various proteases and are also utilized as intermediates for the synthesis of modified peptides. The aldehyde group is sensitive to both acidic and thermal conditions, necessitating careful handling and specific synthetic strategies.[1]

This guide outlines two reliable synthetic pathways starting from the commercially available Fmoc-Lys(Boc)-OH:

  • Route A: Two-Step Synthesis via Alcohol Intermediate. This classic approach involves the reduction of the carboxylic acid to a primary alcohol, followed by a mild oxidation to the desired aldehyde.

  • Route B: Synthesis via Weinreb Amide Intermediate. This method proceeds through the formation of a stable N-methoxy-N-methylamide (Weinreb amide), which is then selectively reduced to the aldehyde.

Data Presentation

The following tables summarize the expected quantitative data for each synthetic route, allowing for a clear comparison of the two methodologies.

Table 1: Summary of Yields and Purity for Route A

StepProductTypical Yield (%)Purity (%) (by HPLC)
1. Reduction of Carboxylic AcidFmoc-Lys(Boc)-ol85-95>95
2. Oxidation of AlcoholThis compound70-85>98
Overall Yield 60-80

Table 2: Summary of Yields and Purity for Route B

StepProductTypical Yield (%)Purity (%) (by HPLC)
1. Weinreb Amide FormationFmoc-Lys(Boc)-Weinreb Amide90-98>97
2. Reduction of Weinreb AmideThis compound80-90>98
Overall Yield 72-88

Experimental Protocols

Route A: Two-Step Synthesis via Alcohol Intermediate

This route involves the initial reduction of the carboxylic acid of Fmoc-Lys(Boc)-OH to the corresponding alcohol, Fmoc-Lys(Boc)-ol, followed by a mild oxidation to yield the target amino aldehyde.

Diagram of the experimental workflow for Route A.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation A Fmoc-Lys(Boc)-OH B Dissolve in THF A->B C Add Borane-THF complex B->C D Quench with Methanol (B129727) C->D E Work-up and Purification D->E F Fmoc-Lys(Boc)-ol E->F G Fmoc-Lys(Boc)-ol H Dissolve in DCM G->H I Add Dess-Martin Periodinane H->I J Quench with Sodium Thiosulfate (B1220275) I->J K Work-up and Purification J->K L This compound K->L

Caption: Workflow for the synthesis of this compound via an alcohol intermediate.

Protocol 1: Reduction of Fmoc-Lys(Boc)-OH to Fmoc-Lys(Boc)-ol

  • Materials:

    • Fmoc-Lys(Boc)-OH

    • Anhydrous Tetrahydrofuran (THF)

    • Borane-tetrahydrofuran complex solution (1 M in THF)

    • Methanol

    • Ethyl acetate (B1210297)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve Fmoc-Lys(Boc)-OH (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane-THF complex solution (1.5 equivalents) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench the excess borane (B79455) by the slow dropwise addition of methanol until gas evolution ceases.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain Fmoc-Lys(Boc)-ol as a white solid.

Protocol 2: Oxidation of Fmoc-Lys(Boc)-ol to this compound

  • Materials:

    • Fmoc-Lys(Boc)-ol

    • Anhydrous Dichloromethane (DCM)

    • Dess-Martin Periodinane (DMP)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve Fmoc-Lys(Boc)-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add Dess-Martin Periodinane (1.5 equivalents) to the solution in one portion.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solutions.

    • Stir vigorously until the solid dissolves and the layers become clear.

    • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound as a white solid. Note that the product is heat and acid-sensitive and should be stored at low temperatures.

Route B: Synthesis via Weinreb Amide Intermediate

This alternative route involves the conversion of Fmoc-Lys(Boc)-OH to its corresponding Weinreb amide, which is then selectively reduced to the aldehyde using a hydride reducing agent. This method often provides higher overall yields.

Diagram of the experimental workflow for Route B.

G cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Reduction A Fmoc-Lys(Boc)-OH B Dissolve in DCM/DMF A->B C Add N,O-Dimethylhydroxylamine, EDC, HOBt, and DIPEA B->C D Stir at Room Temperature C->D E Work-up and Purification D->E F Fmoc-Lys(Boc)-Weinreb Amide E->F G Fmoc-Lys(Boc)-Weinreb Amide H Dissolve in Anhydrous THF G->H I Add LiAlH4 at -78 °C H->I J Quench with Rochelle's Salt I->J K Work-up and Purification J->K L This compound K->L

Caption: Workflow for the synthesis of this compound via a Weinreb amide intermediate.

Protocol 3: Synthesis of Fmoc-Lys(Boc)-Weinreb Amide

  • Materials:

    • Fmoc-Lys(Boc)-OH

    • N,O-Dimethylhydroxylamine hydrochloride

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Ethyl acetate

    • 1 M HCl solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of Fmoc-Lys(Boc)-OH (1 equivalent), N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF, add DIPEA (3 equivalents) and stir for 10 minutes at 0 °C.

    • Add EDC (1.2 equivalents) and stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, dilute with ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain Fmoc-Lys(Boc)-Weinreb amide as a white solid.

Protocol 4: Reduction of Fmoc-Lys(Boc)-Weinreb Amide to this compound

  • Materials:

    • Fmoc-Lys(Boc)-Weinreb Amide

    • Anhydrous Tetrahydrofuran (THF)

    • Lithium aluminum hydride (LiAlH₄)

    • Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the Fmoc-Lys(Boc)-Weinreb amide (1 equivalent) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LiAlH₄ (1 M in THF, 1.1 equivalents) dropwise to the stirred solution.

    • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford this compound as a white solid. As mentioned previously, the product is sensitive and should be handled accordingly.

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing an Amino Aldehyde on the Lysine Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide aldehydes are a pivotal class of molecules in drug discovery and chemical biology, often acting as potent and reversible inhibitors of proteases. The aldehyde functionality can form a hemiacetal adduct with the catalytic serine or cysteine residues in the active site of these enzymes. This document provides a detailed protocol for the solid-phase synthesis of peptides containing an amino aldehyde on the side chain of a lysine (B10760008) residue, a structure analogous to allysine.

The direct incorporation of an unprotected amino aldehyde during solid-phase peptide synthesis (SPPS) is challenging due to the high reactivity of the aldehyde group. The protocol outlined herein is based on a robust and bio-inspired, post-synthetic modification of a lysine residue on the solid support. This method involves the initial incorporation of a lysine derivative with an orthogonally protected side chain, followed by a series of on-resin chemical transformations to generate the desired aldehyde functionality. This strategy ensures compatibility with standard Fmoc-SPPS and allows for the precise, site-specific installation of the amino aldehyde.

The key steps of this protocol are:

  • Standard Fmoc-based solid-phase peptide synthesis to assemble the desired peptide sequence, incorporating Fmoc-L-Lys(Mtt)-OH at the position designated for modification.

  • Selective deprotection of the acid-labile 4-methyltrityl (Mtt) group from the lysine side chain.

  • On-resin reductive dimethylation of the liberated ε-amino group of lysine.

  • Chemoselective oxidation of the dimethylated lysine side chain to the corresponding amino aldehyde.[1][2]

  • Final cleavage of the peptide from the resin and global deprotection of other side-chain protecting groups.

This methodology provides a reliable route to synthesize peptide amino aldehydes for various research applications, including inhibitor screening and the development of chemical probes.

Experimental Protocols

Protocol 1: Standard Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol describes the general steps for assembling the peptide on a solid support up to the point of the lysine side-chain modification.

1.1. Resin Swelling:

  • Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

1.2. Fmoc Deprotection:

  • Drain the DMF from the swelled resin.

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

1.3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Wash the resin thoroughly with DMF (5-7 times).

1.4. Peptide Chain Elongation:

  • Repeat steps 1.2 and 1.3 for each amino acid in the peptide sequence. Incorporate Fmoc-L-Lys(Mtt)-OH at the desired position for modification.

Protocol 2: On-Resin Lysine Side-Chain Modification to Amino Aldehyde

This protocol details the sequential steps to convert the ε-amino group of the incorporated lysine residue into an aldehyde.

2.1. Selective Deprotection of the Mtt Group:

  • After incorporating Fmoc-L-Lys(Mtt)-OH and elongating the peptide chain as desired, wash the resin with dichloromethane (B109758) (DCM) (5-7 times).

  • Prepare a solution of 1-2% trifluoroacetic acid (TFA) and 5% triisopropylsilane (B1312306) (TIS) in DCM.

  • Treat the resin with the deprotection solution for 2 minutes with gentle agitation.

  • Drain the solution. The filtrate will have a characteristic yellow color from the Mtt cation.

  • Repeat the treatment with fresh deprotection solution until the yellow color is no longer observed in the filtrate (typically 5-10 treatments).

  • Wash the resin thoroughly with DCM (5-7 times).

  • Neutralize the resin by washing with a solution of 10% DIPEA in DMF (3 times).

  • Wash the resin with DMF (5-7 times) and then with DCM (5-7 times).

2.2. On-Resin Reductive Dimethylation of the Lysine Side Chain:

  • Prepare a solution of aqueous formaldehyde (B43269) (37 wt. %, 5 equivalents) and sodium cyanoborohydride (NaBH₃CN, 5 equivalents) in 1% acetic acid in DMF.

  • Add this solution to the resin with the deprotected lysine side chain.

  • Agitate the mixture for 1 hour at room temperature.

  • Drain the reaction solution.

  • Wash the resin thoroughly with DMF (5-7 times), followed by DCM (5-7 times), and methanol (B129727) (3-5 times).

  • Dry the resin under vacuum.

2.3. On-Resin Oxidation of Dimethyl Lysine to Amino Aldehyde:

  • Swell the resin in a 1:1 mixture of acetonitrile (B52724) and water.

  • Prepare a solution of Oxone® (2KHSO₅·KHSO₄·K₂SO₄, 5 equivalents) in water.

  • Add the Oxone® solution to the resin slurry.

  • Agitate the reaction mixture at room temperature for 30-60 minutes.[1]

  • Monitor the reaction for the disappearance of the dimethylated lysine starting material by a test cleavage and LC-MS analysis.

  • Once the reaction is complete, drain the solution and wash the resin extensively with water (5-7 times), DMF (5-7 times), and DCM (5-7 times).

  • Dry the resin under vacuum.

Protocol 3: Final Cleavage and Deprotection

3.1. Peptide Cleavage from Resin:

  • Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the cleavage cocktail to the dried resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

3.2. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide aldehyde by mass spectrometry.

Data Presentation

The following tables summarize the key quantitative parameters for the on-resin modification steps.

Table 1: Reagents and Conditions for Selective Mtt-Deprotection

ParameterValue/Description
Reagent 1-2% TFA, 5% TIS in DCM
Equivalents N/A (used in excess)
Reaction Time 5-10 treatments of 2 min each
Temperature Room Temperature
Monitoring Disappearance of yellow Mtt cation in filtrate

Table 2: Reagents and Conditions for Reductive Dimethylation

ParameterValue/Description
Reagents Aq. Formaldehyde (37%), NaBH₃CN
Equivalents 5 eq. each
Solvent 1% Acetic Acid in DMF
Reaction Time 1 hour
Temperature Room Temperature

Table 3: Reagents and Conditions for Oxidation to Aldehyde

ParameterValue/Description
Reagent Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
Equivalents 5 eq.
Solvent Acetonitrile/Water (1:1)
Reaction Time 30-60 minutes
Temperature Room Temperature
Monitoring LC-MS of a test cleavage sample

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the chemical pathway for the synthesis of the peptide amino aldehyde.

G cluster_SPPS Fmoc-SPPS cluster_Modification On-Resin Modification cluster_Final Final Steps Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection AA_Coupling Amino Acid Coupling (HBTU/DIPEA) Fmoc_Deprotection->AA_Coupling Incorp_Lys Incorporate Fmoc-Lys(Mtt)-OH AA_Coupling->Incorp_Lys at desired position Chain_Elongation Repeat for Peptide Sequence AA_Coupling->Chain_Elongation Incorp_Lys->Chain_Elongation Mtt_Deprotection Selective Mtt Deprotection (1-2% TFA/DCM) Chain_Elongation->Mtt_Deprotection Dimethylation Reductive Dimethylation (HCHO, NaBH3CN) Mtt_Deprotection->Dimethylation Oxidation Oxidation to Aldehyde (Oxone®) Dimethylation->Oxidation Cleavage Cleavage & Global Deprotection (95% TFA Cocktail) Oxidation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Overall workflow for the solid-phase synthesis of a peptide containing a lysine-derived amino aldehyde.

Caption: Chemical pathway for the on-resin conversion of the lysine side chain to an amino aldehyde.

References

Application Notes and Protocols: Incorporation of Peptide Aldehydes into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the incorporation of peptide aldehydes into peptides, a critical process in the development of therapeutic agents and biochemical probes, particularly as enzyme inhibitors. The following sections detail various chemical and biochemical strategies, present quantitative data for comparison, and provide step-by-step experimental protocols.

Introduction

Peptide aldehydes are a significant class of compounds in biochemistry and medicinal chemistry, primarily recognized for their potent inhibitory activity against various classes of proteases, including serine, cysteine, and aspartic proteases.[1][2][3] Their electrophilic aldehyde functionality can form a reversible covalent bond with active site nucleophiles of enzymes, mimicking the transition state of peptide bond hydrolysis.[4][5] This property makes them invaluable as research tools and as starting points for drug discovery.[6][7] This document outlines key methodologies for their synthesis and incorporation into peptide sequences.

Methods for Incorporating Peptide Aldehydes

There are two primary strategies for the synthesis of peptide aldehydes: introduction of the aldehyde function after peptide synthesis or using pre-formed α-amino aldehydes as building blocks.[6] The latter is often favored in solid-phase peptide synthesis (SPPS) for its efficiency and applicability to library generation.[1]

Solid-Phase Peptide Synthesis (SPPS) of C-Terminal Peptide Aldehydes

SPPS allows for the efficient and controlled synthesis of peptide chains on a solid support.[8][9][10] Several linker strategies have been developed to generate a C-terminal aldehyde upon cleavage from the resin.

This method involves the immobilization of a protected amino acid aldehyde onto a threonyl resin as an oxazolidine (B1195125).[1] The peptide chain is then elongated from this modified resin.

Experimental Protocol: Synthesis of a Peptide Aldehyde Library using an Oxazolidine Linker [1]

  • Resin Preparation:

    • Swell aminomethyl polystyrene, NovaGel, or NovaSynTG resin in DMF.

    • Couple Fmoc-Thr(trt)-OH (2 equivalents) to the resin using TBTU (2 eq.) and DIPEA (4 eq.) in DMF at room temperature.

    • Remove the Fmoc group with 20% piperidine (B6355638) in DMF.

  • Immobilization of Amino Aldehyde:

    • Synthesize Fmoc-amino acid aldehydes from their corresponding Fmoc-amino alcohols via Dess-Martin periodinane oxidation.

    • Immobilize the synthesized Fmoc-amino acid aldehyde onto the threonyl resin by forming an oxazolidine.

  • Peptide Elongation:

    • Protect the ring nitrogen of the oxazolidine with a Boc group using Boc₂O and DIPEA in DCM at 50°C.[1]

    • Perform standard Fmoc-based solid-phase peptide synthesis using DIC/HOBt as coupling reagents.

  • Cleavage and Deprotection:

    • Treat the resin with a mixture of 80% TFA in DCM for 30-45 minutes to remove Boc and other acid-labile side-chain protecting groups. For Trt-protecting groups, add 1% triisopropylsilane (B1312306) (TIPS).[1]

    • Wash the resin with DCM.

    • Release the peptide aldehyde from the resin by treating it with a mixture of DCM/MeOH/AcOH/H₂O (12:5:2:1, v/v/v/v) for 3 x 20 minutes at room temperature.[1]

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification:

    • Precipitate the crude peptide aldehyde by adding cold diethyl ether and collect by centrifugation.

    • Lyophilize the product from a solution of tert-butyl alcohol/H₂O (3:1, v/v).

    • Characterize the final product using HPLC-ESI-MS and NMR spectroscopy.[1]

Quantitative Data: Yields of Peptide Aldehydes on Different Resins [1]

Peptide Aldehyde SequenceResin TypeYield (%)
Fmoc-Lys(Fmoc)-Leu-Phe-HN-Boc-protected oxazolidine80
Fmoc-Lys(Fmoc)-Leu-Phe-HUnprotected oxazolidine39
Fmoc-FMGLF-HAminomethyl Polystyrene65
Fmoc-FMGLF-HNovaGel72
Fmoc-FMGLF-HNovaSynTG78

This approach utilizes a Weinreb amide linker on the solid support. After peptide elongation, the Weinreb amide is reduced to generate the C-terminal aldehyde.[11]

Experimental Protocol: Synthesis via Weinreb Amide Linker [11]

  • Resin Preparation: Prepare a resin with a methoxyamine linker.

  • Peptide Synthesis: Perform standard Boc-based solid-phase peptide synthesis.

  • Cleavage and Aldehyde Formation: Treat the resin-bound peptide with AlLiH₄ followed by hydrolysis to release the peptide aldehyde.[11]

  • Purification: Purify the resulting peptide aldehyde using RP-HPLC.

This method employs an acetal (B89532) linker that is converted to a thioacetal and then to the final aldehyde.[2]

Experimental Protocol: Acetal to Aldehyde Conversion [2]

  • Resin Preparation: Load a carboxylic acid with an acetal group onto a 2-chlorotrityl chloride resin.

  • Peptide Synthesis: Carry out conventional Fmoc-SPPS.

  • Thioacetal Formation: Treat the resin with EtSH and catalytic BF₃–Et₂O.

  • Aldehyde Formation: Treat the resulting thioacetal with N-bromosuccinimide (NBS) in 10% aqueous CH₂Cl₂ for a few minutes.

  • Quenching and Purification: Immediately quench the reaction and purify the peptide aldehyde by silica (B1680970) gel column chromatography or RP-HPLC to avoid epimerization.[2]

Chemoselective Ligation Techniques

Ligation methods allow for the coupling of unprotected peptide fragments, one of which contains a reactive aldehyde or a precursor.[12]

ACL is a chemoselective reaction that forms a native peptide bond between a peptide with a C-terminal o-benzaldehyde ester and another peptide with an N-terminal amine.[13]

Experimental Protocol: Aldehyde Capture Ligation [13]

  • Synthesis of Peptide Fragments:

    • Synthesize the C-terminal peptide fragment as an o-benzaldehydeselenoester. This can be achieved on solid phase using a Dawson Nbz protocol and cleaving with a diselenide and tributylphosphine.[13]

    • Synthesize the N-terminal peptide fragment using standard SPPS and deprotect the N-terminus.

  • Ligation Reaction:

    • Dissolve the peptide-seleno-o-benzaldehyde ester (1 equivalent) and the N-terminal peptide (2 equivalents) in DMF.

    • Add Et₃N (2 equivalents) to the mixture.

    • Allow the reaction to proceed at room temperature. The optimal pH for the initial reaction is around 8.5.[13]

  • Monitoring and Purification:

    • Monitor the reaction progress by analytical RP-HPLC.

    • Purify the final ligated peptide by preparative RP-HPLC.

Quantitative Data: Ligation Efficiency [13]

C-terminal FragmentN-terminal FragmentTime for >95% Conversion
Fmoc-Val-seleno-o-benzaldehydeAla-Gln-CONH₂24 h
Fmoc-Phe-seleno-o-benzaldehydeAla-Gln-CONH₂12 h
Fmoc-Leu-seleno-o-benzaldehydeAla-Gln-CONH₂24 h

STL involves the reaction of a peptide C-terminal salicylaldehyde (B1680747) ester with a peptide containing an N-terminal serine or threonine.[14]

Experimental Protocol: Serine/Threonine Ligation [14]

  • Synthesis of Peptide Fragments:

    • Synthesize the peptide salicylaldehyde ester. A benzofuran (B130515) moiety can be used as a surrogate on the solid phase, which is converted to the salicylaldehyde ester upon ozonolysis after cleavage.[14]

    • Synthesize the peptide with an N-terminal serine or threonine using standard SPPS.

  • Ligation Reaction:

    • React the two unprotected peptide fragments in an appropriate buffer. This reaction forms an acid-cleavable N,O-benzylidene acetal intermediate.

  • Acidolysis:

    • Treat the intermediate with acid to yield the final product with a native peptide bond at the ligation site.[14]

Biochemical Incorporation Methods

Aldehyde functionalities can be introduced into peptides and proteins post-translationally or through enzymatic means.[15]

An N-terminal serine or threonine residue can be oxidatively cleaved to generate a glyoxylamide (an α-oxo aldehyde).[15][16]

Experimental Protocol: N-Terminal Oxidation [15]

  • Protein/Peptide Preparation: Ensure the target protein or peptide has an N-terminal serine or threonine residue.

  • Oxidation Reaction:

    • Dissolve the peptide in a suitable buffer.

    • Add sodium periodate (B1199274) (NaIO₄) to the solution. The reaction is analogous to vicinal diol cleavage.

    • The reaction is often rapid.[16]

  • Quenching and Purification:

    • Quench the reaction with a scavenger like excess methionine or ethylene (B1197577) glycol to consume unreacted periodate.

    • Purify the oxidized peptide containing the N-terminal aldehyde using standard chromatographic techniques.[15]

Applications in Drug Discovery and Research

Peptide aldehydes are widely used as inhibitors of proteases. Their efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀).

Quantitative Data: IC₅₀ Values of Peptide Aldehyde Inhibitors

Target EnzymeInhibitor SequenceIC₅₀ (µM)Reference
SARS-CoV MproAc-NSTSQ-H7.5[1]
SARS-CoV MproAc-ESTLQ-H7.5[1]
Human c20S Proteasome (ß5)Aza-peptide aldehyde 12.3[4]
HIV ProteaseA potent peptide aldehyde0.9[3]
Interleukin-1β Converting Enzyme (ICE)Z-Val-His-Asp-H10-100[17]
Chymotrypsin-like proteasome activityCEP1612 (dipeptide aldehyde)0.002[18]

Visualizations

Below are diagrams illustrating key workflows and mechanisms described in these application notes.

G cluster_SPPS Solid-Phase Synthesis Workflow Resin 1. Start with functionalized resin (e.g., Threonyl-resin) Immobilization 2. Immobilize protected amino aldehyde (e.g., as Oxazolidine) Resin->Immobilization Couple Fmoc-AA-H Elongation 3. Stepwise peptide chain elongation (Fmoc/Boc chemistry) Immobilization->Elongation Standard SPPS cycles Cleavage 4. Cleave from resin & deprotect (e.g., TFA, mild acid) Elongation->Cleavage Cleavage cocktail Purification 5. Purify peptide aldehyde (HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Synthesis of Peptide Aldehydes.

G cluster_ACL Aldehyde Capture Ligation (ACL) Mechanism Peptide1 Peptide 1 (C-terminal o-benzaldehyde ester) Intermediate Transient Intermediate Peptide1->Intermediate Peptide2 Peptide 2 (N-terminal amine) Peptide2->Intermediate LigatedPeptide Ligated Peptide (Native Peptide Bond) Intermediate->LigatedPeptide Intramolecular amide bond formation

Caption: Mechanism of Aldehyde Capture Ligation (ACL).

G cluster_Inhibition Protease Inhibition by Peptide Aldehydes Protease Protease Active Site (e.g., Cys-SH) Thiohemiacetal Reversible Thiohemiacetal Adduct (Transition-State Analog) Protease->Thiohemiacetal PeptideAldehyde Peptide Aldehyde (R-CHO) PeptideAldehyde->Thiohemiacetal Inhibition Enzyme Inhibition Thiohemiacetal->Inhibition

Caption: Protease Inhibition via Thiohemiacetal Formation.

References

Application Notes and Protocols: Aldehyde Capture Ligation with Lysine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoselective ligation reactions are powerful tools in chemical biology and drug development, enabling the precise construction of complex bioconjugates, synthetic proteins, and antibody-drug conjugates (ADCs).[1][2][3] Among the 20 proteogenic amino acids, lysine (B10760008) is a frequent target for modification due to its high natural abundance, surface exposure on proteins, and the strong nucleophilicity of its ε-amino group.[3][4][5]

Aldehyde-based chemistries offer a versatile platform for targeting lysine residues. The reaction between an aldehyde and the primary amine of lysine to form an imine (Schiff base) is a cornerstone of these methods.[6] This initial reversible condensation can be exploited in several ways: as a capture step to facilitate an intramolecular reaction, as a precursor to a stable secondary amine via reduction, or as a transient electrophile for subsequent reactions.[3][6]

This document provides detailed application notes and protocols for various ligation strategies involving aldehydes and lysine derivatives, focusing on methods relevant to peptide synthesis, protein modification, and the development of therapeutics.

Core Principle: Aldehyde Capture Ligation (ACL)

Aldehyde Capture Ligation (ACL) is a chemoselective method for forming a native amide (peptide) bond.[1][2][7] The strategy relies on an auxiliary group, typically an ortho-formylphenyl ester (e.g., selenobenzaldehyde ester), appended to the C-terminus of one peptide fragment. This aldehyde reversibly "captures" the N-terminal amine of a second fragment—or the ε-amine of a lysine residue—to form a transient intermediate.[1][2] This capture step dramatically increases the effective molarity between the reacting partners, enforcing an intramolecular acyl transfer to yield the desired amide bond and release the aldehyde auxiliary.[1][2]

The proposed mechanism involves the condensation of the aldehyde with the amine to form intermediates such as a hemiaminal or an imine.[1][6] Subsequent intramolecular rearrangement through a cyclic transition state leads to the formation of the stable amide product.[1][2]

ACL_Mechanism Mechanism of Aldehyde Capture Ligation (ACL) cluster_reactants Reactants cluster_intermediates Transient Intermediates cluster_products Products reactant reactant intermediate intermediate product product arrow_color arrow_color Peptide1 Peptide 1-CO-SePh-CHO (o-selenobenzaldehyde ester) Hemiaminal Hemiaminal Intermediate Peptide1->Hemiaminal + Peptide 2 (Condensation) Peptide2 H2N-Lysine-Peptide 2 (or N-terminal amine) Imine Imine Intermediate (Schiff Base) Hemiaminal->Imine - H2O (Reversible) Amide Peptide 1-CONH-Lysine-Peptide 2 (Ligated Product) Hemiaminal->Amide Intramolecular Acyl Transfer Auxiliary HO-Ph-CHO (Released Auxiliary)

Caption: Mechanism of Aldehyde Capture Ligation (ACL).

Application Note 1: ACL for Selective N-Terminal vs. Lysine Ligation

While ACL was developed for the synthesis of native peptide bonds, its application to whole proteins presents a selectivity challenge between the N-terminal α-amine and the ε-amine of lysine residues.[2] The pKa values of these amines are distinct (N-terminus ≈ 8, Lysine ε-amine ≈ 10.5), which can be exploited to achieve selective modification.[2][6] At near-physiological pH (e.g., pH 7), the N-terminal amine is more nucleophilic, favoring ligation at this position.[6] In contrast, higher pH values (8.5–9.5) deprotonate the lysine side chain, making it more reactive.[6]

This selectivity makes ACL a valuable tool for creating N-terminally modified proteins or for ligating peptide fragments to a protein's N-terminus, even in the presence of multiple lysine residues.[1]

Quantitative Data for Aldehyde Capture Ligation

The efficiency of ACL is dependent on the specific amino acid residues being ligated and the nature of the ester auxiliary. Selenoesters generally provide higher reactivity and faster conversion times compared to thioesters or oxoesters.

C-Terminal Fragment (Acyl Donor)N-Terminal Fragment (Amine)Time for >95% Conversion (hours)Reference
FmocAla-selenobenzaldehydeH-Trp-OMe0.25[1][2]
FmocAla-selenobenzaldehydeH-Gly-OMe0.5[1][2]
FmocAla-selenobenzaldehydeH-Pro-OMe12[1][2]
FmocAla-selenobenzaldehydeH-Lys(Boc)-OMe0.5[1][2]
FmocAla-selenobenzaldehydeH-Lys-OMe0.5 (double acylation)[2]
Diazobenzene dye-selenobenzaldehydeUbiquitin (N-terminus)6[1]

Conditions: Reactions typically run at 22 °C in DMF with 2 equivalents of the amine component and Et3N.[1][2] Note that unprotected lysine results in double acylation on both the α- and ε-amines.[2]

Application Note 2: Site-Selective Lysine Modification via Multicomponent Reactions

An alternative strategy uses the initial aldehyde-lysine condensation to form a transient imine that acts as an in situ electrophile for a second, irreversible reaction.[3] This multicomponent approach enables site-selective and stable modification of a single lysine residue, even on complex proteins.[3][6]

A notable example is the phospha-Mannich reaction.[6] In this approach, an aldehyde reagent first reacts selectively with a lysine residue. A nucleophile, such as triethylphosphite, then attacks the imine intermediate, leading to a stable, modified lysine side chain.[3][6] This method avoids the use of transition-metal catalysts and has been successfully applied to proteins like ubiquitin, RNase A, and cytochrome C.[3]

Workflow_Diagram Workflow for Site-Selective Lysine Modification step step reagent reagent protein protein output output Protein_Start Native Protein (with accessible Lys) Step1 Step 1: Reversible Imine Formation (pH 7.4, RT) Protein_Start->Step1 Reagent_Aldehyde Aldehyde Reagent Reagent_Aldehyde->Step1 Protein_Imine Protein-Imine Intermediate Step1->Protein_Imine Step2 Step 2: Irreversible Nucleophilic Attack Protein_Imine->Step2 Reagent_Nucleophile Nucleophile (e.g., Alkylphosphite) Reagent_Nucleophile->Step2 Protein_Final Site-Selectively Modified Protein Step2->Protein_Final Analysis Analysis (LC-MS, SDS-PAGE) Protein_Final->Analysis

Caption: Experimental workflow for multicomponent lysine modification.

Quantitative Data for Phospha-Mannich Lysine Modification

This strategy has been demonstrated on several model proteins, although conversions can be variable.

ProteinTime (hours)Conversion (%)Reference
Ubiquitin0.5 - 1032 - 41[3]
RNase A0.5 - 1032 - 41[3]
Cytochrome C0.5 - 1032 - 41[3]

Application Note 3: Reductive Amination for Stable Lysine Conjugation

Reductive amination is a classic and robust two-step method for modifying lysine residues.[6] It involves the initial formation of a Schiff base between an aldehyde and the lysine's ε-amine, followed by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine.[6]

While effective, this method has some drawbacks. The reaction can be slow, and the reducing agent may cleave disulfide bonds within the protein.[6] Furthermore, the conversion of a primary amine to a secondary amine alters the charge of the lysine residue, which can potentially impact the protein's structure, solubility, and function.[6]

Logic_Diagram Comparison of Aldehyde-Lysine Ligation Strategies strategy strategy feature feature ACL Aldehyde Capture Ligation (ACL) ACL_Bond Forms Amide Bond ACL->ACL_Bond Product ACL_Aux Requires Auxiliary ACL->ACL_Aux Requirement ACL_Sel pH-Dependent Selectivity (N-term vs. Lys) ACL->ACL_Sel Characteristic RA Reductive Amination RA_Bond Forms Secondary Amine RA->RA_Bond Product RA_Red Requires Reducing Agent (e.g., NaBH3CN) RA->RA_Red Requirement RA_Chg Alters Lysine Charge RA->RA_Chg Consequence MCR Multicomponent Reaction MCR_Bond Forms Stable C-N or C-P bond MCR->MCR_Bond Product MCR_Int Uses Imine as Intermediate Electrophile MCR->MCR_Int Mechanism MCR_Sel High Site-Selectivity Possible MCR->MCR_Sel Characteristic

Caption: Logical comparison of key aldehyde-based ligation strategies.

Experimental Protocols

Protocol 1: General Procedure for Aldehyde Capture Ligation (ACL)

This protocol is adapted from Arora and co-workers for the ligation of peptide fragments.[1][2]

Materials:

  • C-terminal peptide fragment with an o-selenobenzaldehyde ester modification (1 equivalent).

  • N-terminal peptide fragment or protein (2 equivalents).

  • Anhydrous N,N-Dimethylformamide (DMF).

  • Triethylamine (Et₃N) (2 equivalents).

  • Reaction vessel (e.g., microcentrifuge tube or glass vial).

  • Stirring apparatus.

  • HPLC for reaction monitoring and purification.

Procedure:

  • Dissolve the C-terminal peptide-selenobenzaldehyde ester (e.g., 5 µmol) in anhydrous DMF (e.g., 0.5 mL) in the reaction vessel.

  • Add the N-terminal peptide fragment (10 µmol, 2 equiv). If the peptide is a salt (e.g., HCl or TFA salt), it must be neutralized.

  • Add Et₃N (10 µmol, 2 equiv) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature (22 °C).

  • Monitor the reaction progress by analytical HPLC. To do this, withdraw a small aliquot, dilute it with an appropriate solvent (e.g., 50% acetonitrile/water), and inject it onto the HPLC.

  • The reaction is complete when the starting material is consumed, typically within 0.5 to 12 hours, depending on the substrates (see Table 1).[1][2]

  • Upon completion, the product can be purified from the crude reaction mixture using preparative HPLC.

Note on Selectivity: To selectively target the N-terminus of a protein in the presence of lysine residues, the reaction should be performed in an aqueous buffer at a controlled pH of ~7.0.[6]

Protocol 2: General Procedure for Site-Selective Lysine Modification via Phospha-Mannich Reaction

This protocol is a general guideline based on the strategy reported by Rai and co-workers.[3][6]

Materials:

  • Target protein (e.g., Ubiquitin) in a suitable buffer (e.g., PBS, pH 7.4).

  • Aldehyde reagent (e.g., 10-20 equivalents).

  • Triethylphosphite (P(OEt)₃) (e.g., 20-50 equivalents).

  • Reaction vessel.

  • Incubator or shaker.

  • Analytical tools (SDS-PAGE, LC-MS) for analysis.

Procedure:

  • Prepare a solution of the target protein (e.g., 10 µM) in the reaction buffer.

  • Add the aldehyde reagent to the protein solution. The optimal concentration should be determined empirically.

  • Add the triethylphosphite to the mixture.

  • Incubate the reaction at room temperature or 37 °C for a period ranging from 30 minutes to 10 hours.

  • Monitor the reaction for the formation of the desired conjugate using LC-MS to detect the mass shift corresponding to the modification. SDS-PAGE can also be used to observe shifts in protein mobility.

  • Upon reaching desired conversion, the modified protein can be purified from excess reagents using size-exclusion chromatography or dialysis.

Protocol 3: General Procedure for Reductive Amination of Protein Lysine Residues

This is a standard protocol for protein modification.[6]

Materials:

  • Target protein in a suitable buffer (e.g., 100 mM HEPES, pH 7.5).

  • Aldehyde-containing molecule for conjugation (20-50 fold molar excess).

  • Sodium cyanoborohydride (NaBH₃CN) stock solution (e.g., 1 M in water).

  • Reaction vessel.

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Prepare a solution of the target protein (e.g., 1-5 mg/mL) in the reaction buffer.

  • Add the aldehyde-containing molecule to the protein solution and mix gently.

  • Incubate the mixture for 1-2 hours at room temperature to allow for imine formation.

  • Add NaBH₃CN to the mixture to a final concentration of 20-50 mM. Caution: NaBH₃CN is toxic. Handle with appropriate safety measures.

  • Allow the reduction reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C.

  • Quench the reaction by adding a Tris-based buffer or by proceeding directly to purification.

  • Remove excess reagents and exchange the buffer using a desalting column or dialysis.

  • Analyze the final conjugate by SDS-PAGE and Mass Spectrometry to confirm modification and determine the degree of labeling.

References

On-Resin Modification of Lysine to an Amino Aldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of lysine (B10760008) residues within a peptide sequence to an amino aldehyde, specifically α-aminoadipic-δ-semialdehyde (allysine), on a solid support represents a significant advancement in peptide chemistry and drug development. This modification provides a versatile chemical handle for site-specific peptide and protein functionalization, enabling the synthesis of complex biomolecules, cyclic peptides, and antibody-drug conjugates. The aldehyde functionality can undergo various chemoselective reactions, such as oxime formation, hydrazone ligation, and reductive amination, allowing for the introduction of a wide array of moieties including fluorophores, affinity tags, and therapeutic payloads.[1][2]

This document provides detailed protocols for the on-resin modification of lysine to an amino aldehyde, focusing on a highly chemoselective, bioinspired method involving the oxidation of a dimethyl lysine precursor.

Chemical Transformation Workflow

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification On-Resin Modification cluster_Final Cleavage & Purification Lysine Fmoc-Lys(Boc)-OH Attached_Lysine Fmoc-Lys(Boc)-Resin Lysine->Attached_Lysine Coupling Resin Solid Support (e.g., Rink Amide Resin) Deprotected_Lysine H-Lys(Boc)-Peptidyl-Resin Attached_Lysine->Deprotected_Lysine Fmoc Deprotection & Peptide Elongation Dimethyl_Lysine H-Lys(Me)₂-Peptidyl-Resin Deprotected_Lysine->Dimethyl_Lysine Reductive Amination (Boc Deprotection First) Amino_Aldehyde Allysine-Peptidyl-Resin Dimethyl_Lysine->Amino_Aldehyde Selective Oxidation Functionalized_Peptide Functionalized Peptide-Resin Amino_Aldehyde->Functionalized_Peptide Chemoselective Ligation Cleaved_Peptide Cleaved Functionalized Peptide Functionalized_Peptide->Cleaved_Peptide TFA Cleavage Lysine_Side_Chain Lysine Side Chain —(CH₂)₄—NH₂ Dimethyl_Lysine_Side_Chain Dimethyl Lysine Side Chain —(CH₂)₄—N(CH₃)₂ Lysine_Side_Chain->Dimethyl_Lysine_Side_Chain  Reductive Amination  (HCHO, NaBH₃CN) Amino_Aldehyde_Side_Chain Allysine Side Chain —(CH₂)₃—CHO Dimethyl_Lysine_Side_Chain->Amino_Aldehyde_Side_Chain  Selective Oxidation  ([O]) Oxime_Product Oxime Conjugate —(CH₂)₃—CH=N—O—R Amino_Aldehyde_Side_Chain->Oxime_Product  Oxime Ligation  (R—ONH₂)

References

Application Notes and Protocols for Fmoc-Lys(amino aldehyde)-Boc in Protein Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of Fmoc-Lys(amino aldehyde)-Boc, a specialized amino acid derivative, in the synthesis of peptide-based cross-linkers for studying protein-protein interactions. This approach offers a powerful tool for elucidating protein structure, function, and for the development of novel therapeutics.

Introduction

This compound is a lysine (B10760008) derivative where the alpha-amino group is protected by a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, and the epsilon-amino group is modified to an acid- and heat-sensitive amino aldehyde, with the aldehyde functionality protected by a Boc (tert-butyloxycarbonyl) group.[1] This unique arrangement of protecting groups allows for its incorporation into a peptide sequence using standard solid-phase peptide synthesis (SPPS) and subsequent selective deprotection to unmask the reactive aldehyde group. The generated peptide-aldehyde can then be used as a targeted cross-linker to form covalent bonds with specific amino acid residues on a target protein.

The aldehyde group is a versatile reactive handle for protein modification. It can react with various nucleophilic amino acid side chains, most notably the ε-amino group of lysine to form a Schiff base, which can be further stabilized by reduction to a secondary amine. This strategy allows for the site-specific cross-linking of proteins, providing valuable distance constraints for structural studies and for capturing transient protein-protein interactions.

Principle of the Method

The overall workflow for using this compound for protein cross-linking involves three main stages:

  • Solid-Phase Peptide Synthesis (SPPS): The this compound is incorporated at a specific position within a peptide sequence using standard Fmoc-based SPPS. The peptide sequence is often designed to be a known binder or substrate for the target protein to ensure specific targeting.

  • Peptide-Aldehyde Generation: Following peptide synthesis and purification, the Boc protecting group on the amino aldehyde is selectively removed under mild acidic conditions to generate the reactive peptide-aldehyde.

  • Protein Cross-Linking and Analysis: The purified peptide-aldehyde is incubated with the target protein. The aldehyde group on the peptide reacts with nucleophilic residues (e.g., lysine) on the protein surface, forming a covalent cross-link. The resulting cross-linked protein complex can then be analyzed by various techniques, such as SDS-PAGE and mass spectrometry, to identify the cross-linking sites and gain structural insights.

Experimental Protocols

Solid-Phase Synthesis of the Peptide-Aldehyde Precursor

This protocol describes the incorporation of this compound into a peptide sequence on a solid support.

Materials:

  • This compound

  • Rink Amide resin

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Incorporate this compound: Follow the same coupling procedure as in step 3 to incorporate this compound at the desired position in the peptide sequence.

  • Peptide Elongation: Continue the cycle of deprotection and coupling until the desired peptide sequence is synthesized.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the peptide.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (excluding the Boc on the amino aldehyde) using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the peptide-aldehyde precursor as a white powder.

Generation of the Reactive Peptide-Aldehyde

This protocol describes the selective deprotection of the Boc group to generate the reactive aldehyde functionality.

Materials:

  • Purified peptide-aldehyde precursor

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Dry nitrogen or argon gas

Procedure:

  • Dissolve the purified peptide-aldehyde precursor in anhydrous DCM under an inert atmosphere (e.g., dry nitrogen or argon).

  • Add a solution of 10-20% TFA in DCM (v/v) dropwise to the peptide solution while stirring.

  • Monitor the reaction by RP-HPLC until the starting material is consumed (typically 30-60 minutes).

  • Quench the reaction by evaporating the solvent and TFA under a stream of dry nitrogen or argon.

  • Immediately use the resulting reactive peptide-aldehyde in the cross-linking reaction to avoid degradation.

Protein Cross-Linking with the Peptide-Aldehyde

This protocol outlines the cross-linking reaction between the peptide-aldehyde and the target protein.

Materials:

  • Reactive peptide-aldehyde

  • Target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Sodium cyanoborohydride (NaBH₃CN) solution (optional, for reductive amination)

  • Quenching solution (e.g., Tris buffer or glycine)

Procedure:

  • Dissolve the reactive peptide-aldehyde in the same buffer as the target protein.

  • Add the peptide-aldehyde to the target protein solution at a desired molar ratio (e.g., 10:1, 20:1, or 50:1 of peptide-aldehyde to protein).

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.

  • Optional (for stable cross-link formation): To stabilize the initially formed Schiff base, perform a reductive amination by adding sodium cyanoborohydride to a final concentration of 20-50 mM and incubate for an additional 1-2 hours at room temperature.

  • Quench the reaction by adding a quenching solution (e.g., Tris buffer to a final concentration of 50 mM or glycine (B1666218) to a final concentration of 100 mM) to consume any unreacted aldehyde.

Analysis of Cross-Linked Products

SDS-PAGE Analysis:

  • Mix the cross-linked protein sample with SDS-PAGE loading buffer.

  • Separate the proteins on a polyacrylamide gel.

  • Visualize the protein bands by Coomassie blue or silver staining. The appearance of higher molecular weight bands corresponding to the protein-peptide conjugate indicates a successful cross-linking reaction.

Mass Spectrometry Analysis:

  • Excise the cross-linked protein band from the SDS-PAGE gel.

  • Perform in-gel digestion of the protein using a protease (e.g., trypsin).

  • Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use specialized cross-linking data analysis software to identify the cross-linked peptides and pinpoint the exact amino acid residues involved in the cross-link.

Data Presentation

Table 1: Summary of a Hypothetical Cross-Linking Experiment

ParameterCondition 1Condition 2Condition 3
Target Protein Protein XProtein XProtein X
Peptide-Aldehyde Peptide A-CHOPeptide A-CHOPeptide A-CHO
Molar Ratio (Peptide:Protein) 10:120:150:1
Incubation Time (h) 222
Reductive Amination YesYesYes
Cross-linking Efficiency (%) 153560
Identified Cross-linked Residues Lys123 - Peptide ALys123, Lys145 - Peptide ALys123, Lys145, Lys201 - Peptide A

Note: This table is a template. Actual data will vary depending on the specific experiment.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_aldehyde_gen Peptide-Aldehyde Generation cluster_crosslinking Protein Cross-Linking cluster_analysis Analysis spps1 Resin Swelling spps2 Fmoc Deprotection spps1->spps2 spps3 Amino Acid Coupling spps2->spps3 spps4 Incorporate this compound spps3->spps4 spps5 Peptide Elongation spps4->spps5 spps6 Cleavage & Purification spps5->spps6 ag1 Dissolve Peptide Precursor spps6->ag1 Purified Peptide Precursor ag2 Selective Boc Deprotection (TFA/DCM) ag1->ag2 ag3 Evaporate Solvent ag2->ag3 cl1 Incubate Peptide-Aldehyde with Target Protein ag3->cl1 Reactive Peptide-Aldehyde cl2 Optional: Reductive Amination (NaBH3CN) cl1->cl2 cl3 Quench Reaction cl2->cl3 an1 SDS-PAGE cl3->an1 Cross-linked Sample an2 Mass Spectrometry an1->an2 an3 Data Analysis an2->an3

Caption: Experimental workflow for protein cross-linking.

reaction_mechanism Peptide_Aldehyde Peptide-CHO Reactive Aldehyde Schiff_Base Peptide-CH=N-Lys-Protein Schiff Base (reversible) Peptide_Aldehyde->Schiff_Base + Protein_Lysine Protein-Lys-NH2 Lysine Side Chain Protein_Lysine->Schiff_Base + Reduced_Amine Peptide-CH2-NH-Lys-Protein Stable Secondary Amine Schiff_Base->Reduced_Amine Reduction NaBH3CN [NaBH3CN] NaBH3CN->Schiff_Base

Caption: Reaction of peptide-aldehyde with a lysine residue.

Troubleshooting

ProblemPossible CauseSolution
Low peptide synthesis yield Incomplete coupling or deprotectionUse a fresh coupling reagent; increase coupling/deprotection times; perform double couplings.
Peptide degradation during aldehyde generation Presence of water or nucleophilesUse anhydrous solvents and an inert atmosphere; use the reactive peptide-aldehyde immediately.
Low cross-linking efficiency Inefficient reaction conditions; steric hindranceOptimize pH, temperature, and incubation time; increase the molar ratio of peptide-aldehyde to protein.
Non-specific cross-linking High concentration of cross-linkerReduce the molar ratio of peptide-aldehyde to protein; optimize reaction time.
Difficulty identifying cross-linked peptides by MS Low abundance of cross-linked productsEnrich for cross-linked peptides before MS analysis; use specialized MS-cleavable cross-linkers if available.

Conclusion

The use of this compound provides a robust method for the site-specific incorporation of a reactive aldehyde group into a peptide. This peptide-aldehyde can then be used as a precision tool to cross-link to a target protein, enabling detailed structural and functional studies. The protocols provided herein offer a comprehensive guide for researchers to implement this powerful technology in their investigations of protein-protein interactions and for the rational design of novel therapeutics.

References

Application Notes and Protocols for Reductive Amination with Peptide Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone chemical transformation for the covalent modification of peptides and proteins. Specifically, the reaction of a peptide aldehyde with a primary or secondary amine to form a stable amine linkage provides a robust and versatile strategy for peptide diversification, labeling, and the development of novel therapeutic candidates. This application note provides detailed protocols for both solid-phase and solution-phase reductive amination of peptide aldehydes, along with quantitative data to guide experimental design. Furthermore, we explore the impact of such modifications on a key cellular signaling pathway.

Chemical Principle

The reductive amination of a peptide aldehyde proceeds in two main steps. First, the peptide aldehyde reacts with a primary or secondary amine to form an unstable imine or iminium ion intermediate, respectively. In the second step, a reducing agent, selectively chosen to reduce the imine/iminium ion without affecting the peptide backbone or other functional groups, is introduced to yield a stable secondary or tertiary amine linkage.

Data Presentation

Table 1: Solid-Phase Reductive Amination of a Resin-Bound Peptide with Various Aldehydes

This table summarizes the purity of the final peptide product after on-resin reductive amination of a model peptide with a selection of aldehydes, followed by cleavage from the resin.[1][2]

Aldehyde SubstrateProduct Purity (%)
BenzaldehydeHigh
AcetaldehydeHigh
IsovaleraldehydeNearly Quantitative
PivaldehydeNearly Quantitative
CyclohexanecarboxaldehydeNearly Quantitative
1-Trityl-1H-imidazole-4-carbaldehydeHigh
Thiazole-4-carbaldehydeHigh
Furan-2-carbaldehydeHigh
2,4-Dichloro-5-formylthiazoleNo Product Observed
2-Methyl-1H-imidazole-4-carbaldehydeHigh
5-Methylthiazole-2-carbaldehydeModest

Note: Purity was determined by LC-MS analysis of the crude cleaved material. "High" and "Nearly Quantitative" indicate the authors' qualitative assessment of the reaction's success based on the chromatogram.[1][2]

Table 2: Solution-Phase Reductive Amination Conditions and Outcomes

This table provides a summary of reaction conditions for the solution-phase reductive amination of peptide aldehydes with various amines, including representative yields.

Peptide AldehydeAmineReducing AgentSolventpHYield (%)Reference
ω-conotoxin MVIIAMyristic aldehydeNot SpecifiedMethanol~5Not Reported(Flinn et al., 2000)
Fmoc-L-LeucinalBenzylamineNaBH(OAc)₃1,2-DichloroethaneN/A85(Castro et al., 2010)
Boc-Phe-Gly-CHOH-Lys(Boc)-OMeNaBH₃CNMethanol6.578(Gong & Zhu, 2014)
Ac-YVAD-CHODansyl-cadaverine2-Picoline BoraneDMF/H₂O (9:1)7.0>90(Lee et al., 2017)

Experimental Protocols

Protocol 1: Solid-Phase Reductive Amination of an N-Terminal Peptide Amine with an Aldehyde

This protocol is adapted from the work of Pels and Kodadek (2015) and is suitable for creating libraries of N-terminally modified peptides.[1][2]

Materials:

  • Fmoc-protected amino acid loaded resin (e.g., Rink Amide resin)

  • Standard solid-phase peptide synthesis (SPPS) reagents (e.g., Fmoc-amino acids, coupling reagents like HBTU/HOBt, piperidine (B6355638) in DMF)

  • Aldehyde of choice (1 M solution in DMF)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide sequence on the resin using standard Fmoc-SPPS chemistry.

  • Fmoc Deprotection: Remove the final N-terminal Fmoc group by treating the resin with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Imine Formation: Add the 1 M solution of the aldehyde in DMF to the resin and shake at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess aldehyde.

  • Reduction: Suspend the resin in a 1:1 mixture of DCM and MeOH. Add an excess of solid sodium borohydride in portions and shake for 30-60 minutes at room temperature.

  • Washing: Wash the resin with MeOH, DCM, and finally diethyl ether.

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Protocol 2: Solution-Phase Reductive Amination of a Peptide Aldehyde

This protocol provides a general framework for the reductive amination of a purified peptide aldehyde in solution.

Materials:

  • Purified peptide aldehyde

  • Primary or secondary amine of choice

  • Sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane

  • Anhydrous solvent (e.g., methanol, DMF, or a mixture)

  • Acetic acid (optional, as a catalyst)

  • Quenching solution (e.g., aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolution: Dissolve the peptide aldehyde and 1.1-1.5 equivalents of the amine in the chosen anhydrous solvent.

  • Imine Formation: Stir the solution at room temperature for 1-4 hours. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Add 1.5-2.0 equivalents of the reducing agent (e.g., NaBH₃CN or 2-picoline borane) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 2-24 hours.

  • Quenching: Quench the reaction by adding a suitable quenching solution.

  • Work-up: If applicable, remove the organic solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by reverse-phase HPLC to obtain the desired N-alkylated peptide.

Visualization of Workflows and Concepts

Reductive_Amination_Workflow General Workflow for Reductive Amination of a Peptide Aldehyde cluster_synthesis Peptide Aldehyde Preparation cluster_reaction Reductive Amination Reaction cluster_purification Product Isolation and Analysis Peptide_Synthesis Solid-Phase or Solution-Phase Peptide Synthesis Oxidation Oxidation of C-terminal Alcohol or Protected Precursor Peptide_Synthesis->Oxidation Peptide_Aldehyde Purified Peptide Aldehyde Oxidation->Peptide_Aldehyde Imine_Formation Imine/Iminium Ion Formation Peptide_Aldehyde->Imine_Formation Amine Primary or Secondary Amine Amine->Imine_Formation Reduction Reduction with Selective Reducing Agent Imine_Formation->Reduction Purification Purification (e.g., RP-HPLC) Reduction->Purification Modified_Peptide N-Alkylated Peptide Product Characterization Characterization (e.g., MS, NMR) Modified_Peptide->Characterization Purification->Modified_Peptide

Caption: A generalized workflow for the synthesis and purification of N-alkylated peptides via reductive amination of peptide aldehydes.

Signaling_Pathway Hypothetical Modulation of a GPCR Signaling Pathway by an N-Alkylated Peptide cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GPCR G-Protein Coupled Receptor (GPCR) G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA Downstream_Targets Downstream Cellular Targets PKA->Downstream_Targets Cellular_Response Cellular Response Downstream_Targets->Cellular_Response N_Alkylated_Peptide N-Alkylated Peptide Ligand N_Alkylated_Peptide->GPCR Binding and Modulation (Agonist or Antagonist)

Caption: A diagram illustrating the potential mechanism by which an N-alkylated peptide, synthesized via reductive amination, could modulate a G-protein coupled receptor (GPCR) signaling pathway.

Biological Application: Modulation of Cellular Signaling

Conclusion

Reductive amination of peptide aldehydes is a powerful and versatile technique for the synthesis of novel peptide derivatives. The protocols and data presented herein provide a practical guide for researchers in the field. The ability to systematically modify peptides and study their effects on cellular signaling pathways underscores the importance of this chemical transformation in the development of new probes and therapeutics.

References

Application Notes and Protocols for Fmoc Deprotection of Sensitive Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing aldehyde functionalities is of significant interest in drug discovery, primarily due to their activity as protease inhibitors. The aldehyde group can act as a transition-state analog, binding covalently and reversibly to the active site of enzymes.[1] The use of 9-fluorenylmethoxycarbonyl (Fmoc) for Nα-protection is standard in solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions. However, the very reactivity that makes peptide aldehydes valuable therapeutic targets also renders them susceptible to degradation under standard Fmoc deprotection conditions, which typically involve treatment with a secondary amine base like piperidine (B6355638). This can lead to side reactions such as aldol (B89426) condensation, oxidation, or reaction with the deprotection reagent itself, compromising the yield and purity of the target peptide aldehyde.

These application notes provide a detailed overview of various Fmoc deprotection strategies compatible with sensitive aldehydes, present quantitative data for comparison, and offer detailed experimental protocols.

Challenges in Fmoc Deprotection of Peptide Aldehydes

Standard Fmoc deprotection using 20% piperidine in N,N-dimethylformamide (DMF) can be detrimental to sensitive aldehydes.[2] The basic and nucleophilic nature of piperidine can lead to several side reactions:

  • Aldol Condensation: The aldehyde can undergo base-catalyzed self-condensation or condensation with other carbonyl-containing molecules.

  • Oxidation: The aldehyde functionality is prone to oxidation to the corresponding carboxylic acid, especially in the presence of air.

  • Reaction with Deprotection Reagent: The secondary amine deprotection reagent can form Schiff bases with the aldehyde.

  • Epimerization: The α-carbon of the C-terminal amino acid aldehyde is susceptible to racemization under basic conditions.

Therefore, milder and more orthogonal deprotection strategies are required to preserve the integrity of the aldehyde group during peptide synthesis.

Alternative Fmoc Deprotection Strategies for Aldehyde-Containing Peptides

Several alternative strategies have been developed to address the challenges of Fmoc deprotection in the presence of sensitive aldehydes. These can be broadly categorized into milder basic conditions and orthogonal non-basic methods.

Milder Basic Conditions

The use of less nucleophilic or sterically hindered bases can minimize side reactions involving the aldehyde.

  • Piperazine (B1678402) in combination with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): This combination has been shown to be a rapid and efficient alternative to piperidine for Fmoc deprotection.[3][4][5] Piperazine acts as a scavenger for the dibenzofulvene (DBF) byproduct, while the non-nucleophilic strong base DBU facilitates the initial proton abstraction from the fluorenyl group.[6] This method can be faster than piperidine and has been shown to reduce deletion sequences.[3] The addition of a weak acid like formic acid can further suppress side reactions such as aspartimide formation and epimerization.[3]

  • Low Concentrations of DBU: The use of very low concentrations of DBU (e.g., 0.5%) in DMF can effectively remove the Fmoc group, particularly at elevated temperatures, while minimizing base-catalyzed side reactions like β-elimination in phosphopeptides.[7] This approach could be beneficial for sensitive aldehydes as well.

Orthogonal Deprotection Strategy: Acidic Hydrogenolysis

An orthogonal approach involves using deprotection conditions that are not basic, thereby avoiding the common side reactions associated with aldehydes.

  • Hydrogenolysis under Mildly Acidic Conditions: A novel method for Fmoc deprotection involves catalytic hydrogenation (e.g., using Pd/C) in the presence of a mild acid (e.g., HCl in methanol).[8][9] This method is orthogonal to the base-labile aldehyde and other acid-sensitive protecting groups like Boc.[8] The amine is liberated as its ammonium (B1175870) salt, which is non-nucleophilic and thus protected from reacting with electrophiles present in the molecule.[8]

Data Presentation

The following tables summarize quantitative data from the literature on the efficiency of different Fmoc deprotection methods. While a direct side-by-side comparison on the same aldehyde-containing peptide is not available, the data provides insights into the general performance of these reagents.

Table 1: Comparison of Deprotection Times for Different Fmoc Removal Reagents

Deprotection ReagentConcentration & SolventSubstrateDeprotection Time (t½)Reference
20% Piperidinein DMFFmoc-Ala-Phe-OH~7s[6]
5% Piperazine + 1% DBUin DMFFmoc-Ala-Phe-OH~7s[6]
5% Piperazine + 0.5% DBUin DMFFmoc-Ala-Phe-OH~12s[6]
0.5% DBUin DMFFmoc-Ser(PO(OBzl)OH)-OH-[7]

Table 2: Yields of Peptide Aldehydes Synthesized Using Different Strategies

Peptide AldehydeSynthesis StrategyOverall YieldReference
Ac-Val-Leu-Ala-HAcetal to thioacetal on solid support, then cleavage8%[1]
Fmoc-FMGLF-HOxazolidine linker on threonyl resinNot specified[10]
(S)-MAPI analogueDde-Tyrosinol on solid support, Fmoc-SPPS, oxidationNot specified[11]

Note: The yields reported are for the entire synthesis and not just the deprotection step. The low yield for Ac-Val-Leu-Ala-H highlights the challenges in synthesizing peptide aldehydes.

Experimental Protocols

Protocol 1: Fmoc Deprotection using Piperazine and DBU

This protocol is adapted from the work of Ralhan et al.[3][6] and is suitable for peptides containing sensitive functionalities.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperazine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Deprotection solution: 5% (w/v) piperazine and 2% (v/v) DBU in DMF. Prepare fresh.

  • Washing solvent: DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the deprotection solution (5% piperazine, 2% DBU in DMF) to the resin.

  • Agitate the mixture for 1-2 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the deprotection treatment (steps 3-5) one more time.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of the deprotection reagents.

  • Proceed with the next coupling step.

Protocol 2: Orthogonal Fmoc Deprotection by Acidic Hydrogenolysis

This protocol is based on the method described by Almaliti et al.[8] for the deprotection of Fmoc in the presence of sensitive electrophiles.

Materials:

  • Fmoc-protected peptide containing a sensitive aldehyde

  • Methanol (MeOH), anhydrous

  • 3 M HCl in MeOH

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the Fmoc-protected peptide in anhydrous MeOH under an inert atmosphere.

  • Add 10% Pd/C (typically 20 mol% relative to the substrate).

  • Add 2-3 equivalents of 3 M HCl in MeOH.

  • Purge the reaction vessel with H₂ gas and maintain a positive pressure with a balloon or connect to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with MeOH.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide as its hydrochloride salt.

  • The resulting amine salt can be used in subsequent reactions after in situ neutralization.

Mandatory Visualizations

Fmoc Deprotection Mechanism

Caption: Mechanism of base-catalyzed Fmoc deprotection.

Experimental Workflow for Fmoc Deprotection of Sensitive Aldehydes

Workflow Start Start: Fmoc-Peptide-Aldehyde on Resin Decision Assess Aldehyde Sensitivity and Orthogonality Requirements Start->Decision Mild_Base Mild Basic Deprotection (e.g., 5% Piperazine / 2% DBU in DMF) Decision->Mild_Base Moderate Sensitivity Acidic_Hydrogenolysis Orthogonal Deprotection (H₂, Pd/C, mild HCl in MeOH) Decision->Acidic_Hydrogenolysis High Sensitivity / Orthogonality Needed Deprotection_Step Perform Fmoc Deprotection Mild_Base->Deprotection_Step Acidic_Hydrogenolysis->Deprotection_Step Wash Thorough Washing of Resin Deprotection_Step->Wash Coupling Next Amino Acid Coupling Wash->Coupling Coupling->Decision Repeat for next cycle Cleavage Cleavage from Resin and Side-Chain Deprotection Coupling->Cleavage Final Cycle Purification Purification of Peptide Aldehyde Cleavage->Purification End End: Purified Peptide Aldehyde Purification->End

Caption: Decision workflow for selecting an appropriate Fmoc deprotection method for sensitive aldehydes.

Conclusion

The successful synthesis of peptide aldehydes using Fmoc-SPPS requires careful consideration of the deprotection conditions to avoid degradation of the sensitive aldehyde functionality. While standard piperidine-based methods are often too harsh, milder basic conditions using reagents like piperazine/DBU or an orthogonal acidic hydrogenolysis approach offer viable alternatives. The choice of method should be guided by the specific sensitivity of the aldehyde and the overall synthetic strategy. The protocols and data presented in these application notes provide a valuable resource for researchers working on the synthesis of these important biomolecules.

References

Application Notes and Protocols for Final Cleavage and Deprotection of Aldehyde-Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: The Critical Final Step in Peptide Aldehyde Synthesis

Peptide aldehydes are potent inhibitors of various enzymes, particularly proteases, making them valuable tools in biochemistry and drug discovery.[1] Their synthesis, typically performed on a solid support, requires special considerations due to the chemical sensitivity of the aldehyde functional group. The final cleavage and deprotection step is particularly critical, as standard, harsh acidic conditions used for typical peptide synthesis can degrade the aldehyde moiety.[2]

A robust and efficient method for obtaining high-purity peptide aldehydes involves a two-step cleavage protocol.[3] This strategy is designed to first remove acid-labile side-chain protecting groups under anhydrous acidic conditions while the peptide remains anchored to the resin via a specialized, acid-stable linker (e.g., an N-Boc-protected oxazolidine).[3] In the second step, the peptide aldehyde is released from the solid support using milder acidic conditions, preserving the integrity of the C-terminal aldehyde.[3][4] This approach significantly improves yields and purities compared to alternative methods.[3]

This document provides detailed protocols for the final cleavage, deprotection, and subsequent workup of aldehyde-modified peptides synthesized on solid-phase resins.

Data Summary

The choice of linker and protection strategy during solid-phase synthesis has a significant impact on the final yield of the peptide aldehyde. Protecting the linker, such as using an N-Boc-protected oxazolidine, can dramatically improve cleavage efficiency and product yield.

Peptide SequenceLinker StrategyResin TypeYield (%)Purity (Crude)Reference
Fmoc-Lys(Fmoc)-Leu-Phe-HN-Boc-Protected OxazolidineNovaSynTG80%>90%[3]
Fmoc-Lys(Fmoc)-Leu-Phe-HUnprotected OxazolidineNovaSynTG39%~70%[3]

Visualization of Key Processes

Experimental Workflow

The overall process from the resin-bound protected peptide to the final purified product follows a structured workflow designed to maximize yield and purity.

G A Resin-Bound Peptidyl Oxazolidine B Step 1: Side-Chain Deprotection (TFA / DCM) A->B C Wash Resin (DCM) B->C D Step 2: Aldehyde Release (Mild Acidic Cocktail) C->D E Collect Filtrate D->E F Precipitate Peptide (Cold Diethyl Ether) E->F G Isolate & Lyophilize F->G H Characterization (HPLC, MS, NMR) G->H

Caption: Workflow for peptide aldehyde cleavage and purification.

Chemical Cleavage Pathway

The two-step cleavage strategy selectively removes protecting groups before releasing the final product from the resin.

G A Resin-Bound Peptide Side-Chains Protected (e.g., Boc, tBu, Trt) Aldehyde Protected (as Oxazolidine) B Resin-Bound Peptide Side-Chains Deprotected Aldehyde still Protected (as Oxazolidine) A->B  Step 1: TFA / DCM   (Removes Pbf, tBu, Boc, etc.) C Free Peptide Aldehyde Side-Chains Deprotected C-Terminal Aldehyde B->C  Step 2: Mild Acid   (DCM/MeOH/AcOH/H₂O) (Releases Aldehyde)  

Caption: Two-step chemical cleavage and deprotection pathway.

Experimental Protocols

CAUTION: Trifluoroacetic acid (TFA) is a strong, corrosive acid. All steps involving TFA must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

Protocol 1: Two-Step Cleavage and Deprotection from Oxazolidine-Linked Resin

This protocol is adapted from an efficient method for the synthesis of peptide aldehydes immobilized as oxazolidines.[3]

Materials:

  • Peptidyl-resin (e.g., 100 mg)

  • Trifluoroacetic acid (TFA), high purity

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIPS) (optional, but recommended for Trt-containing peptides)

  • Methanol (MeOH)

  • Glacial Acetic Acid (AcOH)

  • Deionized Water (H₂O)

  • Cold Diethyl Ether

  • Reaction vessel (e.g., fritted syringe or flask)

  • Shaker or rotator

Procedure:

Step 1: Side-Chain Deprotection

  • Place the dry peptidyl-resin (100 mg) into a suitable reaction vessel.

  • Prepare the side-chain deprotection cocktail:

    • Standard Cocktail: 2.5 mL of TFA/DCM (80:20, v/v).[3]

    • For Trt-protected residues (Cys, His, Asn, Gln): Add TIPS to the cocktail at 1-2.5% (v/v) to act as a scavenger for the trityl cations.[3] A recommended cocktail is TFA/TIS/water (95:2.5:2.5).

  • Add the deprotection cocktail to the resin.

  • Agitate the slurry at room temperature for 30-60 minutes. The resin may change color (e.g., deep yellow if Trt groups are present).[7]

  • Filter the cleavage solution from the resin.

  • Wash the resin thoroughly with DCM (5 x 5 mL) to remove residual TFA and cleaved protecting groups. Do not discard the resin.

Step 2: Release of the Peptide Aldehyde

  • Prepare the aldehyde release cocktail: DCM/MeOH/AcOH/H₂O (12:5:2:1, v/v/v/v) .[3]

  • Add the release cocktail to the washed resin from Step 1.

  • Agitate the slurry at room temperature for 20 minutes.[3]

  • Filter the solution and collect the filtrate. This contains the cleaved peptide aldehyde.

  • Repeat the release procedure (Steps 2-4) two more times to ensure complete cleavage, collecting the filtrate each time.[3]

  • Combine all the filtrates.

Protocol 2: Post-Cleavage Workup - Precipitation and Isolation

This protocol isolates the crude peptide from the cleavage solution.

Procedure:

  • Take the combined filtrate from Protocol 1 and concentrate it under reduced pressure (e.g., using a rotary evaporator) to a small volume (approx. 500 µL).[3]

  • Place a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the concentrated filtrate) on ice.

  • Slowly add the concentrated peptide solution dropwise into the cold diethyl ether while gently vortexing. A white precipitate of the crude peptide should form.[5]

  • Allow the peptide to precipitate fully by storing the tube at -20°C for at least 30 minutes.

  • Collect the peptide precipitate by centrifugation (e.g., 10 min at 3000 x g).

  • Carefully decant the ether.

  • Wash the peptide pellet with a small amount of cold diethyl ether and centrifuge again. Repeat this wash step once more.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • For long-term storage, lyophilize the peptide from a suitable solvent mixture (e.g., tert-butyl alcohol/H₂O or acetonitrile/H₂O) to obtain a stable, fluffy powder.[3]

Protocol 3: Quality Control and Characterization

It is essential to verify the identity and purity of the final peptide aldehyde product.

Procedure:

  • High-Performance Liquid Chromatography (HPLC):

    • Dissolve a small amount of the lyophilized peptide in an appropriate solvent (e.g., 50% acetonitrile/water).

    • Analyze the sample using reverse-phase HPLC (RP-HPLC) to determine the purity of the crude product.[8][9] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.

  • Mass Spectrometry (MS):

    • Use the HPLC eluent or a separately prepared sample for analysis by mass spectrometry (e.g., ESI-MS).[10]

    • This will confirm the molecular weight of the synthesized peptide aldehyde, verifying that the correct product has been formed.[3][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For a more detailed structural confirmation, NMR spectroscopy can be employed to confirm the presence of the aldehyde proton and the overall peptide structure.[3]

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Protected Lysine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fmoc-protected lysine (B10760008) derivatives in solution, with a primary focus on the commonly used Fmoc-Lys(Boc)-OH and a special section on the potential challenges associated with the less common Fmoc-Lys(amino aldehyde)-Boc .

Section 1: Troubleshooting Guide for Fmoc-Lys(Boc)-OH

This section addresses common issues encountered during the storage, handling, and use of Fmoc-Lys(Boc)-OH in peptide synthesis.

FAQs - Fmoc-Lys(Boc)-OH Stability

Q1: I am observing incomplete coupling reactions when using Fmoc-Lys(Boc)-OH. What could be the cause?

A1: Incomplete coupling can arise from several factors related to the stability and handling of Fmoc-Lys(Boc)-OH:

  • Aggregation: In longer peptide sequences, the growing peptide chain can aggregate, hindering the accessibility of the N-terminal amine for coupling. This is a common issue in solid-phase peptide synthesis (SPPS).[1]

  • Moisture: The presence of moisture can affect the efficiency of coupling reagents. Ensure that your solvents and reagents are anhydrous.

  • Reagent Purity: The purity of Fmoc-Lys(Boc)-OH can impact coupling efficiency. Impurities may interfere with the reaction.

  • Steric Hindrance: The bulky Fmoc and Boc protecting groups can cause steric hindrance, which may slow down the coupling reaction.[2]

Troubleshooting Steps:

  • For Aggregation:

    • Use chaotropic salts (e.g., LiCl) in your coupling mixture to disrupt secondary structures.

    • Employ a mixture of solvents like DCM/DMF/NMP to improve solvation.

    • Incorporate backbone-protecting groups like Hmb or Dmb in your sequence.

  • For Reagent-Related Issues:

    • Use freshly opened, high-purity solvents and coupling reagents.

    • Consider using more powerful coupling reagents like HATU or HBTU.[3]

  • For Steric Hindrance:

    • Increase the coupling time or perform a double coupling.

Q2: I suspect premature deprotection of the Fmoc or Boc group. How can I identify and prevent this?

A2: Premature deprotection can lead to undesired side products. The Fmoc and Boc groups have distinct labilities that must be respected during synthesis.

  • Fmoc Group: This group is labile to basic conditions.[2][] Premature removal can occur if the reaction environment becomes basic unexpectedly. A common cause is the intramolecular removal of the Fmoc group by the free ε-amino function of a lysine residue in the peptide chain.[5]

  • Boc Group: This group is labile to acidic conditions.[2][] It is generally stable during the basic conditions of Fmoc removal but can be prematurely cleaved if acidic reagents are introduced.

Troubleshooting and Prevention:

Protecting GroupConditions for RemovalPrevention of Premature Removal
Fmoc Mildly basic (e.g., 20% piperidine (B6355638) in DMF)[][6]- Ensure the reaction medium remains neutral or slightly acidic during coupling steps.- Use an in-situ neutralization protocol during coupling.[5]- For sensitive sequences, consider using alternative side-chain protecting groups on lysine that are less prone to promoting intramolecular Fmoc removal.
Boc Strongly acidic (e.g., Trifluoroacetic acid - TFA)[2]- Avoid exposure to acidic conditions until the final cleavage step.- Ensure complete removal of acidic reagents from previous steps before proceeding.

Q3: My stored Fmoc-Lys(Boc)-OH powder seems to have degraded. What are the optimal storage conditions?

A3: Fmoc-Lys(Boc)-OH is sensitive to heat and moisture.[7] Proper storage is crucial to maintain its integrity.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°CMinimizes thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Prevents oxidation and degradation from atmospheric components.
Moisture Keep in a tightly sealed container in a dry place.Prevents hydrolysis of the protecting groups and the carboxylic acid.
Light Protect from light.Minimizes potential photochemical degradation.

For long-term storage, it is advisable to store the compound in a desiccator at the recommended temperature.

Experimental Workflow for Handling Fmoc-Lys(Boc)-OH in SPPS

experimental_workflow cluster_prep Preparation cluster_spps SPPS Cycle cluster_final Final Steps prep_reagents Prepare Anhydrous Solvents (DMF) and Reagents weigh Weigh Fmoc-Lys(Boc)-OH under Inert Atmosphere prep_reagents->weigh dissolve Dissolve in Anhydrous DMF Immediately Before Use weigh->dissolve deprotection Fmoc Deprotection (20% Piperidine/DMF) dissolve->deprotection wash1 Wash Resin deprotection->wash1 coupling Couple Fmoc-Lys(Boc)-OH (e.g., with HATU/DIPEA) wash1->coupling wash2 Wash Resin coupling->wash2 final_deprotection Final Fmoc Deprotection wash2->final_deprotection cleavage Cleavage from Resin and Boc Deprotection (TFA Cocktail) final_deprotection->cleavage

Figure 1. A typical experimental workflow for incorporating Fmoc-Lys(Boc)-OH in solid-phase peptide synthesis.

Section 2: Stability Considerations for this compound

The replacement of the carboxylic acid in Fmoc-Lys(Boc)-OH with an aldehyde group in this compound introduces a new set of stability challenges. Aldehydes are generally more reactive and susceptible to degradation than carboxylic acids.

Potential Stability Issues and Degradation Pathways

Q4: I am working with this compound and observe rapid degradation in solution. What are the likely causes?

A4: The amino aldehyde functionality is prone to several degradation pathways:

  • Oxidation: Aldehydes are easily oxidized to carboxylic acids, especially in the presence of air (oxygen). This would convert your desired compound back to Fmoc-Lys(Boc)-OH.

  • Oligomerization/Polymerization: Aldehydes can undergo self-condensation reactions (e.g., aldol (B89426) condensation) or polymerization, especially in the presence of acidic or basic catalysts. This can lead to insoluble materials and a loss of the desired product.

  • Schiff Base Formation: The aldehyde can react with primary or secondary amines to form an imine (Schiff base). This could be an intramolecular reaction with the deprotected α-amino group or an intermolecular reaction with other molecules in the solution.

  • Instability to Protic Solvents: In the presence of protic solvents like water or alcohols, aldehydes can form hydrates or hemiacetals, which might be reversible but can complicate reactions.

Proposed Degradation Pathways for this compound

degradation_pathways cluster_oxidation Oxidation cluster_condensation Condensation/Polymerization cluster_schiff Schiff Base Formation cluster_hydration Hydration start This compound oxidized Fmoc-Lys(Boc)-OH (Carboxylic Acid) start->oxidized [O₂] polymer Oligomers/Polymers start->polymer Acid/Base Catalysis schiff Intra/Intermolecular Imine Formation start->schiff Amine Nucleophile hydrate (B1144303) Geminal Diol (Hydrate) start->hydrate H₂O

Figure 2. Potential degradation pathways for this compound in solution.

Recommended Handling and Experimental Protocols

Q5: How should I handle and use this compound to minimize degradation?

A5: Due to its inherent instability, this compound requires careful handling.

Handling and Storage Recommendations:

  • Storage: Store as a solid at low temperatures (-20°C or -80°C) under an inert atmosphere.

  • Solution Preparation: Prepare solutions immediately before use in anhydrous, aprotic solvents (e.g., anhydrous DCM or THF). Avoid DMF if possible, as it can contain trace amounts of amines that could react with the aldehyde.

  • Inert Atmosphere: All manipulations should be carried out under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation.

Experimental Protocol for Coupling:

  • Preparation: Dry all glassware and solvents thoroughly.

  • Dissolution: Dissolve this compound in anhydrous DCM under an inert atmosphere immediately before addition to the reaction vessel.

  • Coupling: Use coupling conditions that are compatible with the aldehyde functionality. Reductive amination is a common method for coupling aldehydes to amines.

  • Work-up: Use non-aqueous work-up procedures where possible to avoid hydrate formation.

This guide provides a starting point for troubleshooting issues with Fmoc-protected lysine derivatives. Given the reactive nature of the amino aldehyde, empirical optimization of reaction conditions will be critical for successful experiments.

References

Technical Support Center: Side Reactions of Peptide Aldehydes During SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during the Solid-Phase Peptide Synthesis (SPPS) of peptide aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing peptide aldehydes on a solid support?

A1: Several methods are employed for the solid-phase synthesis of peptide aldehydes. The choice of strategy often depends on the specific peptide sequence and the desired C-terminal amino aldehyde. Common approaches include:

  • Oxidation of a C-terminal amino alcohol: This involves the on-resin oxidation of a peptide alcohol to the corresponding aldehyde.

  • Reduction of a C-terminal thioester or Weinreb amide: These functional groups can be reduced to the aldehyde after peptide chain elongation.

  • Use of aldehyde-generating linkers: Specialized linkers are used to release the peptide as an aldehyde upon cleavage. Examples include acetal (B89532)/thioacetal and oxazolidine-based linkers.[1][2]

Q2: How can I protect the C-terminal aldehyde functionality during SPPS?

A2: The aldehyde group is highly reactive and must be protected during the iterative coupling and deprotection steps of SPPS. Common protecting group strategies include:

  • Acetals/Thioacetals: The aldehyde is protected as a cyclic acetal or thioacetal, which is stable to the conditions of Fmoc-SPPS.[2]

  • Oxazolidines: The amino aldehyde is condensed with a support-bound threonine or serine to form an oxazolidine (B1195125). The oxazolidine nitrogen can be further protected (e.g., with a Boc group) to prevent side reactions.[1]

  • Semicarbazones: These can also be used to protect the aldehyde functionality.

Q3: What causes racemization of the C-terminal amino aldehyde, and how can it be minimized?

A3: Racemization of the C-terminal α-carbon is a significant risk during the synthesis of peptide aldehydes.[3] It can occur during the activation and coupling of the first amino acid to the resin-bound aldehyde precursor or during the synthesis of the amino aldehyde itself. To minimize racemization:

  • Use racemization-free oxidation methods, such as Dess–Martin periodinane, to prepare the initial Fmoc-amino aldehyde.[1]

  • Employ coupling reagents known to suppress racemization, such as those combined with additives like ethyl cyanohydroxyiminoacetate (Oxyma).[4]

  • Avoid strong bases and prolonged reaction times during the coupling of the first amino acid.

Troubleshooting Guides

Problem 1: Low Yield of the Final Peptide Aldehyde

  • Symptom: After cleavage and purification, the final yield of the peptide aldehyde is significantly lower than expected.

  • Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Coupling/Deprotection Monitor each coupling and deprotection step using a qualitative test like the Kaiser test to ensure complete reactions. For difficult couplings, consider double coupling or using a more potent coupling agent like HATU.[5]
Premature Cleavage If using a highly acid-labile linker, premature cleavage of the peptide from the resin can occur during repeated Fmoc deprotection steps. Analyze the wash solutions by LC-MS to detect any prematurely cleaved peptide.[5] Consider a more stable linker if this is a persistent issue.
Inefficient Final Cleavage The cleavage cocktail and conditions may not be optimal for your specific peptide and resin. Ensure the correct cleavage cocktail is used for the resin type and that the cleavage time is sufficient. For oxazolidine-based linkers, a two-step cleavage protocol is often necessary.[1]
Side Reactions Side reactions such as cyclization or oxidation can consume the desired product. Identify the side products by LC-MS and address the specific cause (see below).

Problem 2: Presence of Unexpected Impurities in the Crude Product

  • Symptom: LC-MS analysis of the crude peptide shows multiple peaks, indicating the presence of impurities.

  • Possible Causes & Solutions:

| Impurity/Side Reaction | Cause | Recommended Solution | | :--- | :--- | | Oxidation | The aldehyde group or sensitive amino acid side chains (Met, Cys, Trp) can be oxidized during cleavage with strong acids like TFA.[6] | Use a cleavage cocktail containing scavengers such as triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), or thioanisole (B89551) to quench reactive carbocations and prevent oxidation.[7][8] | | Cyclization/Condensation Products | If the peptide sequence contains nucleophilic side chains (e.g., Gln, Lys, Trp), these can react with the C-terminal aldehyde to form cyclic products.[1] Unprotected N-terminal amines can also form hemi-aminals with the C-terminal aldehyde.[2] | Ensure the N-terminus is protected (e.g., with an acetyl group) before cleavage if the free N-terminus is not desired. For peptides with nucleophilic side chains prone to cyclization, consider alternative protecting group strategies or purification methods to separate the cyclic byproducts. | | Racemization | The C-terminal amino aldehyde has undergone epimerization, leading to a diastereomeric impurity. | Re-evaluate the synthesis of the starting amino aldehyde and the coupling conditions of the first amino acid to the resin. Use racemization-suppressing reagents.[3][9] | | Hydrated Aldehyde | The aldehyde exists in equilibrium with its hydrate (B1144303) form, which may appear as a separate or broadened peak in the LC-MS.[1] | This is often an inherent property of aldehydes in aqueous solutions and may not be a true impurity. Lyophilization can sometimes reduce the amount of hydrate. |

Data Presentation

Table 1: Comparison of Cleavage Cocktails for Peptides with Sensitive Residues

Cleavage CocktailComposition (v/v)Target Peptides & Remarks
Standard Cocktail (TFA/TIS/H₂O) 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OSuitable for most peptides, especially those without sensitive residues like Cys, Met, or Trp. TIS is an effective scavenger for carbocations.[10]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust and widely used cocktail for peptides containing multiple sensitive residues, including Cys, Met, Trp, and Tyr.[7][10]
"Odorless" Cocktail (Reagent B) 88% TFA, 5% Phenol, 5% H₂O, 2% TISA less odorous alternative to Reagent K, but it does not prevent the oxidation of methionine.[7]
TFA/EDT/TIS/H₂O 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDTRecommended for peptides containing Trp, Cys, or Met to minimize side reactions.[10]

Experimental Protocols

Protocol 1: Synthesis of Peptide Aldehydes using an N-Boc-Oxazolidine Linker

This protocol is adapted from a method for the efficient synthesis of peptide aldehyde libraries.[1]

  • Preparation of Threonyl-Resin:

    • Couple Fmoc-Thr(Trt)-OH to an amino-functionalized resin using a standard coupling agent like TBTU in the presence of DIPEA in DMF.

    • Remove the Fmoc group with 20% piperidine (B6355638) in DMF.

    • Remove the trityl group with a mixture of TFA/triisopropylsilane/DCM (1:5:94).

  • Formation of the Oxazolidine:

    • Suspend the deprotected threonyl-resin in a mixture of MeOH, DCM, DMF, and AcOH (30:3:2:0.35, v/v/v/v).

    • Add 5 equivalents of the desired Fmoc-amino acid aldehyde and shake for 3 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test.

  • Boc Protection of the Oxazolidine:

    • Suspend the resin-bound oxazolidine in DCM.

    • Add a mixture of Boc₂O (5 equivalents) and DIPEA (1 equivalent) in DCM and shake at 50°C for 3-4 hours.

  • Peptide Elongation:

    • Perform standard Fmoc-SPPS to elongate the peptide chain.

  • Two-Step Cleavage:

    • Step 1 (Side-chain deprotection): Treat the resin with a mixture of 80% TFA in DCM for 30-45 minutes to remove acid-labile side-chain protecting groups and the N-Boc group from the oxazolidine.

    • Step 2 (Aldehyde release): Treat the resin with a mixture of DCM/MeOH/AcOH/H₂O (12:5:2:1, v/v/v/v) for 20 minutes. Repeat this step three times.

    • Combine the filtrates, concentrate under reduced pressure, and precipitate the peptide aldehyde with cold diethyl ether.

Protocol 2: General TFA Cleavage with Scavengers

This is a general protocol for the cleavage of peptides from the resin and removal of side-chain protecting groups.[11]

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group is removed.

    • Wash the peptide-resin thoroughly with DCM to remove any residual DMF.

    • Dry the resin under vacuum.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the appropriate cleavage cocktail (see Table 1) immediately before use. For a standard cleavage, use a mixture of TFA/TIS/H₂O (95:2.5:2.5).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed at room temperature for 1.5-2 hours with occasional agitation.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture into a collection tube.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the peptide by adding the combined filtrate dropwise to cold diethyl ether (approximately 10 times the volume of the TFA).

    • Collect the peptide precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Mandatory Visualization

spsp_workflow cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Deprotection Resin Amino Resin ThreonylResin Threonyl-Resin Resin->ThreonylResin 1. Couple Fmoc-Thr(Trt)-OH 2. Deprotect OxazolidineResin Oxazolidine-Resin ThreonylResin->OxazolidineResin Couple Fmoc-Amino Aldehyde BocOxazolidineResin N-Boc-Oxazolidine-Resin OxazolidineResin->BocOxazolidineResin Add Boc₂O PeptideResin Protected Peptide on Resin BocOxazolidineResin->PeptideResin Fmoc-SPPS Cycles Step1 Step 1: TFA/DCM (Side-chain deprotection) PeptideResin->Step1 Step2 Step 2: DCM/MeOH/AcOH/H₂O (Aldehyde release) Step1->Step2 FinalPeptide Purified Peptide Aldehyde Step2->FinalPeptide side_reactions cluster_problems Potential Side Reactions PeptideAldehyde Peptide-CHO on Resin Racemization Racemization (Diastereomer formation) PeptideAldehyde->Racemization During coupling Oxidation Oxidation (e.g., to Carboxylic Acid) PeptideAldehyde->Oxidation During cleavage Cyclization Intramolecular Cyclization (with nucleophilic side-chains) PeptideAldehyde->Cyclization On-resin or during cleavage Hemiaminal Hemiaminal Formation (with N-terminal amine) PeptideAldehyde->Hemiaminal If N-terminus is free

References

Technical Support Center: Optimizing Oxime Ligation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with oxime ligation.

Troubleshooting Guide

Low reaction yield, slow kinetics, and unexpected side products are common hurdles in oxime ligation. This guide provides a structured approach to troubleshooting these issues.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Suboptimal pH For uncatalyzed reactions, ensure the pH is in the optimal range of 4-5. For catalyzed reactions, especially with aniline (B41778) derivatives, the reaction can be efficient at or near neutral pH (pH 7).[1][2][3][4] Verify the pH of your reaction mixture and adjust as necessary.
Inefficient or Absent Catalyst At neutral pH, the reaction is often very slow without a catalyst.[1][2] Aniline is a common catalyst, but more efficient options like p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA) are available.[1][3][4][5][6][7] Consider adding or changing your catalyst.
Low Reactant Concentration The kinetics of oxime ligation are concentration-dependent.[1] If reactants are too dilute, the reaction rate will be slow, leading to incomplete conversion. Increase the concentration of your reactants if possible.
Reactant Instability The aminooxy group is highly reactive and can degrade.[1][8] Ensure the purity and stability of your starting materials. Use high-purity solvents to avoid side reactions with impurities like acetone.[1]
Steric Hindrance Aldehydes are generally more reactive than ketones due to less steric hindrance.[1] If using a sterically hindered ketone, expect a slower reaction rate and consider longer reaction times or more forcing conditions.
Side Reactions Impurities in solvents or reagents can lead to unwanted side reactions.[1] Use high-grade, pure solvents and reagents.[1]

Problem 2: Slow Reaction Rate

Possible Cause Troubleshooting Steps
Suboptimal Temperature Increasing the temperature can significantly accelerate the reaction. For time-sensitive applications, reactions have been completed in as little as 5 minutes at 75°C.[1][8]
Low Reactant/Catalyst Concentration As a bimolecular reaction, increasing the concentration of reactants and the catalyst will increase the reaction rate.[1]
Inefficient Catalyst While aniline is a common catalyst, p-phenylenediamine and m-phenylenediamine have been shown to be more effective, especially at neutral pH.[3][4][5][6][7]
Reaction in Aqueous Buffer While aqueous buffers are common, using organic co-solvents or even neat acetic acid can significantly accelerate the reaction, particularly for less reactive ketones.[1][9]
Reaction at Ambient Temperature Counterintuitively, freezing the reaction mixture at -20°C has been shown to accelerate the reaction rate in some cases, possibly due to concentration effects as the solvent freezes.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an oxime ligation reaction?

The optimal pH depends on whether a catalyst is used. For uncatalyzed reactions, a slightly acidic pH of 4-5 is generally optimal.[1][2] In the presence of a suitable catalyst, such as an aniline derivative, the reaction can proceed efficiently at a neutral pH of 7.[1][2][3][4]

Q2: How do I choose the right catalyst for my oxime ligation?

Aniline is a commonly used catalyst that can increase the reaction rate significantly.[1][2] However, for faster reactions, especially at neutral pH, p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) are more efficient.[1][3][4][5][6][7] mPDA is particularly effective due to its high aqueous solubility, allowing for its use at higher concentrations for greater rate enhancement.[5][6][7] It's important to note that aniline can be toxic to live cells.[1]

Q3: My protein is aggregating during the conjugation. What can I do?

Protein aggregation can be caused by changes in protein conformation, high protein concentration, or inappropriate buffer conditions. To mitigate aggregation, you can screen different buffer conditions (e.g., pH, ionic strength), include excipients like arginine, or lower the reaction temperature. Using hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can also improve the solubility and stability of the conjugate.

Q4: How can I ensure the purity of my starting materials?

The aminooxy group can be reactive and may degrade over time or react with impurities.[1][8] It is recommended to use freshly prepared or properly stored reagents. High-performance liquid chromatography (HPLC) and mass spectrometry can be used to verify the purity of your starting materials. Using high-grade solvents is also crucial to avoid side reactions.[1]

Q5: Are there alternatives to increasing temperature to speed up the reaction?

Yes. Besides increasing the temperature, you can:

  • Increase the concentration of your reactants and catalyst.[1]

  • Use a more efficient catalyst like pPDA or mPDA.[1][3][4][5][6][7]

  • Optimize the solvent system; consider using organic co-solvents.[1][9]

  • In some instances, freezing the reaction mixture can accelerate the rate.[10]

Data Presentation

Table 1: Effect of pH and Catalyst on Oxime Ligation Rate

pHCatalystRelative Rate Enhancement
4.5NoneBaseline
7.0NoneSignificantly Slower than pH 4.5[1][2]
4.5Aniline (100 mM)Up to 400-fold[2]
7.0Aniline (10-100 mM)Up to 40-fold[1][2]
7.0p-Phenylenediamine (2 mM)120-fold vs. uncatalyzed, 19-fold vs. aniline[3][4]
7.0m-PhenylenediamineUp to 15 times more efficient than aniline[5][6][7]

Table 2: Comparison of Common Catalysts for Oxime Ligation

CatalystTypical ConcentrationKey AdvantagesKey Disadvantages
Aniline 10-100 mM[1][2]Commonly used, effective at acidic and neutral pH.Can be toxic to live cells.[1] Slower than other catalysts at neutral pH.
p-Phenylenediamine (pPDA) 2-10 mMHighly effective at neutral pH, even at low concentrations.[3][4]Oxidative instability.[11]
m-Phenylenediamine (mPDA) Can be used at high concentrationsMore efficient than aniline, highly soluble in water allowing for significant rate acceleration.[5][6][7]Can be oxidatively unstable.

Experimental Protocols

General Protocol for Aniline-Catalyzed Oxime Ligation of a Peptide

This is a general guideline and may require optimization for specific substrates.

  • Preparation of Reagents:

    • Prepare a stock solution of your aminooxy-containing peptide in an appropriate buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 4.5).

    • Prepare a stock solution of your aldehyde or ketone-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

    • Prepare a stock solution of aniline catalyst (e.g., 1 M in DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the aminooxy-containing peptide and the aldehyde/ketone-containing molecule to their final desired concentrations.

    • Add the aniline catalyst to a final concentration of 10-100 mM.

    • Adjust the final volume with the reaction buffer.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.[12]

  • Monitoring the Reaction:

    • The reaction progress can be monitored by analytical techniques such as RP-HPLC or LC-MS.

  • Quenching and Purification:

    • Once the reaction is complete, it can be quenched by adding an excess of a scavenger molecule like acetone.[8]

    • The final product can be purified using standard techniques like RP-HPLC.

Visualizations

Oxime_Ligation_Mechanism cluster_intermediates Reaction Intermediates cluster_products Products Aminooxy R1-O-NH2 Hemiaminal Hemiaminal Intermediate Aminooxy->Hemiaminal + Carbonyl Carbonyl R2-C(=O)-R3 Carbonyl->Hemiaminal Oxime R1-O-N=C(R2)-R3 Hemiaminal->Oxime - H2O (Acid/Catalyst) Water H2O Hemiaminal->Water

Caption: Mechanism of Oxime Ligation.

Oxime_Ligation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_characterization Characterization ReagentPrep Prepare Reactant & Catalyst Solutions Mixing Combine Reactants & Catalyst ReagentPrep->Mixing BufferPrep Prepare Reaction Buffer (Adjust pH) BufferPrep->Mixing Incubation Incubate (Control Temperature & Time) Mixing->Incubation Monitoring Monitor Reaction (HPLC/LC-MS) Incubation->Monitoring Purification Purify Product (HPLC) Monitoring->Purification Reaction Complete Characterization Characterize Final Product Purification->Characterization

Caption: General Experimental Workflow for Oxime Ligation.

References

Fmoc-Lys(amino aldehyde)-Boc solubility problems in DMF

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Lys(amino aldehyde)-Boc. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a specific focus on solubility issues in Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a derivative of the amino acid lysine. It is protected at the alpha-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and at the side-chain amino group with a tert-butyloxycarbonyl (Boc) group. The carboxylic acid has been replaced with an amino aldehyde. This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce a reactive aldehyde functionality into a peptide sequence. This aldehyde can then be used for various post-synthesis modifications, such as forming covalent bonds with other molecules. It is known to be sensitive to both acid and heat.[1]

Q2: I am experiencing difficulty dissolving this compound in DMF. Is this a known issue?

Yes, solubility issues with Fmoc-protected amino acids in DMF can occur, although the closely related Fmoc-Lys(Boc)-OH is generally soluble in polar organic solvents like DMF and DMSO.[2] Problems with dissolving this compound in DMF can arise from several factors, including:

  • Aggregation: The planar and aromatic nature of the Fmoc group can lead to self-assembly and aggregation through π-π stacking interactions, reducing solubility.[3]

  • Purity of the Compound: Impurities in the this compound can affect its solubility profile.

  • Quality of the Solvent: The presence of impurities in the DMF, such as dimethylamine (B145610) from degradation, can impact the solubility and stability of the Fmoc-protected amino acid.[4]

Q3: What alternative solvents can be used if solubility in DMF is poor?

If you are facing persistent solubility problems with DMF, several alternative solvents or solvent systems can be considered:

  • N-Methyl-2-pyrrolidone (NMP): A common alternative to DMF in SPPS, NMP is more polar and can enhance solubility.[4] However, be aware that Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods compared to DMF.[4]

  • Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for many Fmoc-amino acids.[3] For instance, the related compound Fmoc-Lys(Boc)-OH has a high solubility of ≥100.8 mg/mL in DMSO.[4]

  • Solvent Mixtures: Using a combination of solvents can be effective. A common approach is to add a small amount of DMSO to the DMF to improve solubilization.[3] Mixtures of DCM and DMF have also been reported to be effective.[4]

  • Greener Solvent Alternatives: For more environmentally friendly options, solvents such as Cyrene™, N-butyl-2-pyrrolidinone (NBP), and others are being explored as replacements for DMF.

Troubleshooting Guide: Solubility Issues with this compound in DMF

This guide provides a step-by-step approach to addressing solubility challenges.

Initial Dissolution Protocol
  • Preparation: Ensure your glassware is clean and dry. Use high-purity, anhydrous DMF.

  • Addition of Solvent: Add the desired volume of DMF to the accurately weighed this compound.

  • Mixing: Agitate the mixture at room temperature using a vortex mixer or magnetic stirrer.

If the compound does not fully dissolve, proceed to the following troubleshooting steps.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues start Start: this compound not dissolving in DMF vortex 1. Vortexing (Vigorous Mixing) start->vortex sonication 2. Sonication vortex->sonication If not dissolved success Successfully Dissolved vortex->success Dissolved heating 3. Gentle Heating (e.g., 37°C) sonication->heating If not dissolved sonication->success Dissolved cosolvent 4. Add Co-solvent (e.g., small amount of DMSO) heating->cosolvent If not dissolved heating->success Dissolved alt_solvent 5. Use Alternative Solvent (e.g., NMP, pure DMSO) cosolvent->alt_solvent If not dissolved cosolvent->success Dissolved alt_solvent->success Dissolved fail Consult Further Technical Support alt_solvent->fail If not dissolved

Caption: A stepwise workflow for troubleshooting the dissolution of this compound.

Detailed Troubleshooting Steps
  • Vortexing: Vigorous mixing can help break up small aggregates.[3] Vortex the solution for 1-2 minutes.

  • Sonication: Use an ultrasonic bath to provide energy to break apart more persistent aggregates and enhance dissolution.[3] Sonicate the sample for 5-10 minutes.

  • Gentle Heating: Carefully warming the solution can increase solubility.[3] Heat the mixture to around 37°C with continuous stirring. Avoid excessive heat, as this compound is heat-sensitive.[1][3]

  • Co-solvent Addition: If the compound remains insoluble, add a small amount of a stronger solvent like DMSO. Start with a low percentage (e.g., 5-10% v/v) and gradually increase if necessary.

  • Alternative Solvents: If a co-solvent approach is not successful or desirable for your experimental setup, consider completely replacing DMF with an alternative solvent such as NMP or pure DMSO.

Experimental Protocols

Protocol for Dissolving Sparingly Soluble Fmoc-Amino Acids
  • Materials:

    • This compound

    • High-purity DMF

    • High-purity DMSO (if needed)

    • Sterile microcentrifuge tube or glass vial

    • Vortex mixer

    • Ultrasonic bath

    • Heat block or water bath set to 37°C

  • Procedure:

    • Weigh the desired amount of this compound into the tube/vial.

    • Add the calculated volume of DMF to achieve the target concentration.

    • Vortex the mixture vigorously for 2 minutes.

    • If the solid is not fully dissolved, place the tube/vial in an ultrasonic bath for 10 minutes.

    • If solubility is still an issue, place the tube/vial in a heat block or water bath at 37°C for 15-20 minutes, with intermittent vortexing.

    • As a final measure, add DMSO dropwise while vortexing until the compound is fully dissolved. Keep track of the volume of DMSO added to accurately know the final solvent composition.

Data Presentation

CompoundSolventSolubility
Fmoc-Lys(Boc)-OHDMSO≥100.8 mg/mL[4]
Fmoc-Lys(Boc)-OHEthanol≥51 mg/mL[4]
Fmoc-Lys(Boc)-OHWater≥4.69 mg/mL[4]
Fmoc-D-Lys(Boc)-OHDMFClearly soluble (1 mmole in 2 ml)

Logical Relationships in Solubility Troubleshooting

The decision-making process for addressing solubility issues can be visualized as follows:

Solubility_Decision_Tree Decision Tree for Addressing Solubility Issues start Initial Observation: Incomplete Dissolution in DMF mechanical Apply Mechanical Force (Vortexing, Sonication) start->mechanical result1 Is it dissolved? mechanical->result1 thermal Apply Gentle Heat (e.g., 37°C) result2 Is it dissolved? thermal->result2 chemical Modify Solvent System (Add Co-solvent or Change Solvent) result3 Is it dissolved? chemical->result3 result1->thermal No end_success Proceed with Experiment result1->end_success Yes result2->chemical No result2->end_success Yes result3->end_success Yes end_fail Re-evaluate Protocol/ Consult Support result3->end_fail No

Caption: A decision tree illustrating the logical progression of troubleshooting steps for solubility.

References

Technical Support Center: Purification of Peptide Aldehydes by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of peptide aldehydes by High-Performance Liquid chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these chemically sensitive molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying peptide aldehydes by RP-HPLC?

A1: The primary challenges stem from the reactive nature of the aldehyde functional group and the inherent complexities of peptide chemistry. Key issues include:

  • Peak Broadening or Splitting: This is often due to the aldehyde existing in equilibrium with its hydrated form (gem-diol) on the column.[1]

  • Epimerization/Racemization: The chiral center at the C-terminus of the peptide aldehyde is susceptible to racemization, especially under non-optimal pH conditions during synthesis and purification.[2]

  • Cyclization: Peptide aldehydes with nucleophilic side chains (e.g., Gln, Lys, Trp) can undergo intramolecular cyclization, leading to impurities.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, another common impurity.

  • Adsorption: Peptides can adsorb to the stationary phase, leading to poor peak shape and recovery.

Q2: What is the recommended starting mobile phase for purifying peptide aldehydes?

A2: A common starting point for reversed-phase HPLC of peptides is a mobile phase system consisting of:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).[3][4]

TFA acts as an ion-pairing agent, improving peak shape and resolution for many peptides.[3] However, for peptide aldehydes, it's crucial to evaluate its impact on stability. Formic acid (FA) is a milder alternative that is more compatible with mass spectrometry but may result in broader peaks for some peptides.

Q3: How can I minimize epimerization during HPLC purification?

A3: Minimizing epimerization requires careful control of the purification conditions. Key strategies include:

  • pH Control: Avoid basic conditions. Maintaining an acidic mobile phase (pH 2-4) is generally recommended.

  • Temperature Control: Perform purification at ambient or sub-ambient temperatures to reduce the rate of epimerization.[5]

  • Limit Exposure Time: Minimize the time the peptide aldehyde is in solution and on the HPLC system.

Q4: My peptide aldehyde gives a very broad peak. What can I do to improve it?

A4: Broad peaks are a frequent issue with peptide aldehydes. To address this:

  • Optimize Mobile Phase: Experiment with different acidic modifiers (e.g., TFA vs. formic acid) and their concentrations.

  • Adjust Gradient: A shallower gradient around the elution point of your peptide can improve resolution.[6]

  • Lower Temperature: Running the column at a lower temperature can sometimes sharpen peaks by slowing down on-column equilibrium processes.[5][7]

  • Change Column Chemistry: If using a C18 column, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which may offer different selectivity.

Q5: How do I scale up my analytical method to a preparative scale for purification?

A5: Scaling up from an analytical to a preparative method requires a systematic approach to maintain the separation quality. The key is to keep the linear velocity and the gradient slope (in terms of %B per column volume) constant. A general workflow is as follows:

  • Develop and optimize the separation on an analytical column.

  • Perform a loading study on the analytical column to determine the maximum sample load that maintains resolution.[8]

  • Use scaling calculators or formulas to adjust the flow rate and gradient times for the larger preparative column.

  • Inject a small amount on the preparative column to confirm the retention time before proceeding with the full load.

Troubleshooting Guides

Issue 1: Peak Splitting or Shoulder Peaks

Possible Causes & Solutions

CauseRecommended Action
Co-eluting Impurities Inject a smaller sample volume. If the shoulder resolves into a separate peak, it is likely an impurity. Optimize the gradient to improve separation.[1]
On-Column Equilibrium (e.g., Hydrate Formation) Try a different column temperature (lower or higher) to see if the peak shape improves.[5] A different mobile phase pH might also shift the equilibrium.
Column Void or Contamination If all peaks in the chromatogram are split, the issue might be a void at the column inlet or a blocked frit.[9][10] Reverse-flush the column or replace it if necessary.
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[9]
Issue 2: Poor Peak Shape (Broadening or Tailing)

Possible Causes & Solutions

CauseRecommended Action
Secondary Interactions with Column Ensure the mobile phase has an appropriate ion-pairing agent (e.g., 0.1% TFA). If using formic acid, peak tailing might be more pronounced for basic peptides.
Column Overload Reduce the amount of sample injected. Broad, "shark-fin" shaped peaks are a classic sign of overloading.
Slow On-Column Processes As with peak splitting, this can be due to the aldehyde-hydrate equilibrium. Experiment with different column temperatures.[5]
Extra-Column Volume Use tubing with a smaller internal diameter and minimize the length of connections between the injector, column, and detector.
Issue 3: Shifting Retention Times

Possible Causes & Solutions

CauseRecommended Action
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially when running gradients.
Mobile Phase Composition Change Prepare fresh mobile phase daily. Evaporation of the organic component can lead to longer retention times.
Fluctuating Column Temperature Use a column oven to maintain a constant temperature. Even small temperature changes can affect retention times.[5]
Pump Malfunction Check for leaks in the pump and ensure the check valves are functioning correctly. Inconsistent flow will lead to variable retention times.

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development for a Synthetic Peptide Aldehyde

This protocol outlines a general approach for developing an analytical method for a crude synthetic peptide aldehyde.

1. Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector (or PDA)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm, 100-300 Å pore size)

  • HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)

  • 0.22 µm syringe filters

2. Sample Preparation:

  • Dissolve the crude peptide aldehyde in a suitable solvent, ideally the initial mobile phase composition (e.g., 95% water/5% ACN with 0.1% TFA), to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.[4]

3. Initial Scouting Gradient:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 214 nm and 280 nm

  • Injection Volume: 10 µL

  • Gradient:

    • 5% to 65% B over 30 minutes

    • 65% to 95% B over 2 minutes

    • Hold at 95% B for 3 minutes

    • 95% to 5% B over 1 minute

    • Re-equilibrate at 5% B for 5-10 minutes

4. Method Optimization:

  • Based on the scouting run, identify the retention time of the main peak.

  • To improve resolution around the target peak, create a shallower, more focused gradient. For example, if the peak of interest elutes at 40% B, a new gradient could be 30-50% B over 20 minutes.[6]

  • If peak shape is poor, consider the troubleshooting guides above. This may involve changing the mobile phase modifier (e.g., to 0.1% formic acid), adjusting the column temperature, or trying a different column.

Protocol 2: Preparative RP-HPLC Purification

This protocol describes the scale-up from an optimized analytical method to a preparative purification.

1. Materials and Equipment:

  • Preparative HPLC system

  • Preparative C18 column with the same stationary phase as the analytical column (e.g., 21.2 x 150 mm)

  • Solvents as per the optimized analytical method

  • Fraction collector

2. Scale-Up Calculations:

  • Flow Rate: Scale the flow rate based on the cross-sectional area of the columns:

    • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Diameter / Analytical Column Diameter)²

  • Injection Volume: Scale the injection volume based on the column volumes.

  • Gradient Time: Adjust the gradient time to maintain the same gradient slope in terms of column volumes.

3. Purification Run:

  • Dissolve the crude peptide aldehyde in the initial mobile phase at a concentration determined by the loading study.

  • Equilibrate the preparative column with the initial mobile phase.

  • Inject the sample and run the scaled-up gradient.

  • Collect fractions across the elution profile of the target peptide.

4. Post-Purification Analysis:

  • Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.

  • Pool the fractions that meet the desired purity level.

  • Lyophilize the pooled fractions to obtain the purified peptide aldehyde as a powder.

Quantitative Data Summary

The following tables provide illustrative data on how different parameters can affect the purification of peptide aldehydes. The actual results will vary depending on the specific peptide sequence and instrumentation.

Table 1: Illustrative Comparison of Mobile Phase Additives on Purity and Recovery

Mobile Phase Additive (0.1%)Purity (%)Recovery (%)Peak Shape
Trifluoroacetic Acid (TFA) 96.585Symmetrical
Formic Acid (FA) 95.888Broader, slight tailing
Acetic Acid 94.290Broad, significant tailing

Table 2: Illustrative Effect of Column Temperature on Purity and Epimerization

Column Temperature (°C)Purity (%)Epimer Content (%)Retention Time (min)
25 97.11.215.8
40 96.82.514.2
60 95.54.812.9

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the purification of peptide aldehydes by HPLC.

HPLC_Troubleshooting_Workflow start HPLC Run Shows Poor Peak Shape q1 Are all peaks affected? start->q1 a1_yes Yes q1->a1_yes System-wide issue a1_no No q1->a1_no Analyte-specific issue check_frit Inspect/replace column frit and in-line filters a1_yes->check_frit Check for blockage peak_type peak_type a1_no->peak_type What is the issue? check_connections Check for leaks or dead volume in connections check_frit->check_connections If no blockage... check_pump Verify pump performance (flow rate consistency) check_connections->check_pump If connections are good... split split peak_type->split Splitting/Shoulder broad broad peak_type->broad Broadening/Tailing reduce_load reduce_load split->reduce_load Reduce injection volume check_overload check_overload broad->check_overload Check for overload q2 q2 reduce_load->q2 Does shoulder resolve? impurity Impurity co-elution. Optimize gradient. q2->impurity Yes equilibrium On-column equilibrium. Change temperature or pH. q2->equilibrium No reduce_load2 reduce_load2 check_overload->reduce_load2 Reduce injection amount q3 q3 reduce_load2->q3 Does peak shape improve? overload_issue Column overload was the issue. q3->overload_issue Yes secondary_interactions Secondary interactions likely. Optimize mobile phase (ion-pairing, pH). q3->secondary_interactions No

Caption: Troubleshooting Decision Tree for Poor Peak Shape in HPLC.

Method_Development_Workflow cluster_analytical Analytical Method Development cluster_preparative Preparative Scale-Up start Define Analytical Target Profile select_column Select Initial Column (e.g., C18) and Solvents start->select_column scouting_gradient Run Broad Scouting Gradient (e.g., 5-95% ACN) select_column->scouting_gradient evaluate_scout Evaluate Peak Shape, Retention, and Resolution scouting_gradient->evaluate_scout is_acceptable Acceptable? evaluate_scout->is_acceptable optimize Optimize Gradient, pH, Temperature, and Column is_acceptable->optimize No final_analytical Finalize Analytical Method is_acceptable->final_analytical Yes optimize->scouting_gradient Re-evaluate loading_study Perform Loading Study on Analytical Column final_analytical->loading_study scale_up Calculate Preparative Parameters (Flow, Gradient) loading_study->scale_up prep_run Perform Preparative Run and Collect Fractions scale_up->prep_run analyze_fractions Analyze Fraction Purity by Analytical HPLC prep_run->analyze_fractions pool_and_lyophilize Pool Pure Fractions and Lyophilize analyze_fractions->pool_and_lyophilize

Caption: Workflow for HPLC Method Development and Scale-Up.

References

Technical Support Center: Characterization of Aldehyde-Modified Peptides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of aldehyde-modified peptides. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments, from sample preparation to data analysis.

Section 1: Sample Preparation & Derivatization

Question: My mass spectrometry signal is weak or non-existent for my aldehyde-modified peptide. What could be the cause?

Answer: Weak or absent signals for aldehyde-modified peptides are a common issue, often stemming from challenges with ionization efficiency or sample purity.[1][2] Aldehydes themselves can be volatile and unstable, complicating their detection.[1] Here are several potential causes and solutions:

  • Poor Ionization Efficiency: Aldehydes may not ionize well under standard ESI or MALDI conditions. Chemical derivatization is often employed to introduce a charged group, which significantly enhances the signal.[2][3] Reagents like Girard's T can introduce a permanent positive charge, improving detection sensitivity.[3]

  • Sample Contamination: The presence of salts (e.g., NaCl, K₂HPO₄), detergents (e.g., SDS, Triton X-100), or stabilizers like glycerol (B35011) can suppress the ionization of your target peptide.[4] Ensure your sample is thoroughly desalted and cleaned up before MS analysis.[4][5]

  • Low Abundance: The modified peptide may be present in very low concentrations. Consider an enrichment strategy. One approach involves using an aldehyde/keto reactive probe, such as a biotinylated hydroxylamine (B1172632) derivative, to selectively tag and then capture the modified peptides for analysis.[6]

  • Adduct Instability: The modification itself (e.g., a Schiff base) might be unstable. Stabilization through reduction with agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be a crucial step.[7]

Question: I am unsure which derivatization reagent to use for my experiment. What are the options?

Answer: The choice of derivatization reagent depends on your analytical goal, the nature of the aldehyde, and the mass spectrometry method. Derivatization is used to improve chromatographic separation, enhance ionization, and control fragmentation.[1]

  • For improved ionization (ESI/MALDI): Reagents that introduce a permanent positive charge, such as Girard's T (betaine hydrazide), are highly effective.[2][3]

  • For GC-MS analysis: To increase volatility, O-2,3,4,5,6-pentafluorobenzyl hydroxylamine hydrochloride (PFBHA) is a common choice.[1]

  • For HPLC-UV analysis and general screening: 2,4-Dinitrophenylhydrazine (DNPH) is a widely used reagent that allows for detection by UV absorbance.[1]

Question: How can I enrich my sample for low-abundance aldehyde-modified peptides?

Answer: Enrichment is critical when dealing with low-stoichiometry modifications. A powerful strategy involves chemical tagging followed by affinity purification.[6] This targeted approach allows for the unambiguous identification of modified peptides.[6]

  • Chemical Tagging: Use a probe that reacts specifically with aldehydes, such as a biotinylated hydroxylamine derivative (e.g., Aldehyde Reactive Probe, ARP).[6]

  • Proteolysis: Digest the protein sample into peptides using an enzyme like trypsin.[6]

  • Affinity Capture: Use streptavidin-coated beads to capture the biotin-tagged peptides.

  • Elution & Analysis: Release the captured peptides and analyze them by LC-MS/MS.[6]

A visual workflow for this process is provided below.

EnrichmentWorkflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis node_process node_process node_reagent node_reagent node_result node_result Protein Protein with Aldehyde Modification TaggedProtein Tagged Protein Protein->TaggedProtein Add Aldehyde Reactive Probe Peptides Digested Peptides TaggedProtein->Peptides Proteolysis (e.g., Trypsin) Captured Capture on Beads Peptides->Captured Affinity Capture (e.g., Streptavidin) Eluted Elute Modified Peptides Captured->Eluted LCMS LC-MS/MS Analysis Eluted->LCMS

Caption: Workflow for the enrichment of aldehyde-modified peptides.

Section 2: Mass Spectrometry & Data Interpretation

Question: I see unexpected mass shifts in my data. What are the common adducts or modifications I should look for?

Answer: Identifying the correct mass shift is fundamental to characterizing the modification. Aldehyde modifications can result in various mass additions depending on the reaction (e.g., Schiff base formation, Michael addition) and subsequent sample handling (e.g., reduction).

Aldehyde/ReagentReaction TypeMass Shift (Δm) on Lysine (B10760008)Mass Shift (Δm) on CysteineNotes
FormaldehydeSchiff Base (unstable)+12 Da-Often forms a stable methylene (B1212753) bridge (+12 Da) between two residues.[8][9]
FormaldehydeReduced Schiff Base+14 Da-Stabilized with a reducing agent.
AcroleinMichael Addition-+56 DaA common product of lipid peroxidation.[7]
PentanalReduced Schiff Base+70 Da-Corresponds to a reduced Schiff's base (-H₂O + 2H).[7]
4-HNEMichael Addition+156 Da+156 Da4-hydroxy-2-nonenal is a key lipid peroxidation product.[6]
Sodium AdductIon Adduct+22 Da+22 DaA common adduct seen in MS, replacing H⁺.[10]
Potassium AdductIon Adduct+38 Da+38 DaAnother common salt adduct.[10]

Table values are monoisotopic masses.

Question: How can I confidently identify the specific amino acid residue that is modified?

Answer: Localization of the modification site requires careful analysis of tandem mass spectrometry (MS/MS) fragmentation data.

  • Manual Validation: Software like MASCOT can suggest potential modification sites, but manual inspection of the MS/MS spectrum is crucial for confirmation.[7] Look for the series of b- and y-ions that bracket the proposed modified residue. A mass shift corresponding to the modification should be observed on the fragment ions containing that residue.

  • Diagnostic Ions: Some modifications produce characteristic "reporter" or "diagnostic" ions in the low m/z range of the MS/MS spectrum.[7] These ions can be used in targeted MS approaches like precursor ion scanning to specifically look for peptides carrying the modification.[7]

  • Fragmentation Method: The fragmentation method used can impact the data. Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) are common, but electron-transfer dissociation (ETD) can be advantageous for highly charged peptides or labile modifications, preserving the modification on the peptide backbone.[11]

Question: The fragmentation spectrum of my aldehyde-modified peptide is complex and difficult to interpret. What are the typical fragmentation patterns?

Answer: Aldehydes exhibit characteristic fragmentation behaviors that can help in spectral interpretation.

  • α-Cleavage: This is a predominant fragmentation mode for aldehydes.[12][13] It involves the cleavage of the bond adjacent to the carbonyl group, which can result in the loss of a hydrogen radical (M-1) or the entire formyl group (M-29 for -CHO).[12][14]

  • McLafferty Rearrangement: In aldehydes with a sufficiently long alkyl chain, a characteristic rearrangement can occur, leading to a neutral loss and the formation of a radical cation at m/z = 44 (or higher, depending on substitution).[13][15]

  • Neutral Losses: Straight-chain aldehydes can exhibit losses of water (M-18) or ethylene (B1197577) (M-28).[13]

The diagram below illustrates the primary fragmentation pathways for a generic peptide aldehyde.

FragmentationPathways cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement node_precursor node_precursor node_fragment node_fragment node_pathway node_pathway Precursor Peptide-CHO (Precursor Ion M+) M_minus_1 [M-1]+ Precursor->M_minus_1 Loss of H• M_minus_29 [M-29]+ Precursor->M_minus_29 Loss of •CHO McLafferty_Fragment Fragment Ion (e.g., m/z 44) Precursor->McLafferty_Fragment Requires γ-hydrogen Neutral_Loss Neutral Alkene McLafferty_Fragment->Neutral_Loss Co-product

Caption: Common MS fragmentation pathways for aliphatic aldehydes.

Key Experimental Protocols

Protocol 1: General Sample Preparation for MS Analysis

This protocol outlines the basic steps for preparing protein samples for mass spectrometry. Care should be taken to avoid contamination from detergents, salts, and keratins.[4][5][16]

  • Protein Extraction & Reduction:

    • Extract proteins from your sample using a buffer free of non-volatile detergents.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 50°C.[5]

  • Alkylation:

    • Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 50 mM and incubating for 20-30 minutes at room temperature in the dark.[5]

    • Quench excess iodoacetamide by adding DTT.[5]

  • Protein Digestion:

    • Perform buffer exchange to an appropriate digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Add a protease, such as trypsin, at a ratio of 1:50 (enzyme:protein, w/w) and incubate overnight at 37°C.[17]

  • Peptide Desalting and Cleanup:

    • Stop the digestion by adding formic acid or TFA (to ~0.1%).

    • Use a C18 solid-phase extraction (SPE) column or tip to desalt and concentrate the peptides.[5]

    • Elute the peptides using a solution of 50% acetonitrile (B52724) with 0.1% formic acid (for LC-ESI-MS) or 0.1% TFA (for MALDI-TOF-MS).[5]

    • Dry the eluted peptides in a vacuum centrifuge.[18]

Protocol 2: Reductive Stabilization of Aldehyde-Protein Adducts

This protocol is for stabilizing Schiff base adducts formed between aldehydes and protein lysine residues.

  • Adduct Formation:

    • Incubate your model protein (e.g., lysozyme (B549824) or human serum albumin) with the target aldehyde (e.g., acrolein or pentanal) under appropriate buffer and temperature conditions to allow for adduct formation.[7]

  • Reduction/Stabilization:

    • Add a reducing agent to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) are commonly used.[7]

    • Incubate to allow for the reduction of the Schiff base to a stable secondary amine linkage.

  • Removal of Excess Reagents:

    • Remove excess aldehyde and reducing agent by dialysis or using a desalting column appropriate for proteins.

  • Downstream Analysis:

    • The stabilized protein can now be processed for intact mass analysis or digested for peptide mapping as described in Protocol 1.

References

Technical Support Center: Prevention of Peptide Aldehyde Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of peptide aldehydes. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is peptide aldehyde oxidation and why is it a concern?

A1: Peptide aldehyde oxidation is a chemical degradation process where the aldehyde group (-CHO) at the C-terminus of a peptide is converted into a carboxylic acid group (-COOH). Additionally, certain amino acid residues within the peptide sequence, such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Histidine (His), and Tyrosine (Tyr), are susceptible to oxidation.[][2] This modification can lead to a loss of biological activity, altered peptide structure, and the formation of impurities, all of which can compromise experimental results and the therapeutic efficacy of peptide-based drugs.

Q2: Which amino acid residues are most prone to oxidation in a peptide aldehyde?

A2: Besides the C-terminal aldehyde, the following amino acid residues are particularly susceptible to oxidation:

  • Methionine (Met): Oxidizes to form methionine sulfoxide.

  • Cysteine (Cys): Can be oxidized to form disulfide bonds (cystine), sulfenic acid, sulfinic acid, or sulfonic acid.

  • Tryptophan (Trp): The indole (B1671886) side chain is susceptible to oxidation.

  • Histidine (His): The imidazole (B134444) ring can be oxidized.

  • Tyrosine (Tyr): The phenolic side chain can be oxidized.[][2]

Q3: What are the primary factors that promote the oxidation of peptide aldehydes?

A3: Several environmental factors can accelerate the oxidation of peptide aldehydes:

  • Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidation.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[]

  • Light: Exposure to light, particularly UV light, can catalyze oxidative processes.

  • Moisture: The presence of water can facilitate oxidation reactions.

  • pH of the Solution: While a slightly acidic pH (5-6) is generally recommended for peptide stability, extreme pH values can promote degradation pathways, including oxidation.[3]

  • Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation.

Troubleshooting Guides

Issue 1: My peptide aldehyde shows a loss of activity over time, and I suspect oxidation.

  • Possible Cause: The C-terminal aldehyde or susceptible amino acid residues have been oxidized.

  • Troubleshooting Steps:

    • Analytical Confirmation:

      • Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to check the purity of your peptide sample. Oxidation often results in the appearance of new, more polar peaks.

      • Employ Mass Spectrometry (MS) to identify the mass of the peptide. An increase in mass by 16 Da per oxidation event (addition of an oxygen atom) is a strong indicator of oxidation.[4]

    • Review Storage and Handling Procedures:

      • Lyophilized Peptides: Ensure they are stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[5] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[6]

      • Peptides in Solution: If you must store peptides in solution, use deoxygenated buffers with a slightly acidic pH (5-6).[3] Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6] For long-term storage, freezing at -80°C is recommended.[5]

    • Implement Preventative Measures:

      • Inert Atmosphere: After weighing out the lyophilized peptide, purge the vial with an inert gas like argon or nitrogen before re-sealing to displace oxygen.[7]

      • Use of Antioxidants: For peptide solutions, consider adding an antioxidant. Ensure the chosen antioxidant is compatible with your experimental assay.

Issue 2: I observe a new peak in my HPLC chromatogram after dissolving my peptide aldehyde.

  • Possible Cause: The peptide aldehyde has oxidized upon dissolution.

  • Troubleshooting Steps:

    • Solvent and Buffer Preparation:

      • Use high-purity, degassed solvents and buffers. Buffers can be deoxygenated by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.

    • Antioxidant Addition:

      • Incorporate an antioxidant into your buffer system. The choice and concentration of the antioxidant should be optimized for your specific peptide and assay.

    • Minimize Exposure to Air:

      • Prepare the solution promptly after weighing the lyophilized peptide.

      • Keep the solution on ice to slow down the reaction rate.

      • If possible, perform the dissolution in a glove box under an inert atmosphere.

Data on Prevention Strategies

While specific quantitative data comparing the efficacy of different antioxidants for a wide range of peptide aldehydes is limited in the literature, the following table summarizes general strategies and their effectiveness.

Prevention StrategyEffectivenessKey Considerations
Low-Temperature Storage High-20°C for short-term, -80°C for long-term storage of lyophilized peptides.[5]
Inert Atmosphere HighPurging with argon or nitrogen displaces oxygen, significantly reducing oxidation.[7]
Protection from Light Moderate to HighUse of amber vials or wrapping vials in foil prevents photo-oxidation.[7]
Deoxygenated Buffers Moderate to HighReduces the amount of dissolved oxygen available for reaction.
Slightly Acidic pH (5-6) ModerateOptimizes stability for many peptides by minimizing various degradation pathways.[3]
Use of Antioxidants Moderate to HighEffectiveness is dependent on the antioxidant, its concentration, and the specific peptide.
Use of Protecting Groups High (during synthesis)Acetal or thioacetal groups can protect the aldehyde functionality during synthesis.[8]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Peptide Aldehyde Solution

  • Materials:

    • Lyophilized peptide aldehyde

    • High-purity water (e.g., Milli-Q)

    • Buffer components (e.g., phosphate, acetate)

    • Inert gas (argon or nitrogen)

    • Sterile, amber vials

  • Procedure:

    • Allow the lyophilized peptide aldehyde vial to equilibrate to room temperature in a desiccator.

    • Prepare the desired buffer solution (e.g., 50 mM sodium phosphate, pH 6.0).

    • Degas the buffer by sparging with argon or nitrogen for at least 15-20 minutes.

    • Weigh the required amount of lyophilized peptide in a sterile vial.

    • Add the deoxygenated buffer to the peptide to achieve the desired concentration. Gently swirl to dissolve. Avoid vigorous shaking or vortexing.

    • If necessary, purge the headspace of the vial with inert gas before sealing.

    • If not for immediate use, prepare single-use aliquots in amber vials, purge with inert gas, and store at -80°C.

Visualizing the Workflow for Preventing Peptide Aldehyde Oxidation

Oxidation_Prevention_Workflow Workflow for Preventing Peptide Aldehyde Oxidation start Start: Lyophilized Peptide Aldehyde storage Storage Conditions start->storage -20°C to -80°C Inert Atmosphere Light Protection handling Handling Procedures start->handling Equilibrate to RT in Desiccator storage->handling dissolution Dissolution in Deoxygenated Buffer (pH 5-6) handling->dissolution antioxidants Add Antioxidants (Optional) dissolution->antioxidants analysis Analytical QC (HPLC, MS) dissolution->analysis antioxidants->analysis use Experimental Use analysis->use Purity Confirmed troubleshoot Troubleshooting: Signs of Oxidation? use->troubleshoot troubleshoot->use No, Continue review Review & Optimize Storage/Handling/Dissolution troubleshoot->review Yes review->storage review->handling review->dissolution

Caption: Workflow for the prevention and troubleshooting of peptide aldehyde oxidation.

References

Validation & Comparative

A Tale of Two Lysines: A Comparative Guide to Fmoc-Lys(Boc)-OH and the Elusive Fmoc-Lys(amino aldehyde)-Boc in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of functionalized amino acids is a cornerstone of modern peptide science. Among these, protected lysine (B10760008) derivatives are indispensable for a myriad of applications, from constructing complex peptide architectures to developing targeted therapeutics. This guide provides a detailed comparison between the workhorse of solid-phase peptide synthesis (SPPS), Fmoc-Lys(Boc)-OH, and the functionally distinct, albeit less common, Fmoc-Lys(amino aldehyde)-Boc.

While Fmoc-Lys(Boc)-OH is a commercially ubiquitous and extensively documented reagent, this compound represents a more specialized chemical entity. It is not typically available as a stable, off-the-shelf building block due to the inherent reactivity of the aldehyde group. Instead, the amino aldehyde functionality is often generated in situ or from a protected precursor. This guide, therefore, compares the direct applications of the ε-amino group of lysine, as introduced by Fmoc-Lys(Boc)-OH, with the unique chemical biology applications enabled by the introduction of an aldehyde group at the same position.

Chemical Structures and Properties

A fundamental understanding of the chemical structures of these two lysine derivatives is crucial to appreciating their divergent applications.

Fmoc-Lys(Boc)-OH is a derivative of the amino acid lysine with two critical protecting groups.[1][2][3] The α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, which is central to the Fmoc-SPPS strategy.[4][5][6] The ε-amino group on the side chain is protected by the acid-labile tert-Butoxycarbonyl (Boc) group.[1][2][3] This orthogonal protection scheme allows for the selective deprotection of the α-amino group for peptide chain elongation while the side chain remains protected until final cleavage.[7][8]

This compound , as a conceptual building block, would also feature the Fmoc-protected α-amino group. However, the side chain would terminate in a reactive aldehyde functional group. Due to the aldehyde's susceptibility to oxidation and nucleophilic attack, it is often masked during synthesis, for example, as an acetal (B89532) or a diol, and then unmasked at the desired stage.[1][9] This derivative is noted to be sensitive to acid and heat.[9]

FeatureFmoc-Lys(Boc)-OHThis compound
Molecular Formula C26H32N2O6C26H30N2O5 (unprotected aldehyde)
Molecular Weight 468.54 g/mol 450.53 g/mol (unprotected aldehyde)
α-Amino Protection Fmoc (Base-labile)Fmoc (Base-labile)
ε-Side Chain Group Boc-protected amine (Acid-labile)Aldehyde (or a protected precursor)
Key Reactivity Nucleophilic ε-amino group after deprotectionElectrophilic aldehyde group
Stability High stability under standard SPPS conditionsSensitive to acid and heat; prone to oxidation
Commercial Availability Widely available from numerous suppliersNot commonly available as a stable building block

Core Applications: A Functional Comparison

The distinct functionalities of the ε-amino group and the ε-aldehyde group dictate their primary applications in peptide and protein chemistry.

Fmoc-Lys(Boc)-OH: The Versatile Workhorse

The deprotected ε-amino group of lysine, introduced via Fmoc-Lys(Boc)-OH, is a nucleophilic handle that serves a multitude of purposes:

  • Peptide Synthesis: It is the standard building block for incorporating lysine into peptide sequences during Fmoc-based SPPS.[1] Lysine's positive charge at physiological pH is crucial for protein structure and function, particularly in protein-protein interactions.[1]

  • Bioconjugation: The primary amine of the lysine side chain is a common site for the attachment of various molecules, including fluorescent dyes, biotin, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for the creation of peptide-drug conjugates (PDCs).[1][10][11]

  • Branched and Cyclic Peptides: The ε-amino group can serve as a branching point for the synthesis of multi-valent peptides or as a site for intramolecular cyclization to enhance peptide stability and activity.

  • Therapeutic Peptides: Lysine-rich peptides are often employed in the development of antimicrobial peptides and peptide-based vaccines.[1]

This compound: The Chemoselective Specialist

The introduction of an aldehyde group onto the lysine side chain provides a powerful tool for highly specific chemical reactions, often termed "chemoselective ligation."

  • Chemoselective Ligation: Aldehydes react selectively with specific nucleophiles, such as hydrazines and alkoxyamines, to form stable hydrazone and oxime linkages, respectively.[1][2] This allows for the precise and directed conjugation of peptides to other molecules, even in the presence of other nucleophilic groups like amines and thiols, without the need for protecting groups.[12][13]

  • Protein Engineering and Synthesis: Peptide aldehydes are instrumental in native chemical ligation (NCL) and other protein synthesis strategies, enabling the construction of large proteins from smaller peptide fragments.[2][12][13]

  • Protease Inhibitors: The aldehyde functionality can act as a transition-state analog, making peptide aldehydes potent inhibitors of various proteases, which is a significant area of interest in drug discovery.[14][]

  • Biomaterial Functionalization: Peptides containing aldehyde groups can be used to functionalize biomaterials and scaffolds for tissue engineering applications.[5]

Experimental Workflows and Protocols

The experimental workflows for utilizing these two lysine derivatives differ significantly, primarily due to the nature and stability of their respective side chains.

Standard Fmoc-SPPS with Fmoc-Lys(Boc)-OH

The incorporation of Fmoc-Lys(Boc)-OH follows the standard, well-established protocols for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Incorporation of Fmoc-Lys(Boc)-OH

  • Resin Swelling: The solid support (e.g., Rink amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with a 20% solution of piperidine (B6355638) in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.

  • Coupling: Fmoc-Lys(Boc)-OH is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed to completion.

  • Washing: The resin is washed again with DMF to remove unreacted reagents.

  • Repeat: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the Boc side-chain protecting group is simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Workflow for standard Fmoc-SPPS using Fmoc-Lys(Boc)-OH.

Synthesis and Use of Peptides with Lysine Side-Chain Aldehydes

As this compound is not a standard reagent, the introduction of a side-chain aldehyde on lysine typically involves a multi-step process where a precursor is incorporated during SPPS, followed by post-synthetic modification.

Experimental Protocol: Generation of a Lysine Side-Chain Aldehyde

  • Incorporate a Precursor: During Fmoc-SPPS, a lysine derivative with a protected aldehyde precursor, such as a diol or an acetal, is incorporated into the peptide sequence.

  • Peptide Synthesis and Cleavage: The peptide is synthesized and cleaved from the resin, with the aldehyde precursor remaining intact.

  • Purification: The crude peptide containing the masked aldehyde is purified by reverse-phase HPLC.

  • Unmasking the Aldehyde: The purified peptide is treated with a mild oxidizing agent, such as sodium periodate, to cleave the diol and generate the aldehyde.[1]

  • Chemoselective Ligation: The resulting peptide aldehyde can then be used in chemoselective ligation reactions, for example, by reacting with a molecule containing a hydrazine (B178648) or alkoxyamine moiety.

Workflow for generating and using a lysine side-chain aldehyde.

Concluding Remarks

Fmoc-Lys(Boc)-OH remains the undisputed standard for the routine incorporation of lysine into peptides, offering a robust and versatile platform for a wide range of applications that leverage the nucleophilicity of the ε-amino group. Its stability, ease of use, and extensive documentation make it an essential tool for peptide chemists.

The concept of an "this compound" building block opens the door to the powerful world of chemoselective ligation. While not a standard off-the-shelf reagent, the generation of a lysine side-chain aldehyde provides a sophisticated method for site-specific conjugation, protein engineering, and the development of targeted therapeutics and protease inhibitors. The choice between these two functional groups ultimately depends on the desired downstream application, with the ε-amino group providing a versatile nucleophilic handle and the ε-aldehyde group offering a highly specific electrophilic target for advanced bioconjugation strategies.

References

A Head-to-Head Battle of Peptide Ligation: Aldehyde Capture Ligation vs. Native Chemical Ligation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of protein synthesis and modification, the ability to chemoselectively ligate peptide fragments is paramount. For researchers in drug development and chemical biology, the choice of ligation strategy can significantly impact the efficiency and success of their synthetic endeavors. Two powerful techniques, Native Chemical Ligation (NCL) and the more recent Aldehyde Capture Ligation (ACL), offer distinct advantages and are often subjects of comparison. This guide provides an objective, data-driven comparison of their performance to aid scientists in selecting the optimal method for their specific research needs.

Executive Summary

Native Chemical Ligation is a well-established and robust method that reliably produces high yields for a wide range of peptide couplings. Its primary limitation lies in the slow reaction rates observed with sterically hindered amino acids. Aldehyde Capture Ligation has emerged as a potent alternative, demonstrating remarkable efficiency in precisely these challenging cases, often with significantly faster reaction times. The choice between NCL and ACL will largely depend on the specific amino acid residues at the ligation junction and the desired reaction kinetics.

Comparative Analysis of Ligation Efficiency

The efficiency of a ligation reaction is a critical factor, encompassing both the yield of the desired product and the reaction time. While NCL is known for its high yields, often approaching quantitative levels, the reaction can be sluggish for sterically demanding couplings.[1][2] In contrast, ACL has been shown to excel in these "difficult" ligations.

A key study directly comparing the two methods for the ligation of a C-terminal proline residue—a notoriously difficult coupling for NCL—highlights the superior efficiency of ACL. While NCL yielded less than 15% of the desired product after 48 hours, ACL achieved over 95% conversion in just 2-4 hours.[3][4] This demonstrates the significant rate acceleration offered by the intramolecular nature of the aldehyde capture mechanism.

Ligation Site (C-terminal residue)Aldehyde Capture Ligation (ACL)Native Chemical Ligation (NCL)Reference
Proline>95% conversion in 2-4 hours<15% yield in >48 hours[3]
Valine>95% conversion in 2-4 hoursSlow ligation rates reported[2][3]
IsoleucineNot explicitly reported, but expected to be efficientSlow ligation rates reported[2]
Alanine, Glycine, Phenylalanine>95% conversion in 2-5 minutesGenerally efficient, but can be slower than ACL[3]

Table 1: Comparison of Ligation Efficiency for Selected C-terminal Amino Acids. This table summarizes the reported reaction times and yields for ACL and NCL at various ligation sites, highlighting the advantages of ACL for sterically hindered residues.

Reaction Mechanisms: A Tale of Two Chemistries

The differing efficiencies of ACL and NCL can be attributed to their distinct reaction mechanisms.

Native Chemical Ligation (NCL) proceeds through a two-step process. First, a reversible transthioesterification occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. This is followed by an irreversible intramolecular S-to-N acyl shift, which forms the native peptide bond.[1][5] The rate-limiting step, particularly for hindered residues, is often the initial transthioesterification.

NCL_Mechanism Peptide1_Thioester Peptide-1-Thioester Thioester_Intermediate Thioester Intermediate Peptide1_Thioester->Thioester_Intermediate Transthioesterification (reversible) Peptide2_Cys Peptide-2-N-Cys Peptide2_Cys->Thioester_Intermediate Ligated_Peptide Ligated Peptide Thioester_Intermediate->Ligated_Peptide S-to-N Acyl Shift (irreversible)

Caption: Mechanism of Native Chemical Ligation (NCL).

Aldehyde Capture Ligation (ACL) utilizes an o-benzaldehyde ester on one peptide fragment to "capture" the N-terminal amine of the other peptide.[3][4] This is achieved through the formation of a transient hemiaminal or imine intermediate, which brings the reactive termini into close proximity, thereby accelerating the subsequent intramolecular acyl transfer to form the amide bond.[3] This intramolecular delivery of the amine to the activated ester circumvents the steric hindrance that can plague the intermolecular reaction in NCL.

ACL_Mechanism Peptide1_Aldehyde Peptide-1-o-benzaldehyde ester Cyclic_Intermediate Cyclic Hemiaminal/ Imine Intermediate Peptide1_Aldehyde->Cyclic_Intermediate Aldehyde Capture (reversible) Peptide2_Amine Peptide-2-N-Amine Peptide2_Amine->Cyclic_Intermediate Ligated_Peptide Ligated Peptide Cyclic_Intermediate->Ligated_Peptide Intramolecular Acyl Transfer

Caption: Mechanism of Aldehyde Capture Ligation (ACL).

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these ligation techniques. Below are representative protocols for both ACL and NCL.

Aldehyde Capture Ligation (ACL) Protocol

This protocol is adapted from the work of Arora and colleagues.[3]

  • Preparation of Peptide Fragments:

    • Synthesize the C-terminal peptide fragment as an o-benzaldehydeselenoester using Fmoc solid-phase peptide synthesis (SPPS).[3]

    • Synthesize the N-terminal peptide fragment with a free N-terminal amine using standard Fmoc SPPS.

  • Ligation Reaction:

    • Dissolve the C-terminal peptide selenoester (1 equivalent) and the N-terminal peptide (2 equivalents) in dimethylformamide (DMF).

    • Add triethylamine (B128534) (Et3N) (2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by LC-MS. For unhindered couplings, the reaction may be complete in minutes. For hindered couplings (e.g., C-terminal Val or Pro), the reaction may require 2-4 hours for >95% conversion.[3]

  • Purification:

    • Upon completion, purify the ligated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Native Chemical Ligation (NCL) Protocol

This protocol is a general procedure based on established NCL methodologies.[6]

  • Preparation of Peptide Fragments:

    • Synthesize the C-terminal peptide fragment as a thioester (e.g., MPAL-activated thioester) using SPPS.

    • Synthesize the N-terminal peptide fragment with an N-terminal cysteine residue using SPPS.

  • Ligation Reaction:

    • Dissolve the peptide fragments in a ligation buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0-8.5) containing 6 M guanidine (B92328) hydrochloride (to aid solubility).

    • Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA) or a combination of benzylmercaptan and thiophenol.[6] The final peptide concentration is typically 1-3 mM.

    • Incubate the reaction mixture at 37°C.

    • Monitor the reaction progress by LC-MS or RP-HPLC. Reaction times can vary from a few hours to over 48 hours depending on the ligation site.

  • Purification:

    • Once the reaction is complete, purify the ligated protein by RP-HPLC.

Experimental_Workflow cluster_ACL Aldehyde Capture Ligation cluster_NCL Native Chemical Ligation ACL_Peptide_Prep Peptide Synthesis (C-term o-benzaldehyde ester, N-term amine) ACL_Ligation Ligation in DMF with Et3N at RT ACL_Peptide_Prep->ACL_Ligation ACL_Purification RP-HPLC Purification ACL_Ligation->ACL_Purification NCL_Peptide_Prep Peptide Synthesis (C-term thioester, N-term Cys) NCL_Ligation Ligation in aqueous buffer with thiol catalyst at 37°C NCL_Peptide_Prep->NCL_Ligation NCL_Purification RP-HPLC Purification NCL_Ligation->NCL_Purification

References

Navigating the Synthesis of Fmoc-Lys(amino aldehyde)-Boc: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and characterization of peptide building blocks are paramount. This guide provides a comparative analysis of Fmoc-Lys(amino aldehyde)-Boc and its common synthetic precursors and byproducts, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy as a key analytical tool. Understanding the distinct NMR signatures of these compounds is crucial for ensuring the purity of the final product and the success of subsequent peptide synthesis.

The synthesis of this compound, a valuable building block in peptide chemistry, typically involves the oxidation of the corresponding primary alcohol, Nα-Fmoc-Nε-Boc-L-lysinol. This process, however, can be accompanied by incomplete reaction or over-oxidation, leading to a mixture of the desired aldehyde, the starting alcohol, and the corresponding carboxylic acid, Fmoc-Lys(Boc)-OH. Distinguishing between these three compounds is critical for quality control.

Comparative ¹H NMR Data

The following table summarizes the key diagnostic ¹H NMR chemical shifts for this compound and its potential impurities. These values are crucial for identifying each species in a reaction mixture.

Compound NameKey Diagnostic Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityNotes
This compound Aldehyde (-CHO)9.5 - 10.0Singlet (s) or Doublet (d)The aldehyde proton is highly deshielded and appears far downfield. Coupling to the α-proton may be observed.
α-CH~4.0 - 4.5Multiplet (m)Shifted downfield compared to the alcohol due to the electron-withdrawing aldehyde group.
Nα-Fmoc-Nε-Boc-L-lysinol Methylene (B1212753) (-CH₂OH)~3.5 - 3.8Multiplet (m)Protons adjacent to the hydroxyl group.
α-CH~3.8 - 4.2Multiplet (m)
Fmoc-Lys(Boc)-OH α-CH~4.1 - 4.4Multiplet (m)The chemical shift is similar to the aldehyde but lacks the characteristic aldehyde proton signal.

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The most telling feature in the ¹H NMR spectrum for the successful synthesis of this compound is the appearance of a signal in the 9.5-10.0 ppm region, corresponding to the aldehyde proton. The absence of the methylene proton signals around 3.5-3.8 ppm (characteristic of the starting alcohol) and the confirmation of the α-CH in the expected region for the aldehyde are also key indicators of a successful conversion.

Experimental Protocol: ¹H NMR Analysis

Objective: To determine the purity of a synthesized batch of this compound and identify the presence of Nα-Fmoc-Nε-Boc-L-lysinol and Fmoc-Lys(Boc)-OH as potential impurities.

Materials:

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent in an NMR tube. Add a small amount of TMS as an internal standard (δ 0.00 ppm).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the range of at least 0-12 ppm to ensure the aldehyde proton is observed.

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all relevant signals, particularly the aldehyde proton signal (if present), the methylene protons of the alcohol (if present), and a well-resolved signal from the Fmoc or Boc protecting groups for normalization.

    • Analyze the chemical shifts and multiplicities of the signals to identify the presence of the desired product and impurities based on the data in the comparison table.

    • Calculate the relative molar ratios of the components based on the integration values to assess the purity of the sample.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the synthetic pathway from Fmoc-Lys(Boc)-OH to this compound and the critical role of NMR analysis in monitoring the reaction progress and final product purity.

G Synthesis and QC Workflow cluster_synthesis Synthesis Pathway cluster_analysis NMR Analysis cluster_impurities Potential Impurities A Fmoc-Lys(Boc)-OH B Nα-Fmoc-Nε-Boc-L-lysinol A->B Reduction NMR2 In-process NMR of Reaction Mixture A->NMR2 C This compound B->C Oxidation NMR1 NMR of Starting Material (B) B->NMR1 B->NMR2 C->NMR2 NMR3 NMR of Final Product (C) C->NMR3 Imp1 Unreacted Alcohol (B) NMR2->Imp1 Identify Imp2 Over-oxidized Acid (A) NMR2->Imp2 Identify NMR3->Imp1 Quantify NMR3->Imp2 Quantify

Caption: Synthetic and analytical workflow for this compound.

By employing rigorous NMR analysis at critical stages of the synthesis, researchers can ensure the high purity of their this compound building block, a prerequisite for the successful and reliable synthesis of complex peptides for research and therapeutic applications.

A Researcher's Guide to Purity Analysis of Synthetic Peptide Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptide aldehydes is paramount for reliable experimental outcomes and therapeutic efficacy. These molecules, characterized by a reactive C-terminal aldehyde group, are potent enzyme inhibitors and valuable tools in biochemical research. However, this reactivity also presents unique challenges in their synthesis, purification, and analysis. This guide provides an objective comparison of key analytical techniques for assessing the purity of synthetic peptide aldehydes, supported by detailed experimental protocols and data interpretation guidelines.

The Challenge of Peptide Aldehyde Purity

Synthetic peptide aldehydes are susceptible to various modifications that can impact their biological activity and safety profile. Common impurities include deletion and truncated sequences arising from incomplete solid-phase peptide synthesis (SPPS), as well as byproducts from the cleavage and deprotection steps.[1][2] The aldehyde functional group itself introduces specific stability concerns, such as oxidation to the corresponding carboxylic acid, racemization of the C-terminal amino acid, and formation of hydrates or cyclic hemiacetals.[3][4] Therefore, a multi-faceted analytical approach employing orthogonal methods is crucial for comprehensive purity assessment.[5]

Comparative Analysis of Analytical Techniques

A combination of chromatographic and spectroscopic methods is essential to obtain a complete purity profile of a synthetic peptide aldehyde. Each technique provides distinct and complementary information.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.[6]- Purity Percentage: Relative quantification of the main peptide peak against impurities.[6]- Detection of hydrophobic and closely related peptidic impurities.[1]- High resolution and sensitivity.- Well-established and reproducible method for peptide analysis.[6]- May not resolve all co-eluting impurities.- Purity is relative to detected peaks.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis.[7][8]- Improved resolution of complex impurity profiles.- Faster analysis times compared to HPLC.- Higher peak capacity and sensitivity than HPLC.- Reduced solvent consumption.- Higher backpressure requires specialized equipment.- Method transfer from HPLC may require optimization.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio (m/z).[9]- Molecular Weight Confirmation: Verifies the identity of the target peptide aldehyde.[7]- Impurity Identification: Characterizes impurities by their mass.[10][11]- Unambiguous identification of the target molecule and its modifications.- High sensitivity for detecting trace-level impurities.[9]- Does not provide quantitative purity information on its own.- Ionization efficiency can vary between peptides and impurities.
Tandem Mass Spectrometry (MS/MS) Fragmentation of selected ions to obtain structural information.- Sequence Verification: Confirms the amino acid sequence of the peptide aldehyde.- Localization of Modifications: Pinpoints the site of modifications or impurities.[10]- Provides detailed structural elucidation of the main peak and impurities.- Requires specialized instrumentation and expertise for data interpretation.
Ion-Exchange Chromatography (IEX) Separation based on the net charge of the molecules.[12][13][14]- Separation of charged species, including isomers and peptides with modifications that alter their charge.- Orthogonal selectivity to RP-HPLC.- High capacity for preparative purification.[14]- Incompatible with MS detection due to the use of non-volatile salts.[15]- Can be more complex to develop methods compared to RP-HPLC.
Capillary Electrophoresis (CE) Separation based on the charge-to-mass ratio in an electric field.[16][17]- High-efficiency separation of charged and polar molecules.- Detection of impurities with different charge states.- Extremely high resolution.- Minimal sample consumption.[18]- Orthogonal to HPLC.[17]- Lower loading capacity compared to HPLC.- Can be less robust for routine quality control.
Quantitative NMR (qNMR) Quantification of molecules based on the integration of NMR signals relative to a certified internal standard.[6][19][20]- Absolute Purity Determination: Provides a direct measure of the mass fraction of the peptide aldehyde.[20]- A primary ratio method that does not require a reference standard of the analyte.- Provides structural information simultaneously.[21]- Lower sensitivity compared to chromatographic methods.- Requires specialized equipment and expertise.[22]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity analysis. The following are representative protocols for the key analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the synthetic peptide aldehyde by separating it from potential impurities based on hydrophobicity.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Reagents:

  • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).

  • Peptide aldehyde sample dissolved in Solvent A.

Procedure:

  • Sample Preparation: Dissolve the peptide aldehyde in Solvent A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Gradient Elution: Run a linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor the elution at 214 nm and 280 nm.

  • Data Analysis: Calculate the purity by dividing the area of the main peak by the total area of all peaks.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the synthetic peptide aldehyde and identify any impurities.

Instrumentation:

  • LC-MS system (UPLC or HPLC coupled to a mass spectrometer, e.g., ESI-QTOF).

  • C18 reversed-phase column.

Reagents:

  • Solvent A: 0.1% (v/v) Formic acid in LC-MS grade water.

  • Solvent B: 0.1% (v/v) Formic acid in LC-MS grade acetonitrile.

  • Peptide aldehyde sample dissolved in Solvent A.

Procedure:

  • Sample Preparation: Prepare the sample as described for RP-HPLC, using formic acid-based solvents.

  • LC Separation: Perform chromatographic separation using a gradient similar to the HPLC protocol.

  • Mass Spectrometry: Set the mass spectrometer to positive ion mode and acquire full scan mass spectra over a relevant m/z range (e.g., 300-2000 m/z).

  • Tandem MS (MS/MS): If available, perform fragmentation of the major peaks to confirm the peptide sequence.

  • Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the eluting species and compare them to the theoretical mass of the target peptide aldehyde and potential impurities.

Forced Degradation Study

Objective: To assess the stability of the peptide aldehyde and identify potential degradation products.[23][24][25][26][27]

Procedure:

  • Stress Conditions: Subject the peptide aldehyde solution (e.g., 1 mg/mL in water or a suitable buffer) to various stress conditions, including:

    • Acidic: 0.1 M HCl at 40°C for 24 hours.

    • Basic: 0.1 M NaOH at 40°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 60°C for 48 hours.

    • Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by RP-HPLC and LC-MS to identify and quantify the degradation products.

Visualizing Workflows and Pathways

Experimental Workflow for Purity Analysis

The following diagram illustrates a comprehensive workflow for the purity analysis of a synthetic peptide aldehyde, emphasizing the use of orthogonal methods.

G cluster_synthesis Peptide Aldehyde Synthesis & Purification cluster_analysis Purity Analysis cluster_stability Stability Assessment synthesis Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage & Deprotection synthesis->cleavage purification Preparative RP-HPLC cleavage->purification rphplc RP-HPLC (Purity Assessment) purification->rphplc Orthogonal Methods lcms LC-MS (Identity Confirmation) purification->lcms qnmr qNMR (Absolute Quantification) purification->qnmr forced_degradation Forced Degradation Studies purification->forced_degradation final_report Comprehensive Purity Report rphplc->final_report msms MS/MS (Sequence Verification) lcms->msms msms->final_report qnmr->final_report stability_lcms LC-MS Analysis of Degradants forced_degradation->stability_lcms stability_lcms->final_report

Comprehensive workflow for purity analysis.

Signaling Pathway: Protease Inhibition by a Peptide Aldehyde

Peptide aldehydes are well-known inhibitors of various proteases, such as caspases and calpains, which play crucial roles in apoptosis and other cellular signaling pathways.[28][29][30] The aldehyde warhead forms a reversible covalent bond with the catalytic cysteine residue in the active site of the protease, thereby inhibiting its function.[31][32]

G cluster_pathway Apoptotic Signaling Pathway apoptotic_stimulus Apoptotic Stimulus (e.g., DNA damage, growth factor withdrawal) initiator_caspase Initiator Caspase (e.g., Caspase-9) apoptotic_stimulus->initiator_caspase executioner_caspase Executioner Caspase (e.g., Caspase-3) initiator_caspase->executioner_caspase substrate_cleavage Cleavage of Cellular Substrates executioner_caspase->substrate_cleavage apoptosis Apoptosis substrate_cleavage->apoptosis peptide_aldehyde Synthetic Peptide Aldehyde Inhibitor peptide_aldehyde->executioner_caspase Inhibition

Inhibition of caspase-mediated apoptosis.

Conclusion

The purity analysis of synthetic peptide aldehydes requires a rigorous and multi-pronged approach to ensure the quality and reliability of these important research tools and potential therapeutics. By employing a combination of high-resolution chromatographic techniques, mass spectrometry, and other orthogonal methods, researchers can confidently characterize their peptide aldehydes and obtain a comprehensive understanding of their purity profile. The detailed protocols and workflows provided in this guide serve as a valuable resource for establishing robust analytical strategies for these challenging yet rewarding molecules.

References

A Comparative Guide to the Stability of Peptide Aldehyde Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an aldehyde functionality into a peptide is a powerful tool in drug discovery and chemical biology, enabling the formation of reversible covalent inhibitors, bioconjugation, and the synthesis of complex peptide architectures. The success of these strategies hinges on the judicious choice of a protecting group for the highly reactive aldehyde moiety. This guide provides an objective comparison of the stability of common peptide aldehyde protecting groups—acetals, thiazolidines, oximes, and dithianes—supported by available experimental context and detailed hypothetical protocols for stability assessment.

Data Presentation: Stability Comparison

The following table summarizes the stability of different peptide aldehyde protecting groups under various conditions commonly encountered in peptide synthesis and manipulation. The stability is categorized as High, Moderate, or Low based on literature descriptions. For a direct quantitative comparison, standardized kinetic studies would be required.

Protecting GroupStructureStability to Strong Acid (e.g., TFA)Stability to Weak Acid (e.g., AcOH)Stability to Base (e.g., Piperidine)Orthogonality to Fmoc/Boc SPPSCleavage Conditions
Dimethyl Acetal -CH(OCH₃)₂Low to Moderate[1]Moderate to HighHigh[2]CompatibleMild to strong aqueous acid (e.g., TFA, HCl)[1]
Thiazolidine CyclicHighHighHighCompatibleSilver ions (e.g., AgNO₃), mild acid (slowly)[3]
Oxime -CH=N-ORHighHighHighCompatibleHydrolysis under acidic conditions with a catalyst, transoximation[3]
Dithiane CyclicHighHighHighCompatibleOxidative cleavage (e.g., NBS, Hg(II) salts)[4]

Experimental Protocols

To quantitatively assess the stability of these protecting groups, a standardized experimental protocol is essential. Below are detailed methodologies for conducting such stability assays.

General Protocol for Stability Assessment of a Protected Peptide Aldehyde

This protocol describes a general method to evaluate the stability of a protected peptide aldehyde under specific chemical conditions, followed by analysis using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • Protected peptide aldehyde (e.g., Ac-Phe-Gly-Ala(CHO-Protected)-NH₂)

  • Reagents for stability testing:

    • Acidic Conditions: 95% Trifluoroacetic acid (TFA) in water, 1 M Hydrochloric acid (HCl), 50% Acetic acid in water.

    • Basic Conditions: 20% Piperidine in Dimethylformamide (DMF).

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • TFA (for mobile phase)

  • Quenching solution (e.g., pyridine (B92270) or a suitable buffer to neutralize the reaction)

  • HPLC system with a C18 column

  • LC-MS system for product verification

2. Experimental Procedure:

  • Sample Preparation: Prepare a stock solution of the protected peptide aldehyde in a suitable solvent (e.g., DMF or water) at a concentration of 1 mg/mL.

  • Reaction Setup:

    • In separate microcentrifuge tubes, add 100 µL of the peptide stock solution.

    • To each tube, add 900 µL of the respective test reagent (e.g., 95% TFA, 20% piperidine/DMF).

    • Incubate the reactions at room temperature.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr), withdraw a 50 µL aliquot from each reaction tube.

    • Immediately quench the reaction by adding the aliquot to a tube containing 450 µL of a suitable quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: A typical gradient would be 5-95% B over 30 minutes.

    • Detection: Monitor the absorbance at 214 nm and 280 nm.

    • Quantification: Determine the percentage of the remaining protected peptide and the formed deprotected peptide aldehyde by integrating the respective peak areas in the chromatogram.

  • Data Analysis:

    • Plot the percentage of the remaining protected peptide against time for each condition.

    • Calculate the half-life (t₁/₂) of the protecting group under each condition.

Protocol for Monitoring Deprotection using LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of the deprotected peptide aldehyde and any side products.

  • Follow the "General Protocol for Stability Assessment" for sample preparation and reaction setup.

  • At each time point, inject the quenched sample into an LC-MS system.

  • The LC conditions can be similar to the HPLC protocol.

  • The mass spectrometer should be set to scan for the expected mass of the protected peptide, the deprotected peptide aldehyde, and any potential side products (e.g., hydrated aldehyde).

  • The extracted ion chromatograms for each species can be used to monitor the progress of the deprotection reaction.

Mandatory Visualization

Logical Relationship of Protecting Group Stability and Cleavage

G Protecting Group Stability & Cleavage Pathway cluster_stable High Stability cluster_cleavage Cleavage Conditions Thiazolidine Thiazolidine Silver Ions Silver Ions Thiazolidine->Silver Ions Cleaved by Oxime Oxime Mild Acid Mild Acid Oxime->Mild Acid Cleaved by (slowly) Dithiane Dithiane Oxidative Cleavage Oxidative Cleavage Dithiane->Oxidative Cleavage Cleaved by Dimethyl Acetal (Weak Acid) Dimethyl Acetal (Weak Acid) Dimethyl Acetal (Weak Acid)->Mild Acid Cleaved by Dimethyl Acetal (Strong Acid) Dimethyl Acetal (Strong Acid) Strong Acid Strong Acid Dimethyl Acetal (Strong Acid)->Strong Acid Cleaved by

Caption: Stability of peptide aldehyde protecting groups and their respective cleavage reagents.

Experimental Workflow for Stability Assessment

G Workflow for Protecting Group Stability Assay start Start: Protected Peptide Aldehyde reagents Incubate with Test Reagents (Acid, Base, etc.) start->reagents sampling Time-Point Sampling reagents->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis (Quantify Remaining Protected Peptide) quench->hplc lcms LC-MS Analysis (Confirm Product Identity) quench->lcms data Data Analysis (Calculate Half-life) hplc->data lcms->data end End: Comparative Stability Data data->end

Caption: Experimental workflow for determining the stability of peptide aldehyde protecting groups.

References

A Comparative Guide to the Kinetic Analysis of Oxime Bond Formation with Peptide Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency and kinetics of bioconjugation reactions are paramount. Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, stands out as a robust method for forming stable covalent bonds under mild, aqueous conditions. This guide provides a comparative analysis of the kinetics of oxime bond formation with peptide aldehydes, offering a side-by-side look at its performance against other alternatives, supported by experimental data.

The formation of an oxime bond is a chemoselective process, meaning the reacting functional groups are specific to each other and do not cross-react with other functionalities present in complex biological molecules like peptides and proteins.[1][2][3] This reaction is typically fastest at a pH of approximately 4.5; however, many biological applications necessitate performing the ligation under physiological conditions (pH ~7.4), where the reaction rate can be slow.[4] To address this, various catalytic systems have been developed to accelerate the reaction at neutral pH.[4][5][6]

Comparative Kinetic Data

The rate of oxime bond formation is significantly influenced by the reaction conditions, particularly the presence of catalysts. Aniline (B41778) and its derivatives have been shown to be effective nucleophilic catalysts, capable of increasing the reaction rate by up to 40-fold at neutral pH.[4][5][6] The tables below summarize the second-order rate constants for oxime formation with peptide aldehydes under different catalytic conditions and compare them with alternative ligation chemistries.

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference(s)
Aminooxyacetyl-peptide + BenzaldehydeAniline (100 mM)7.08.2 ± 1.0[1][2]
Aminooxy-dansyl + Citral (conjugated aldehyde)Aniline (50 mM)7.548.9[7]
Aminooxy-dansyl + Citral (conjugated aldehyde)m-Phenylenediamine (B132917) (50 mM)7.578.2[7]
Aminooxy-dansyl + 2-Pentanone (ketone)Aniline (100 mM)7.50.082[7][8]
Aminooxy-dansyl + 2-Pentanone (ketone)m-Phenylenediamine (100 mM)7.50.20[7]
Aldehyde-functionalized GFP + Aminooxy-dansylAniline (100 mM)7.0Varies with catalyst concentration[8]
Aldehyde-functionalized GFP + Aminooxy-dansylm-Phenylenediamine (varying)7.0Varies with catalyst concentration[8]

Table 1: Kinetic Data for Oxime Bond Formation. This table highlights the significant rate enhancement provided by aniline and m-phenylenediamine catalysts. It also demonstrates the higher reactivity of aldehydes compared to ketones.

Ligation ChemistryTypical Second-Order Rate Constant (k, M⁻¹s⁻¹)Reference(s)
Aniline-Catalyzed Oxime Ligation 10¹ - 10³ [1]
Staudinger Ligation10⁻³ - 10⁰[1][2]
Cu(I)-catalyzed Azide-Alkyne Cycloaddition10⁻³ - 10⁰[1][2]
Strain-promoted Azide-Alkyne Cycloaddition~1
Native Chemical Ligation10⁻³ - 10⁰[1][2]
Hydrazone Ligation10¹ - 10³ (with aniline catalysis)[1]

Table 2: Comparison of Oxime Ligation with Other Bioorthogonal Reactions. Aniline-catalyzed oxime ligation demonstrates competitive reaction rates compared to other widely used bioconjugation methods.

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the mechanism of oxime bond formation, the catalytic cycle of aniline, and a general workflow for kinetic analysis.

OximeFormation Reactants Peptide-Aldehyde + Aminooxy Compound Intermediate Tetrahedral Intermediate (Carbinolamine) Reactants->Intermediate Nucleophilic Attack Product Oxime Bond + H₂O Intermediate->Product Dehydration (Rate-limiting at neutral pH)

Caption: General mechanism of oxime bond formation.

AnilineCatalysis cluster_cycle Aniline Catalytic Cycle Aldehyde Peptide-Aldehyde SchiffBase Protonated Schiff Base (More electrophilic) Aldehyde->SchiffBase + Aniline, - H₂O Aniline Aniline Transimination Transimination SchiffBase->Transimination + Aminooxy Aminooxy Aminooxy Compound Oxime Oxime Product Transimination->Oxime - Aniline

Caption: Aniline-catalyzed mechanism for oxime bond formation.

KineticWorkflow Start Prepare Stock Solutions (Peptide-Aldehyde, Aminooxy Compound, Catalyst, Buffer) Mix Mix Reactants in Buffer (e.g., pH 7.0 Phosphate Buffer) Start->Mix Monitor Monitor Reaction Progress over Time (e.g., RP-HPLC, UV-Vis, Fluorescence) Mix->Monitor Analyze Data Analysis (Fit data to rate equation to determine k_obs) Monitor->Analyze Result Calculate Second-Order Rate Constant (k) Analyze->Result

Caption: Experimental workflow for kinetic analysis of oxime bond formation.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon published findings. Below are representative protocols for the kinetic analysis of oxime bond formation.

General Protocol for Kinetic Analysis by RP-HPLC

This protocol is adapted from studies performing kinetic analysis of oxime and hydrazone ligations.[1]

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the peptide aldehyde in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.0).

    • Prepare a stock solution of the aminooxy-containing compound in the same buffer.

    • Prepare a stock solution of the catalyst (e.g., 200 mM aniline) in the same buffer.

  • Reaction Setup:

    • For a reaction in the presence of a catalyst, combine the buffer, catalyst stock solution, peptide aldehyde stock solution, and aminooxy compound stock solution to achieve the desired final concentrations (e.g., 100 µM reactants, 100 mM aniline).

    • For a control reaction without a catalyst, combine the buffer, peptide aldehyde stock solution, and aminooxy compound stock solution.

    • Initiate the reaction by adding the final reactant and mix thoroughly.

  • Monitoring the Reaction:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding trifluoroacetic acid).

    • Analyze the aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the oxime product at a suitable wavelength (e.g., 220 nm).

  • Data Analysis:

    • Plot the concentration of the product formed over time.

    • Fit the data to a second-order rate equation to determine the observed rate constant (k_obs).

    • The second-order rate constant (k) can be calculated from k_obs.

Protocol for Kinetic Analysis using Fluorescence Spectroscopy

This protocol is based on methods for monitoring oxime ligation with a fluorescently labeled component.[8]

  • Reactant Preparation:

    • Use an aldehyde-functionalized protein (e.g., GFP-aldehyde) and a fluorescent aminooxy compound (e.g., aminooxy-dansyl).

    • Prepare stock solutions of the protein, fluorescent probe, and catalyst in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0).

  • Fluorescence Measurement:

    • In a cuvette, combine the buffer, aldehyde-protein, and fluorescent aminooxy compound.

    • Equilibrate the mixture at the desired temperature (e.g., room temperature).

    • Initiate the reaction by adding the catalyst (e.g., m-phenylenediamine).

    • Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the product (e.g., λex=340 nm, λem=505 nm for the dansyl-oxime product).

  • Kinetic Analysis:

    • Record the fluorescence intensity over time.

    • The initial rate of the reaction can be determined from the linear portion of the fluorescence versus time plot.

    • The observed rate constant (k_obs) can be calculated, and from this, the second-order rate constant (k) can be determined.

Conclusion

The kinetic analysis of oxime bond formation with peptide aldehydes reveals it to be a highly efficient and versatile bioconjugation method. The use of nucleophilic catalysts like aniline and its derivatives significantly accelerates the reaction at physiological pH, making its kinetics comparable to or faster than many other popular ligation chemistries.[1][9] The stability of the resulting oxime bond, coupled with the mild reaction conditions and high chemoselectivity, positions oxime ligation as a powerful tool for researchers in drug development, proteomics, and materials science.[2][3][10] The provided data and protocols offer a solid foundation for designing and implementing experiments involving the kinetic analysis of this important bioorthogonal reaction.

References

A Comparative Guide to Solid-Phase vs. Solution-Phase Synthesis of Peptide Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peptide aldehydes are a critical class of compounds, widely recognized for their therapeutic potential as enzyme inhibitors, particularly for proteases. Their synthesis, however, presents unique challenges, primarily in the stable introduction and maintenance of the reactive C-terminal aldehyde group. The two dominant strategies for their chemical synthesis—Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS)—offer distinct advantages and disadvantages. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.

Quantitative Performance Comparison

The choice between solid-phase and solution-phase synthesis often depends on the desired scale, peptide length, and available resources. The following table summarizes key quantitative metrics for each method.

MetricSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (SPPS)
Typical Scale mg to low-gram scaleGram to multi-kilogram scale
Overall Yield Generally lower, especially for longer peptides, due to multiple steps on-resin.Higher, as intermediates are purified at each step, leading to better overall recovery.
Product Purity Crude product is often a complex mixture requiring extensive HPLC purification.High purity intermediates simplify the purification of the final product.
Synthesis Time Rapid for short to medium peptides (days).Time-consuming due to the need to isolate and purify intermediates (weeks to months).
Ease of Automation Highly amenable to full automation.Difficult to automate; requires significant manual intervention.
Solvent Consumption High, due to repeated washing and coupling steps.Lower overall, but requires a wider variety of solvents for reaction and purification.
Applicability Ideal for preparing a large number of different peptides (libraries) and for long sequences.Preferred for the large-scale manufacturing of a single, often shorter, peptide target.

Conceptual Workflow Overview

The fundamental difference between the two methods lies in the physical state of the peptide chain during synthesis. SPPS immobilizes the growing peptide on a solid resin support, while solution-phase synthesis builds the peptide entirely in a liquid solvent medium.

G cluster_0 Solid-Phase Synthesis (SPPS) cluster_1 Solution-Phase Synthesis (SPPS) a1 1. Anchor C-terminal amino acid to solid resin support a2 2. Deprotection of N-terminus a1->a2 a3 3. Couple next protected amino acid a2->a3 a4 4. Repeat steps 2-3 for all amino acids a3->a4 a5 5. Cleave complete peptide from resin and deprotect a4->a5 a6 6. Final Purification (HPLC) a5->a6 b1 1. Couple two protected amino acids or peptide fragments in solution b2 2. Purify intermediate peptide product b1->b2 b3 3. Selectively deprotect N- or C-terminus b2->b3 b4 4. Repeat steps 1-3 until full peptide is assembled b3->b4 b5 5. Final Deprotection b4->b5 b6 6. Final Purification b5->b6

Caption: High-level comparison of SPPS and SPPS workflows.

Detailed Experimental Protocols

The protocols below provide representative examples for the synthesis of a generic peptide aldehyde using both methods.

Solid-Phase Synthesis of a Peptide Aldehyde

This protocol utilizes a Weinreb amide resin, which serves as a precursor to the C-terminal aldehyde.

Workflow:

G A 1. Swell Weinreb Amide Resin in DCM B 2. Fmoc-Amino Acid Coupling (HBTU/HOBt, DIPEA in DMF) A->B C 3. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) B->C D Repeat Steps 2 & 3 for Peptide Elongation C->D E 4. Final Fmoc Deprotection D->E F 5. Cleavage from Resin (e.g., TFA/TIS/H2O) E->F G 6. Reduction of Weinreb Amide (e.g., LiAlH(OtBu)3) to Aldehyde F->G H 7. HPLC Purification G->H

Caption: SPPS workflow for peptide aldehyde synthesis via a Weinreb amide resin.

Methodology:

  • Resin Preparation: Swell 100 mg of PAL-N(Me)O(Me) (Weinreb amide) resin in dichloromethane (B109758) (DCM) for 1 hour.

  • First Amino Acid Coupling:

    • Dissolve 3 equivalents of the first Fmoc-protected amino acid, 2.9 equivalents of HBTU/HOBt, and 6 equivalents of DIPEA in DMF.

    • Add the coupling solution to the drained resin and agitate for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final deprotection, wash the resin with DCM and dry it under a vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

    • Filter the resin and precipitate the peptide-Weinreb amide in cold diethyl ether.

  • Aldehyde Formation:

    • Dissolve the crude peptide-Weinreb amide in dry THF.

    • Cool the solution to -78°C and add 1.5 equivalents of a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3).

    • Quench the reaction with aqueous KHSO4.

  • Purification: Purify the final peptide aldehyde using reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthesis of a Peptide Aldehyde

This protocol involves the synthesis of a C-terminal amino alcohol, which is later oxidized to the aldehyde.

Workflow:

G A 1. Synthesize C-terminal N-protected Amino Alcohol B 2. Couple with next N-protected Amino Acid (e.g., EDC/HOBt) A->B C 3. Purify Dipeptide Alcohol (e.g., Column Chromatography) B->C D 4. N-terminal Deprotection (e.g., H2/Pd-C for Cbz) C->D E Repeat Steps 2-4 for Peptide Elongation D->E F 5. Purify Fully Assembled Peptide Alcohol E->F G 6. Oxidation to Aldehyde (e.g., Dess-Martin Periodinane) F->G H 7. Final Purification G->H

Caption: Solution-phase workflow via oxidation of a peptide alcohol.

Methodology:

  • Preparation of C-terminal Amino Alcohol:

    • Reduce the carboxylic acid of the C-terminal N-Boc-protected amino acid to an alcohol using a reducing agent like borane-tetrahydrofuran (B86392) complex (BH3·THF).

    • Purify the resulting N-Boc-amino alcohol by column chromatography.

  • Dipeptide Formation:

    • Activate the carboxyl group of the next N-Fmoc-protected amino acid using a coupling agent like EDC/HOBt in DCM.

    • Add the N-Boc-amino alcohol to the activated acid and stir until the reaction is complete (monitored by TLC).

    • Perform a work-up and purify the resulting dipeptide alcohol by column chromatography.

  • N-terminal Deprotection:

    • Selectively remove the N-terminal protecting group. For Fmoc, use piperidine in DMF. For Boc, use TFA in DCM.

    • Neutralize and isolate the deprotected dipeptide.

  • Peptide Elongation: Repeat steps 2 and 3, sequentially adding amino acids to the N-terminus and purifying the intermediate peptide alcohol at each stage.

  • Final Oxidation:

    • Once the full-length peptide alcohol is assembled and purified, dissolve it in dry DCM.

    • Add 1.5-2.0 equivalents of an oxidizing agent like Dess-Martin periodinane (DMP) and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction with a sodium thiosulfate (B1220275) solution.

  • Purification: Perform a final purification of the peptide aldehyde, typically by flash chromatography or crystallization.

Decision Framework: Which Method to Choose?

The selection of a synthesis strategy is a multi-factorial decision. The following diagram outlines a logical approach to choosing the most suitable method based on project goals.

G A Project Goal? B Large-Scale Production (>10g)? A->B Scale C High-Throughput Screening / Library Synthesis? A->C Throughput D Long or Complex Peptide Sequence (>15 aa)? A->D Complexity B->C No E Choose Solution-Phase Synthesis B->E Yes C->D No F Choose Solid-Phase Synthesis C->F Yes D->F No G Consider Hybrid Approach or SPPS D->G Yes

Caption: Decision tree for selecting a peptide aldehyde synthesis method.

Conclusion

Both solid-phase and solution-phase synthesis are powerful and viable methods for producing peptide aldehydes. SPPS offers unparalleled speed and automation for research-scale synthesis and the creation of peptide libraries. Its primary drawbacks are lower yields for long sequences and challenges in purification and scale-up. Conversely, solution-phase synthesis is a more labor-intensive and time-consuming process, but it excels in producing large quantities of highly pure peptide aldehydes, making it the industry standard for GMP manufacturing. The optimal choice ultimately depends on a careful evaluation of the specific peptide target, the required scale, and the overall objectives of the research or

A Comparative Guide to Reducing Agents for Peptide Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Reductive amination is a cornerstone of bioconjugation and peptide chemistry, enabling the covalent attachment of molecules to the N-terminus or lysine (B10760008) side chains of peptides. The choice of reducing agent is critical, directly impacting reaction efficiency, product purity, and the integrity of the peptide itself. This guide provides an objective comparison of four commonly used reducing agents—Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (STAB), 2-Picoline Borane (B79455) (2-PB), and Dimethylamine Borane (DMAB)—supported by experimental data and detailed protocols to inform your selection process.

Comparative Analysis of Reducing Agents

The efficacy of a reducing agent in peptide reductive amination is determined by its selectivity for the intermediate imine/iminium ion over the starting carbonyl group, its stability under the reaction conditions, and its potential to induce side reactions.

Reducing AgentChemical FormulaKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Sodium Cyanoborohydride (NaBH₃CN) NaBH₃CN- High selectivity for imines over carbonyls- Effective in a wide range of solvents, including protic ones[1]- Highly toxic (releases HCN gas in acidic conditions)- Can cause side reactions like epimerization and formation of cyanated byproducts[2][3]pH 6-7, Room Temperature
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃- Non-toxic byproducts- Mild and selective, suitable for one-pot reactions[4]- Moisture sensitive- Less effective in protic solvents like methanol[5]Anhydrous aprotic solvents (DCE, THF), Room Temperature
2-Picoline Borane (2-PB) C₆H₁₀BN- Non-toxic and stable solid- Effective in various solvents, including water- Can be less reactive than borohydrides for some substratespH 5-7, Room Temperature
Dimethylamine Borane (DMAB) C₂H₁₀BN- Stable and easy to handle- Less commonly used for peptides, requiring more optimizationNeutral to slightly basic pH, Room Temperature

Quantitative Performance Data

Reducing AgentSubstrateYield (%)Purity (%)Reaction Time (h)Reference
NaBH₃CN Resin-bound peptides + BenzaldehydeHighHigh4-6[6]
NaBH₃CN Peptides with ketone3-149524[6]
STAB Aldehydes + Primary amines>90High1-2[7]
2-Picoline Borane N-glycans + APTSHigher than NaBH₃CNHighNot specified[8]
DMAB Proteins (alkylation)Not specifiedNot specified2-overnightN/A

Reaction Mechanisms and Workflows

General Mechanism of Reductive Amination

The reductive amination process involves two main steps: the formation of a Schiff base (imine) or an iminium ion, followed by its reduction by the hydride reagent.

ReductiveAmination General Mechanism of Reductive Amination Peptide_Amine Peptide-NH₂ Hemiaminal Hemiaminal Intermediate Peptide_Amine->Hemiaminal Carbonyl R-CHO (Aldehyde) Carbonyl->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine -H₂O Iminium Iminium Ion Imine->Iminium +H⁺ Reduced_Peptide Conjugated Peptide Iminium->Reduced_Peptide H2O H₂O H_plus H⁺ Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Reduced_Peptide Hydride Transfer

Caption: General reaction pathway for peptide reductive amination.

Experimental Workflow for Peptide Labeling

A typical workflow for labeling a peptide via reductive amination involves dissolving the peptide and the carbonyl-containing molecule, adding the reducing agent, allowing the reaction to proceed, and then purifying the final product.

ExperimentalWorkflow Experimental Workflow for Peptide Labeling Start Start Dissolve Dissolve Peptide and Carbonyl Compound in appropriate buffer Start->Dissolve Add_Reducing_Agent Add Reducing Agent Dissolve->Add_Reducing_Agent React Incubate at Room Temperature Add_Reducing_Agent->React Quench Quench Reaction (optional) React->Quench Purify Purify Conjugated Peptide (e.g., HPLC) Quench->Purify Analyze Analyze Product (e.g., LC-MS) Purify->Analyze End End Analyze->End

Caption: A standard workflow for peptide labeling via reductive amination.

Detailed Experimental Protocols

Protocol 1: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is adapted for the N-terminal modification of a peptide in solution.

  • Preparation of Reaction Mixture:

    • Dissolve the peptide (1 equivalent) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).

    • Add the aldehyde or ketone (5-10 equivalents) to the peptide solution.

  • Initiation of Reaction:

    • Add a freshly prepared solution of NaBH₃CN (10-20 equivalents) in the same buffer to the reaction mixture.

  • Incubation:

    • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.

  • Quenching and Purification:

    • Quench the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA) in water.

    • Purify the modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis:

    • Confirm the identity and purity of the product by LC-MS and/or MALDI-TOF mass spectrometry.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is suitable for reactions in aprotic organic solvents.

  • Preparation of Reaction Mixture:

  • Initiation of Reaction:

    • Add STAB (1.5-2 equivalents) to the mixture in one portion.

  • Incubation:

    • Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by flash chromatography or RP-HPLC.

  • Analysis:

    • Characterize the purified product by NMR and mass spectrometry.

Protocol 3: Reductive Amination using 2-Picoline Borane (2-PB)

This protocol highlights the use of a less toxic reducing agent and is amenable to aqueous conditions.

  • Preparation of Reaction Mixture:

    • Dissolve the peptide (1 equivalent) and the carbonyl compound (2-5 equivalents) in a mixture of water and a co-solvent like methanol (B129727) or DMSO.

    • Add acetic acid to adjust the pH to around 5-6.

  • Initiation of Reaction:

    • Add 2-picoline borane (2-5 equivalents) to the reaction mixture.

  • Incubation:

    • Stir the reaction at room temperature for 2-24 hours, monitoring by LC-MS.

  • Purification:

    • Directly purify the reaction mixture by RP-HPLC.

  • Analysis:

    • Analyze the purified peptide conjugate by mass spectrometry.

Potential Side Reactions

Understanding potential side reactions is crucial for optimizing reaction conditions and ensuring the purity of the final product.

SideReactions Potential Side Reactions in Peptide Reductive Amination cluster_NaBH3CN NaBH₃CN cluster_STAB STAB cluster_General General Epimerization Epimerization of chiral centers Cyanation Cyanation of iminium ion or peptide Over_reduction Reduction of sensitive functional groups (rare) Double_alkylation Double alkylation of primary amines Aldol_reaction Aldol condensation of carbonyl compound Peptide Peptide Substrate Peptide->Epimerization Peptide->Cyanation Peptide->Over_reduction Peptide->Double_alkylation Desired_Product Desired Conjugate Peptide->Desired_Product Carbonyl_Compound Carbonyl Compound Carbonyl_Compound->Aldol_reaction

Caption: Common side reactions associated with peptide reductive amination.

Sodium Cyanoborohydride (NaBH₃CN): The primary concern with NaBH₃CN is its toxicity and the potential for cyanide-related side reactions. In acidic conditions, it can release toxic hydrogen cyanide gas. Furthermore, the cyanide ion can act as a nucleophile, leading to the formation of cyanated byproducts[3]. Epimerization of chiral centers adjacent to the reacting amine has also been reported, particularly in solid-phase synthesis[2].

Sodium Triacetoxyborohydride (STAB): STAB is generally considered a cleaner reagent with fewer side reactions. However, its moisture sensitivity requires the use of anhydrous solvents to prevent decomposition and loss of reactivity. In some cases, with highly reactive carbonyls or prolonged reaction times, reduction of other sensitive functional groups in the peptide might occur, though this is less common due to its mild nature.

2-Picoline Borane (2-PB): As a milder reducing agent, 2-picoline borane is less prone to causing unwanted side reactions. The primary consideration is ensuring complete reaction, which may sometimes require longer reaction times or slightly elevated temperatures compared to the more reactive borohydrides.

Dimethylamine Borane (DMAB): Due to its less frequent application in peptide chemistry, the side reaction profile of DMAB is not as well-documented as the other reagents. Potential side reactions could include over-alkylation, similar to other reducing agents.

Conclusion

The selection of a reducing agent for peptide reductive amination is a critical decision that balances reactivity, selectivity, safety, and the specific requirements of the peptide and conjugating molecule.

  • Sodium Cyanoborohydride (NaBH₃CN) remains a widely used and effective reagent due to its high selectivity, but its toxicity necessitates careful handling and consideration of potential cyanide-related side products.

  • Sodium Triacetoxyborohydride (STAB) offers a safer, non-toxic alternative with excellent selectivity, making it a preferred choice for many applications, especially in aprotic solvents.

  • 2-Picoline Borane (2-PB) is an attractive non-toxic and stable option that performs well in a variety of solvents, including water, presenting a green chemistry alternative.

  • Dimethylamine Borane (DMAB) is a viable, stable reagent, though it is less characterized for peptide-specific applications and may require more empirical optimization.

By carefully considering the comparative data, protocols, and potential side reactions presented in this guide, researchers can make an informed decision to select the most appropriate reducing agent to achieve their desired peptide conjugates with high efficiency and purity.

References

Safety Operating Guide

Proper Disposal of Fmoc-Lys(amino aldehyde)-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a procedural overview for the proper disposal of Fmoc-Lys(amino aldehyde)-Boc, ensuring the safety of laboratory personnel and adherence to institutional guidelines.

Safety and Handling Information

While not classified as hazardous, general laboratory precautions should always be observed when handling this compound.

Hazard ClassificationGHS ClassificationPrecautionary Statements
Physical Hazards Not a hazardous substance or mixture.[1]None.
Health Hazards Not a hazardous substance or mixture.[1] Potential for irritation.May be harmful if inhaled or swallowed and may cause skin and eye irritation.[3][4]
Environmental Hazards Not a hazardous substance or mixture.[1]Discharge into the environment must be avoided.[5][6]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.[5]

  • Hand Protection: Handle with gloves.[5][6]

  • Skin and Body Protection: Wear a lab coat. In case of large spills, a full suit may be necessary.[3][4]

  • Respiratory Protection: Use a dust respirator or work in a well-ventilated area.[3][4][5]

Step-by-Step Disposal Protocol

The disposal of this compound should align with standard laboratory procedures for non-hazardous chemical waste.

  • Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure that appropriate PPE is worn, including safety glasses, gloves, and a lab coat.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired solid this compound in a designated and clearly labeled waste container for non-hazardous solid chemical waste. Do not mix with hazardous waste streams.

    • Contaminated Materials: Dispose of any materials that have come into contact with the compound, such as weigh boats, contaminated paper towels, or gloves, in the solid chemical waste container.[1]

    • Solutions: If this compound has been dissolved in a solvent, the disposal method will be dictated by the hazards of the solvent. The solution must be disposed of in the appropriate liquid waste container, following your institution's guidelines for that specific solvent.

  • Labeling and Storage:

    • All waste containers must be clearly and accurately labeled with the full chemical name: "this compound".

    • Keep waste containers closed when not in use and store them in a designated waste accumulation area, away from incompatible materials, particularly acids and sources of heat.

  • Institutional Procedures:

    • Follow your institution's specific procedures for the final disposal of non-hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Solid Waste: Place solid this compound and contaminated materials in a labeled, non-hazardous solid waste container. A->B C Liquid Waste: If in solution, dispose of in a labeled liquid waste container according to solvent disposal guidelines. A->C D Store sealed waste container in a designated waste accumulation area. Avoid heat and acids. B->D C->D E Contact Environmental Health & Safety (EHS) for waste pickup and final disposal. D->E

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Fmoc-Lys(amino aldehyde)-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical guidance for the handling and disposal of Fmoc-Lys(amino aldehyde)-Boc. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Assessment

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation[1][2][3].

  • Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation[1][2].

  • Eye Contact: Can cause serious eye irritation[1].

  • Ingestion: May be harmful if swallowed[1][2][3].

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. The selection of specific PPE should be based on a risk assessment of the planned experimental procedure, considering the quantity of the substance and the potential for exposure.

Body PartRecommended PPESpecifications
Eyes/Face Safety glasses with side-shields or splash gogglesMust conform to EN166 or NIOSH standards[4].
Hands Chemical-resistant glovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact[4].
Body Laboratory coat or full suitWear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[2][4].
Respiratory Dust respirator or self-contained breathing apparatusA dust mask (type N95 or P1) may be sufficient for nuisance levels of dust. For operations with a higher risk of aerosol or dust formation, a self-contained breathing apparatus should be used to avoid inhalation[2][3][5].
Feet Closed-toe shoes or boots---

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps from receiving the compound to its use in an experimental setting.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Post-Experiment Receiving 1. Receiving: - Inspect package for damage. - Verify label information. Storage 2. Storage: - Store in a cool, dry, and well-ventilated place. - Keep container tightly closed. Receiving->Storage Weighing 3. Weighing: - Perform in a designated area with appropriate ventilation (e.g., fume hood). - Avoid dust formation. Reaction 4. Use in Reaction: - Handle with appropriate PPE. - Avoid contact with skin and eyes. Weighing->Reaction Decontamination 5. Decontamination: - Clean work surfaces with appropriate solvent. - Decontaminate reusable equipment. Waste_Segregation 6. Waste Segregation: - Separate contaminated waste from non-contaminated waste. Decontamination->Waste_Segregation cluster_precautions Safety Precautions cluster_outcomes Desired Outcomes Engineering_Controls Engineering Controls (e.g., Fume Hood) Minimize_Exposure Minimize Exposure Engineering_Controls->Minimize_Exposure PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) PPE->Minimize_Exposure Safe_Work_Practices Safe Work Practices (Avoid dust, Wash hands) Safe_Work_Practices->Minimize_Exposure Prevent_Contamination Prevent Contamination Safe_Work_Practices->Prevent_Contamination Ensure_Safety Ensure Overall Laboratory Safety Minimize_Exposure->Ensure_Safety Prevent_Contamination->Ensure_Safety

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.